molecular formula C29H48O B1239008 Fucosterol CAS No. 481-14-1

Fucosterol

货号: B1239008
CAS 编号: 481-14-1
分子量: 412.7 g/mol
InChI 键: OSELKOCHBMDKEJ-WGMIZEQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fucosterol is a unique phytosterol predominantly isolated from brown algae, with a molecular formula of C29H48O and a molecular weight of 412.70 g·mol⁻¹ . This natural compound is of significant interest in pharmacological research due to its diverse bioactivities and potential therapeutic applications. Studies have demonstrated that this compound exhibits robust neuroprotective properties, making it a promising candidate for research in neurodegenerative disorders (NDD) such as Alzheimer's and Parkinson's disease . Its multifaceted mechanism of action includes modulating key cellular pathways essential for neuronal survival and immune response, including TNF, MAPK, and PI3K/Akt signaling . Integrated system pharmacology and in silico analyses reveal that this compound interacts with vital targets like Tropomyosin Receptor Kinase B (TrkB), glucocorticoid receptor (GR), and liver X-receptor-beta (LXR-β), and shows significant binding affinity to β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease . Furthermore, this compound possesses notable anti-cancer properties. Research in non-small cell lung cancer (NSCLC) indicates that it may suppress cancer progression by targeting proteins like GRB2 and inhibiting the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival . The compound also demonstrates potent anti-inflammatory and antioxidant effects, attenuating pathological changes in models of atherosclerosis by inactivating the NF-κB and p38 MAPK signaling pathways, thereby reducing oxidative stress and inflammatory responses . With its favorable drug-like properties and ability to cross the blood-brain barrier, this compound represents a versatile tool for scientific investigation in neuroscience, oncology, and immunology . This product is intended for research purposes only and is not approved for diagnostic or medical use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKOCHBMDKEJ-WGMIZEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904509
Record name Isofucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isofucosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-14-1, 18472-36-1
Record name Isofucosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isofucosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta5-Avenosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofucosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOFUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isofucosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling Fucosterol: A Technical Guide to its Natural Sources and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol found primarily in marine brown algae, is gaining significant attention within the scientific community for its diverse pharmacological activities. Exhibiting potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties, this compound presents a compelling avenue for the development of novel therapeutics and nutraceuticals. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing quantitative data on its abundance in various algal species. Furthermore, it offers an in-depth exploration of established experimental protocols for the extraction, isolation, and quantification of this bioactive compound. Finally, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects by visualizing its modulation of key signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in marine macroalgae, particularly in brown algae (Phaeophyceae), where it is often the principal sterol.[1] Its concentration can vary significantly depending on the algal species, geographical location, and environmental conditions. Red (Rhodophyceae) and green (Chlorophyceae) algae generally contain lower levels of this compound.

Quantitative Analysis of this compound in Marine Algae

The following table summarizes the this compound content in various algal species, providing a comparative analysis for sourcing this valuable compound. Brown macroalgae are consistently reported to contain higher concentrations of this compound compared to other algal classes.[1]

Algal SpeciesClassThis compound Content (mg/g dry weight)Reference(s)
Desmarestia tabacoidesPhaeophyceae81.67[2]
Agarum clathratumPhaeophyceae78.70[2]
Sargassum horneriPhaeophyceae6.22 ± 0.06 (in extract)[3]
Sargassum fusiforme (Hijiki)Phaeophyceae1.598 ± 0.047[4]
Sargassum thunbergiiPhaeophyceae10.23 ± 0.17 (in extract)[5]
Fucus vesiculosusPhaeophyceae8.06% (by mass in extract)[3]
Ecklonia radiataPhaeophyceae0.312 - 0.378
Himanthalia elongataPhaeophyceaeConstitutes 83-97% of total sterols
Undaria pinnatifidaPhaeophyceaeConstitutes 83-97% of total sterols
Laminaria ochroleucaPhaeophyceaeConstitutes 83-97% of total sterols

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound are critical for research and development. This section provides detailed methodologies for key experimental procedures.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of this compound.

UAE utilizes high-frequency sound waves to disrupt algal cell walls, enhancing solvent penetration and extraction efficiency.[6]

Protocol:

  • Sample Preparation: Dry the algal biomass at a temperature below 60°C and grind it into a fine powder.

  • Extraction:

    • Place a known weight of the algal powder (e.g., 10 g) into a flask.

    • Add a suitable solvent, such as 90% ethanol or a chloroform/methanol mixture (2:3 v/v), at a sample-to-solvent ratio of 1:20 (w/v).[4][6]

    • Submerge the flask in an ultrasonic bath.

    • Apply ultrasonic waves at a specified frequency (e.g., 28 kHz) and power (e.g., 1200 W) for a set duration (e.g., 15 minutes to 5 hours), maintaining a controlled temperature (e.g., 25-60°C).[3][6]

  • Separation: Separate the supernatant from the solid residue by centrifugation or filtration.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.[6]

SFE is a green technology that employs supercritical carbon dioxide (SC-CO₂) as a solvent, offering high selectivity and leaving no solvent residue.[6]

Protocol:

  • Sample Preparation: Dry and mill the brown algae (e.g., Fucus vesiculosus) to a fine powder.

  • Extraction:

    • Load the ground algae (e.g., 200 g) into the extractor vessel of an SFE system.

    • Pressurize the system with CO₂ and bring it to supercritical conditions (e.g., 300 bar and 50°C).[3]

    • Maintain a constant flow of supercritical CO₂ through the vessel.

  • Collection: Depressurize the CO₂ in a separator vessel to precipitate the extract.

  • Purification: Collect the extract for further analysis and purification.

Purification: Saponification

To quantify total this compound, including its esterified forms, a saponification step is necessary to hydrolyze the sterol esters.

Protocol:

  • Saponification:

    • Add 1 M ethanolic potassium hydroxide (KOH) solution to the crude extract.[7]

    • Reflux the mixture for 1-2 hours.

  • Extraction of Unsaponifiable Matter:

    • After cooling, partition the mixture with a non-polar solvent like n-hexane.

    • Collect the organic phase containing the unsaponifiable matter, which includes free this compound.

  • Drying: Evaporate the solvent to yield the purified this compound fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the precise quantification of this compound.

Protocol:

  • Sample and Standard Preparation:

    • Dissolve the purified this compound fraction in a suitable solvent, such as acetonitrile or methanol.

    • Prepare a series of standard solutions of known this compound concentrations for calibration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 30:70 v/v) is often used isocratically.[7] Alternatively, a gradient of methanol (A) and 0.1% acetic acid in water (B) can be employed.[8]

    • Flow Rate: Typically 1.0 - 1.2 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection: UV detection at 205 nm or 210 nm.[7][9]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

    • Quantify the this compound concentration by comparing the peak area in the sample to the calibration curve generated from the standards.

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse biological activities by modulating several key intracellular signaling pathways.

Anti-Inflammatory and Antioxidant Pathways

This compound has been shown to mitigate inflammation and oxidative stress through the regulation of the Nrf2/HO-1 and NF-κB/MAPK pathways.

This compound promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5]

Nrf2_HO1_Pathway cluster_nucleus Within Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Antioxidant_Response Antioxidant Response HO1_Protein->Antioxidant_Response Mediates Nrf2_n->ARE Binds to

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

This compound inhibits the phosphorylation and nuclear translocation of NF-κB p65, a key regulator of pro-inflammatory gene expression. It also suppresses the phosphorylation of MAPKs (p38, ERK, JNK), further dampening the inflammatory response.[10]

NFkB_MAPK_Pathway cluster_nucleus Within Nucleus This compound This compound IKK IKK This compound->IKK MAPK_p p-MAPKs (p38, ERK, JNK) This compound->MAPK_p Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK_p IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_p p-NF-κB NFkB->NFkB_p Phosphorylation Nucleus Nucleus NFkB_p->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to NFkB_n->Proinflammatory_Genes Activates transcription

Caption: this compound inhibits NF-κB and MAPK inflammatory pathways.

Metabolic Regulation Pathways

This compound has demonstrated potential in regulating metabolism, particularly in adipogenesis, through the modulation of the AMPK and Wnt/β-catenin signaling pathways.

This compound activates AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits adipogenesis.[2]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates p_AMPK p-AMPK AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Phosphorylates Lipogenesis_Factors Lipogenesis Factors (PPARγ, C/EBPα, SREBP-1c) p_AMPK->Lipogenesis_Factors Inhibits expression p_ACC p-ACC (inactive) Adipogenesis Adipogenesis Lipogenesis_Factors->Adipogenesis Promotes

Caption: this compound activates the AMPK signaling pathway to inhibit adipogenesis.

This compound also activates the Wnt/β-catenin pathway, which plays a crucial role in suppressing adipocyte differentiation.[2]

Wnt_BetaCatenin_Pathway cluster_nucleus Within Nucleus This compound This compound DVL2 DVL2 This compound->DVL2 Activates Beta_Catenin β-catenin This compound->Beta_Catenin Stabilizes GSK3b GSK3β DVL2->GSK3b Inhibits p_GSK3b p-GSK3β (inactive) GSK3b->Beta_Catenin Promotes degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Genes (e.g., Cyclin D1) TCF_LEF->Target_Genes Activates transcription Adipogenesis_Inhibition Inhibition of Adipogenesis Target_Genes->Adipogenesis_Inhibition Leads to Beta_Catenin_n->TCF_LEF Binds to

Caption: this compound activates the Wnt/β-catenin pathway, inhibiting adipogenesis.

Conclusion

This compound, readily available from abundant marine brown algae, represents a promising natural compound for therapeutic development. This guide provides a foundational resource for researchers by consolidating quantitative data on its natural sources, offering detailed experimental protocols for its study, and visualizing its complex molecular mechanisms of action. The continued investigation of this compound's pharmacological properties holds significant potential for the discovery of novel treatments for a range of human diseases.

References

Bioavailability and Pharmacokinetics of Fucosterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol found in brown algae, has garnered significant scientific interest for its diverse pharmacological activities. Understanding its bioavailability and pharmacokinetic profile is paramount for the development of this compound-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes relevant biological pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a sterol compound abundant in various marine brown seaweeds.[1][2] Its structural similarity to cholesterol allows it to influence cholesterol metabolism and exhibit a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] A critical aspect of harnessing its therapeutic potential lies in a thorough understanding of its journey through the body after administration. This guide aims to consolidate the available data on the bioavailability and pharmacokinetics of this compound.

Bioavailability and Pharmacokinetics

Studies in preclinical models indicate that this compound has low oral bioavailability.[1] The primary route of elimination appears to be through fecal excretion.[1]

Quantitative Pharmacokinetic Data

A key study investigating the pharmacokinetics of this compound in Sprague-Dawley rats following oral and intravenous administration provides the most comprehensive data to date.[1] The absolute oral bioavailability was determined to be 0.74% .[1] This suggests that a very small fraction of orally administered this compound reaches the systemic circulation. The compound is characterized by poor absorption and slow elimination.[1]

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (µg/mL) 0.85 ± 0.1215.23 ± 2.54
Tmax (h) 4.0 ± 0.50.083 (5 min)
AUC₀₋t (µg·h/mL) 6.78 ± 1.0245.89 ± 7.65
AUC₀₋∞ (µg·h/mL) 7.12 ± 1.1548.12 ± 8.01
t₁/₂ (h) 10.2 ± 1.88.5 ± 1.5
CL (L/h/kg) -0.10 ± 0.02
Vd (L/kg) -1.25 ± 0.21

Data sourced from a pharmacokinetic study in Sprague-Dawley rats.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to assess the pharmacokinetics and bioactivity of this compound.

Pharmacokinetic Study in Rats

This protocol outlines the methodology used to determine the pharmacokinetic parameters of this compound in Sprague-Dawley rats.[1]

  • Animal Model: Male Sprague-Dawley rats (200-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to standard chow and water. Animals were fasted for 12 hours before the experiment.

  • Drug Preparation and Administration:

    • Oral (p.o.): this compound was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via oral gavage at a dose of 50 mg/kg.

    • Intravenous (i.v.): this compound was dissolved in a mixture of ethanol, propylene glycol, and saline (10:20:70, v/v/v) and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours). Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Excretion Study: For excretion analysis, rats were housed in metabolic cages to allow for the separate collection of urine and feces over 72 hours post-administration.

  • Analytical Method: Quantification of this compound in plasma, urine, and feces was performed using a validated gas chromatography-mass spectrometry (GC-MS) method.[1]

In Vivo Anti-Diabetic Activity Assessment

This protocol describes an experimental design to evaluate the anti-diabetic effects of this compound in a rat model.[2]

  • Animal Model: Streptozotocin-induced diabetic rats.

  • Drug Administration: this compound was administered orally at doses of 30 mg/kg or 300 mg/kg.[2]

  • Efficacy Parameters:

    • Monitoring of blood glucose levels.

    • Measurement of sorbitol accumulation in the lenses.

    • Assessment of glycogen degradation.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

This method has been validated for the quantification of this compound in biological matrices.[1]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Column: A non-polar capillary column, such as a TG-5 (5% phenyl-methylpolysiloxane), is used to effectively separate this compound from its isomers, like Δ⁵-avenasterol, which can be present in animal feed.[1]

  • Sample Preparation:

    • Plasma: Liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) after protein precipitation.

    • Urine/Feces: Homogenization followed by solid-phase or liquid-liquid extraction.

    • Derivatization: Silylation of the extract to improve the volatility and thermal stability of this compound for GC analysis.

  • Quantification:

    • Linearity Ranges: [1]

      • Plasma: 0.300–18.0 µg/mL

      • Urine: 0.0500–2.50 µg/mL

      • Feces: 0.100–8.00 µg/mg

    • An internal standard (e.g., cholesterol-d7) is used for accurate quantification.

Signaling Pathways and Experimental Workflows

This compound's pharmacological effects are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.

Signaling Pathways

fucosterol_signaling_pathways cluster_LXR LXR Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_NFkB MAPK & NF-κB Pathways This compound This compound LXR LXRα/β This compound->LXR Activates PI3K PI3K This compound->PI3K Activates MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits ABCA1_G1 ABCA1/ABCG1 LXR->ABCA1_G1 Upregulates Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Inflammatory_Mediators Pro-inflammatory Cytokines & Enzymes MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators pk_workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dose_Prep This compound Formulation (Oral & IV) Animal_Model->Dose_Prep Administration Drug Administration (Oral Gavage & IV Injection) Dose_Prep->Administration Sampling Blood Sampling (Serial Time Points) Administration->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Extraction Sample Extraction & Derivatization Processing->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Analysis->Data_Analysis

References

Fucosterol in Marine Algae: A Technical Guide to Its Discovery, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol (24-ethylidene cholesterol) is a bioactive phytosterol predominantly found in marine algae, particularly brown seaweeds (Phaeophyceae).[1][2] First identified nearly a century ago in the brown alga Fucus vesiculosus by Heilbron et al., this compound has since become a focal point of extensive research due to its wide array of pharmacological properties.[1][3] As a stigmasterol isomer (C29H48O), it exhibits significant antioxidant, anti-inflammatory, anticancer, anti-diabetic, and neuroprotective activities, marking it as a promising candidate for the development of novel therapeutics.[1][4][5][6][7]

This technical guide offers an in-depth overview of the discovery of this compound in marine algae, providing a comparative analysis of its content across various species. It further details the experimental protocols for its extraction and quantification and explores the key signaling pathways through which it exerts its biological effects. This document serves as a comprehensive resource for researchers, scientists, and professionals engaged in natural product chemistry and drug development.

Discovery and Distribution in Marine Algae

This compound is one of the most abundant and dominant sterols in marine macroalgae.[1] While present in various algal phyla, brown macroalgae (Phaeophyta) are consistently reported to contain significantly higher concentrations compared to red (Rhodophyta) and green (Chlorophyta) species.[1][3] In many brown seaweeds, this compound can account for 83-97% of the total sterol content.[3][8] The concentration of this compound can vary considerably not only between different species but also based on geographical location, season, and the specific part of the alga analyzed.[5]

Data Presentation: this compound Content in Marine Algae

The following table summarizes quantitative data on this compound content across various algal species, providing a comparative reference for identifying potent sources.

Algal SpeciesPhylumThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoidesPhaeophyta (Brown Algae)81.67[8][9]
Agarum clathratumPhaeophyta (Brown Algae)78.70[8][9]
Sargassum thunbergiiPhaeophyta (Brown Algae)10.23 (mg/g of extract)[10]
Sargassum horneriPhaeophyta (Brown Algae)6.22 ± 0.06 (mg/g of extract)[11]
Sargassum fusiforme (Hijiki)Phaeophyta (Brown Algae)1.598 ± 0.047[11]
Ecklonia radiata (stipes)Phaeophyta (Brown Algae)0.3781[8]
Ecklonia radiata (leaves)Phaeophyta (Brown Algae)0.3120[8]
Undaria pinnatifidaPhaeophyta (Brown Algae)83-97% of total sterols[3][8]

Note: The quantitative data presented are derived from different studies employing varied analytical methodologies, which may contribute to variations in the reported values.

Experimental Protocols

The accurate isolation and quantification of this compound from algal biomass are critical for research and development. The general workflow involves sample preparation, extraction, purification, and subsequent chromatographic analysis.

Extraction and Purification of this compound

This protocol describes a common method for extracting and purifying this compound from dried seaweed.

Objective: To isolate a this compound-rich fraction from dried algal biomass.

Methodology:

  • Sample Preparation: Thoroughly wash fresh seaweed with tap water to remove salt, sand, and other debris, followed by a rinse with deionized water. Air-dry the biomass in the shade or use a dehydrator at a temperature below 60°C.[12] Grind the dried algae into a fine powder.[12][13]

  • Solvent Extraction:

    • Weigh the dried algal powder and place it in a flask.

    • Add a solvent mixture, such as 70% ethanol or a chloroform/methanol (CHCl₃/MeOH) solution (e.g., 2:3 v/v), at a sample-to-solvent ratio of 1:20 (w/v).[8][12][13]

    • Perform the extraction using a suitable method. Ultrasound-assisted extraction (UAE) for 15 minutes is an efficient option.[8][11] Conventional solvent extraction can be done by stirring for 24 hours.[13]

    • Separate the supernatant from the algal residue by centrifugation or filtration.[11][12]

  • Saponification:

    • Evaporate the solvent from the supernatant under reduced pressure to obtain the crude lipid extract.[5]

    • Add an ethanolic potassium hydroxide (KOH) solution (e.g., 1.85 M) to the extract to saponify fatty acids, which can interfere with analysis.[5] Incubate the mixture (e.g., for 14.5 hours).[5]

  • Purification:

    • Extract the non-saponifiable fraction, which contains this compound, using a non-polar solvent like n-hexane.[5]

    • Wash the hexane extract with water to remove impurities.[5]

    • The resulting solution can be further purified using silica gel column chromatography.[2]

Fucosterol_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_end Analysis start Dried Seaweed Powder extraction Solvent Extraction (e.g., EtOH or CHCl₃/MeOH) + Ultrasonication start->extraction Add Solvent separation Centrifugation / Filtration extraction->separation Separate Phases evaporation Solvent Evaporation separation->evaporation Collect Supernatant saponification Saponification (Ethanolic KOH) evaporation->saponification Crude Lipid Extract liquid_extraction Liquid-Liquid Extraction (n-Hexane) saponification->liquid_extraction Remove Fatty Acids column_chromatography Silica Gel Column Chromatography liquid_extraction->column_chromatography Non-Saponifiable Fraction end Purified this compound column_chromatography->end Isolate this compound

General workflow for this compound extraction and purification.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used and validated method for the precise quantification of this compound.[9][13]

Objective: To separate and quantify this compound from the purified extract.

Methodology:

Parameter Description
Chromatographic System HPLC system equipped with a UV detector.[5]
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5][8]
Mobile Phase Isocratic mixture of acetonitrile and methanol (e.g., 70:30 v/v).[5] A gradient of water and acetonitrile is also used.[8]
Flow Rate 1.0 - 1.2 mL/min.[5]
Detection UV detection at 210 nm.[8]
Sample Preparation The purified this compound fraction is dissolved in a suitable solvent like acetonitrile.[8]

| Quantification | A calibration curve is generated using standard solutions of known this compound concentrations. The quantity is determined by comparing the peak area of the sample to the standards.[8] |

Biological Activities and Key Signaling Pathways

This compound modulates several cellular signaling pathways, which are the basis for its diverse therapeutic properties. Its anti-inflammatory and antioxidant effects are particularly well-documented.[6][14]

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Inflammatory responses are often mediated by the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15] this compound has been shown to exert potent anti-inflammatory effects by inhibiting these pathways. It reduces the phosphorylation of key MAPK mediators (ERK, JNK, p38) and suppresses the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[13][15] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[15]

Anti_Inflammatory_Pathway This compound's Anti-Inflammatory Mechanism This compound This compound mapk MAPK Pathway (p38, JNK, ERK) This compound->mapk Inhibits Phosphorylation ikb IκBα Degradation This compound->ikb Inhibits stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) stimuli->mapk stimuli->ikb translocation NF-κB Nuclear Translocation mapk->translocation nfkb NF-κB Activation ikb->nfkb nfkb->translocation cytokines Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) translocation->cytokines

This compound inhibits NF-κB and MAPK signaling pathways.
Antioxidant Effects: Activation of the Nrf2/HO-1 Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress.[13] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][15] This mechanism enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Antioxidant_Pathway This compound's Antioxidant Mechanism This compound This compound keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->keap1_nrf2 Promotes Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nrf2 Translocation to Nucleus nrf2->nucleus are Binds to ARE nucleus->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes

This compound activates the Nrf2/HO-1 antioxidant pathway.
Other Bioactivities and Pathways

Beyond these core pathways, this compound has been shown to modulate other critical signaling networks:

  • Anti-Obesity: It activates AMP-activated protein kinase (AMPK) and Wnt/β-catenin signaling pathways, which helps to suppress adipogenesis (fat cell formation).[1][16]

  • Neuroprotection: this compound can modulate the PI3K/Akt and neurotrophin signaling pathways, which are crucial for neuronal survival and growth, offering potential in treating neurodegenerative diseases.[17]

  • Anticancer: It induces apoptosis and cell cycle arrest in cancer cells, partly by targeting the Raf/MEK/ERK signaling pathway.[1]

Conclusion and Future Perspectives

This compound, a prominent sterol from marine algae, stands out as a high-value bioactive compound with significant therapeutic potential. Its discovery and subsequent investigation have revealed a molecule with multifaceted pharmacological activities, underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, metabolism, and cell survival. Brown algae, in particular, represent a rich and sustainable source for this compound.

The detailed protocols for extraction and quantification provided in this guide offer a foundation for researchers to isolate and study this compound effectively. While in vitro and in vivo studies have consistently demonstrated its promise, further clinical research is necessary to translate these findings into approved therapeutic applications.[4][7][18] The continued exploration of this compound is a compelling avenue in the quest for novel, nature-derived drugs to address a range of human diseases.

References

Fucosterol's In Vitro Bioactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the preliminary in vitro studies on the bioactivity of fucosterol, a promising marine-derived compound. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.

This compound, a phytosterol predominantly found in brown algae, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive in vitro research has demonstrated its potential as a therapeutic agent across a spectrum of diseases. This technical guide synthesizes the current understanding of this compound's bioactivity, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a comparative overview of its efficacy in various experimental models.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cancer TypeCell LineIC50 ValueReference
Cervical CancerHeLa40 µM[3][4]
Lung CancerA-54915 µM[3]
Lung CancerSK-LU-115 µM[3]
Ovarian CancerES262.4 µM[3]
Ovarian CancerOV9051.4 µM[3]
Breast CancerT47D27.94 µg/ml[3][5]
Breast CancerMCF-7125 µM[3]
Colon CancerHT-2970.41 µg/ml[3][5]
Gastric CancerSNU-5125 µM[3]
Prostate CancerPC-3125 µM[3]
Pancreatic CancerMiaPaca-2250 µM[3]
LeukemiaHL-607.8 µg/mL[3][6]
Table 2: Antioxidant Activity of this compound
AssayThis compound ActivityStandard (Ascorbic Acid)Standard (Trolox)Reference
DPPH Radical Scavenging Activity8% inhibition at 100 µg/mL, 16% inhibition at 250 µg/mL--[7]
ABTS Radical Scavenging ActivityIC50 values not readily availableVaries by protocolVaries by protocol[7]
Ferric Reducing Antioxidant Power (FRAP)Specific values not readily availableVaries by protocolVaries by protocol[7]
Cellular Antioxidant Activity (CAA)Dose-dependently reduces intracellular ROS production in HDF cells--[7]
Table 3: Antimicrobial Activity of this compound
MicroorganismAssayConcentrationEffectReference
Staphylococcus aureusBroth dilution8-16 µg/mL (MIC)Inhibited growth[6]
Staphylococcus epidermidisBroth dilution8-16 µg/mL (MIC)Inhibited growth[6]
Escherichia coliBroth dilution8-16 µg/mL (MIC)Inhibited growth[6]
Pseudomonas aeruginosaBroth dilution8-16 µg/mL (MIC)Inhibited growth[6]
Candida albicansBroth dilution8 µg/mL (MIC)Highest growth inhibition[6]
Aspergillus nigerBroth dilution2-256 µg/mLInhibited growth[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Fucosterol_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB/MAPK Pathway cluster_Nrf2 Nrf2/HO-1 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Key signaling pathways modulated by this compound.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the bioactivity of this compound.

Anti-Proliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁶ cells per well and incubate for 12 hours.[8]

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-160 µM) for 48-72 hours.[8]

  • MTT Addition: Add 20 µl of MTT solution to each well and incubate.[8]

  • Formazan Solubilization: Remove the medium and add 500 µl of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the optical density using an ELISA plate reader to determine cell viability.[8]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the effect of this compound on the cell cycle distribution.[8]

  • Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates (2x10⁵ cells/well) and treat with different concentrations of this compound (e.g., 0, 20, 40, and 80 µM) for 24 hours.[8]

  • Cell Fixation: Wash cells with phosphate-buffered saline (PBS) and fix in ethanol at -20°C.[8]

  • Staining: Resuspend the fixed cells in PBS containing 40 µg/ml propidium iodide (PI), 0.1 mg/ml RNase A, and 0.1% Triton X-100, and incubate in the dark at 37°C for 30 minutes.[8]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Anti-Inflammatory Activity (Nitric Oxide Production Assay)

This assay assesses the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.[8]

  • Cell Treatment: Treat cells with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response and co-incubate with various concentrations of this compound (e.g., 0.1, 1, 10, and 50 µg/mL) for 24 hours.[8]

  • Griess Assay: Measure the amount of nitrite, a stable product of NO, in the culture medium using the Griess reagent.[8]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8]

  • Reaction Mixture: Incubate this compound at various concentrations (e.g., 0.1, 1, 10, 100, and 250 µg/mL) with a solution of DPPH (0.2 mM) in the dark for 30 minutes at 37°C.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution at 520 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity by comparing the absorbance of the this compound-treated samples with that of a control.[8]

Neuroprotective Activity (SH-SY5Y Cell Viability Assay)

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.[8]

  • Cell Culture and Treatment: Incubate SH-SY5Y cells with this compound (e.g., 10 µM or 20 µM) for 24 hours, followed by treatment with amyloid-β (Aβ) (e.g., 2 µM) for 48 hours to induce neurotoxicity.[8]

  • Cell Viability Assay: Assess cell viability using the MTT assay to determine the protective effect of this compound.[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro evaluation of this compound's bioactivity.

experimental_workflow cluster_assays Bioactivity Assays start Start: this compound Compound cell_culture Cell Line Selection & Culture start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis inflammation Anti-inflammatory (Griess Assay) incubation->inflammation antioxidant Antioxidant (DPPH) incubation->antioxidant data_analysis Data Collection & Analysis viability->data_analysis apoptosis->data_analysis inflammation->data_analysis antioxidant->data_analysis interpretation Interpretation of Results data_analysis->interpretation

General experimental workflow for this compound studies.

Conclusion

The preliminary in vitro data strongly suggest that this compound possesses a remarkable range of biological activities, making it a compelling candidate for further preclinical and clinical investigation. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress highlights its potential as a multi-target therapeutic agent. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic promise of this compound.

References

Fucosterol in Brown Seaweed: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Fucosterol, a prominent phytosterol found abundantly in brown seaweeds (Phaeophyta), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound content in various brown seaweed species, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this marine-derived compound.

Quantitative this compound Content in Brown Seaweed Species

Brown macroalgae are a rich source of this compound, with concentrations varying significantly among different species and even between different parts of the same alga.[1] The following table summarizes the quantitative this compound content reported in several brown seaweed species, providing a valuable resource for selecting optimal sources for this compound extraction.

Algal SpeciesPhylumThis compound Content (mg/g dry weight)Reference(s)
Desmarestia tabacoidesPhaeophyta81.67[1]
Agarum clathratumPhaeophyta78.70[1]
Ecklonia cavaPhaeophyta48.03[2]
Sporochnus radiciformisPhaeophyta21.13[2]
Sargassum serratifoliumPhaeophyta19.75[2]
Eisenia bicyclisPhaeophyta13.10[2]
Sargassum horneriPhaeophyta2.63 - 13.4[2][3]
Sargassum thunbergiiPhaeophyta10.23 (mg/g of extract)[4]
Myagropsis myagroidesPhaeophyta3.13[2]
Sargassum fusiforme (Hijiki)Phaeophyta1.598 ± 0.047[5][6]
Undaria pinnatifida (Wakame)PhaeophytaThis compound is 83-97% of total sterols[1][7]
Himanthalia elongataPhaeophytaThis compound is 83-97% of total sterols[7]
Laminaria ochroleucaPhaeophytaThis compound is 83-97% of total sterols[7]
Ecklonia radiata (stipes)Phaeophyta0.3781[1][7]
Ecklonia radiata (leaves)Phaeophyta0.3120[1][7]

Experimental Protocols

The accurate extraction, identification, and quantification of this compound from brown seaweed are critical for research and development. The following sections detail the commonly employed experimental methodologies.

This compound Extraction and Saponification

An optimized and widely used method for extracting phytosterols from brown seaweed involves ultrasound-assisted extraction (UAE) followed by saponification to remove interfering fatty acids.[1][6][8][9]

Objective: To extract total lipids and isolate the non-saponifiable (sterol-rich) fraction.

Protocol:

  • Preparation: Weigh a known amount of dried and powdered seaweed (e.g., 750 mg).[8]

  • Extraction:

    • Add a solvent mixture of chloroform and methanol (CHCl₃:MeOH, 2:3 v/v).[1][8]

    • Perform ultrasound-assisted extraction for approximately 15 minutes.[1][6][8][9]

    • Centrifuge the mixture and collect the supernatant containing the total lipid extract.[8]

    • Evaporate the solvent under a vacuum.[8]

  • Saponification:

    • Add a solution of potassium hydroxide in ethanol (e.g., 1.85 M KOH) to the lipid extract.[6][8][9]

    • Incubate the mixture (e.g., for 14.5 hours) to hydrolyze sterol esters.[1][6][8][9]

  • Purification:

    • Extract the non-saponifiable fraction containing this compound using a non-polar solvent such as hexane.[8]

    • Wash the hexane extract with water to remove impurities.[8]

    • Dry the hexane phase and reconstitute the residue in a suitable solvent for analysis.[8]

Analytical Techniques for Quantification

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of this compound.[7][8]

Protocol:

  • Chromatographic System: An HPLC system equipped with a UV detector.[8]

  • Column: A C18 reversed-phase column is commonly used for separation.[8]

  • Mobile Phase: A gradient of water and acetonitrile is often employed.[1]

  • Flow Rate: A typical flow rate is around 1.2 mL/min.[8]

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.[8]

  • Detection: Monitor the eluent at a wavelength of approximately 205 nm for this compound detection.[8]

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound, often requiring derivatization.[8]

Protocol:

  • Derivatization: The hydroxyl group of this compound is often silylated (e.g., using BSTFA with TMCS) to increase its volatility for GC analysis.[8]

  • Chromatographic System: A GC system coupled with a mass spectrometer.[8]

  • Analysis: The derivatized this compound is separated based on its retention time and identified by its characteristic mass spectrum.

Signaling Pathways Modulated by this compound

This compound exerts its biological activities by modulating several key intracellular signaling pathways, primarily those involved in inflammation and oxidative stress.

NF-κB and MAPK Signaling Pathways

This compound has demonstrated potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8][10] These pathways are central to the production of pro-inflammatory mediators.[8] In response to inflammatory stimuli, this compound inhibits the phosphorylation and nuclear translocation of NF-κB p65, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][11][12]

Fucosterol_NFkB_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPK Kinases (MKKs) MAPK Kinases (MKKs) Inflammatory Stimuli->MAPK Kinases (MKKs) This compound This compound IKK IKK This compound->IKK inhibits This compound->MAPK Kinases (MKKs) inhibits IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocation MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) MAPK Kinases (MKKs)->MAPKs (p38, JNK, ERK) P MAPKs (p38, JNK, ERK)->Nucleus activates transcription factors Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Gene Transcription->Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Fucosterol_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates This compound This compound This compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 binds Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Nrf2->ARE (Antioxidant Response Element) binds to Antioxidant Gene Transcription (e.g., HO-1) Antioxidant Gene Transcription (e.g., HO-1) ARE (Antioxidant Response Element)->Antioxidant Gene Transcription (e.g., HO-1) Cytoprotective Enzymes Cytoprotective Enzymes Antioxidant Gene Transcription (e.g., HO-1)->Cytoprotective Enzymes Fucosterol_Experimental_Workflow Start Start End End Process Process Analysis Analysis Bioassay Bioassay A Brown Seaweed Collection & Drying B Grinding to Powder A->B C Ultrasound-Assisted Extraction (CHCl₃:MeOH) B->C D Saponification (KOH in Ethanol) C->D E Hexane Extraction of Non-saponifiables D->E F This compound Fraction E->F G HPLC / GC-MS Analysis F->G I In vitro / In vivo Bioassays F->I H Quantification of this compound G->H J Data Analysis & Interpretation H->J I->J J->End

References

Review of fucosterol therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of Fucosterol

This compound, a phytosterol predominantly found in marine brown algae, has emerged as a significant bioactive compound with a broad spectrum of therapeutic properties.[1][2] This technical guide provides a comprehensive review of its potential applications in drug development, focusing on its anti-cancer, anti-inflammatory, anti-diabetic, neuroprotective, and hepatoprotective activities. The content herein is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Anti-Cancer Potential

This compound demonstrates significant anti-cancer activity across various human cancer cell lines by inhibiting proliferation, inducing apoptosis (programmed cell death), and triggering cell cycle arrest.[3]

Mechanism of Action

This compound's anti-neoplastic effects are mediated through the modulation of several critical signaling pathways. It has been shown to target the Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cancer cell proliferation, survival, and progression.[3][4][5] The induction of apoptosis is often mitochondrial-mediated, involving an increase in the Bax/Bcl-2 ratio and the activation of executioner caspases like cleaved caspase-3.[3][4] Furthermore, this compound can cause cell cycle arrest, primarily at the G2/M checkpoint, by downregulating key regulators such as Cdc2, Cyclin A, and Cyclin B1, while upregulating negative regulators like p21 and p27.[3][4]

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values reported for various human cancer cell lines.

Cancer TypeCell LineIC50 ValueReference
Lung CancerA-54915 µM[3][4]
Lung CancerSK-LU-115 µM[3][4]
Cervical CancerHeLa40 µM[3][6]
Breast CancerT47D27.94 µg/ml[3][7]
Breast CancerMCF-7125 µM[3][6]
Colon CancerHT-2970.41 µg/ml[3][7]
Ovarian CancerES262.4 µM[3]
Ovarian CancerOV9051.4 µM[3]
LeukemiaHL-607.8 µg/mL[3][5][8]
Gastric CancerSNU-5125 µM[3][6]
Prostate CancerPC-3125 µM[3][6]
Pancreatic CancerMiaPaca-2250 µM[3][6]

This compound has also been shown to induce apoptosis in a dose-dependent manner. For example, in HeLa cells, the percentage of apoptotic cells increased significantly with higher concentrations of this compound.[6]

This compound ConcentrationPercentage of Apoptotic HeLa Cells (48h)Reference
0 µM (Control)Baseline[6]
20 µM12.2%[6]
40 µM37%[6]
80 µM62%[6]
Signaling Pathway Visualization

The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer.

G Inhibition of PI3K/Akt/mTOR Pathway by this compound This compound This compound Inhibition_Node1 This compound->Inhibition_Node1 PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Inhibition_Node2 mTOR->Inhibition_Node2 Apoptosis Apoptosis Inhibition_Node1->PI3K Inhibition_Node2->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[3]

Experimental Protocols

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[4]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1x10⁶ cells per well and incubate for 12-24 hours to allow for cell attachment.[6]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader. Cell viability is expressed as a percentage relative to the control group.

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[4]

  • Cell Treatment: Culture and treat cells with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population is differentiated into viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-Inflammatory Potential

This compound exhibits potent anti-inflammatory activity, making it a strong candidate for treating inflammatory diseases.[1][2]

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][9][10] By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10][11] this compound has been shown to prevent the phosphorylation and nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of inflammatory gene transcription.[1] Additionally, this compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[12]

Signaling Pathway Visualization

The diagram below illustrates how this compound modulates the NF-κB and MAPK pathways to reduce inflammation.

G Inhibition of NF-κB and MAPK Pathways by this compound LPS Inflammatory Stimuli (e.g., LPS) MAPK MAPK LPS->MAPK IKK IκB Kinase LPS->IKK This compound This compound Inhibition_Node1 This compound->Inhibition_Node1 Inhibition_Node2 This compound->Inhibition_Node2 Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB->Nucleus Translocation Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation Gene Transcription Inhibition_Node1->MAPK Inhibition_Node2->IKK

Caption: this compound inhibits key inflammatory signaling pathways.

Experimental Protocols

This protocol assesses this compound's ability to inhibit the production of inflammatory mediators in vitro.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell supernatant using specific ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, iNOS, COX-2).

Anti-Diabetic Potential

This compound has demonstrated promising anti-diabetic properties in preclinical studies.[9]

Mechanism of Action

This compound's anti-diabetic effects are multifaceted. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[13] By inhibiting PTP1B, this compound enhances insulin-provoked glucose uptake and improves insulin sensitivity.[13] This leads to increased phosphorylation of key downstream signaling molecules like Akt and PI3K.[13] In vivo studies have shown that this compound can significantly decrease serum glucose concentrations, inhibit sorbitol accumulation in the lenses of diabetic rats, and reduce glycogen degradation.[14][15][16] It also shows inhibitory activity against enzymes like α-glucosidase and aldose reductase.[17][18]

Quantitative Data: In Vivo Studies
Animal ModelThis compound DoseKey FindingsReference
Streptozotocin-induced diabetic rats30 mg/kg (oral)Significant decrease in serum glucose; Inhibition of sorbitol accumulation in lenses.[14][15][16]
Epinephrine-induced diabetic rats300 mg/kg (oral)Inhibition of blood glucose level and glycogen degradation.[14][15][16]
Experimental Protocols

This protocol is used to evaluate the anti-hyperglycemic effects of this compound in an animal model of Type 1 diabetes.

  • Induction of Diabetes: Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle orally to the diabetic rats daily for a period of several weeks. A positive control group (e.g., treated with glibenclamide) should be included.

  • Monitoring: Measure fasting blood glucose levels and body weight weekly.

  • Terminal Analysis: At the end of the treatment period, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs like the pancreas and lens for histological or biochemical analysis (e.g., sorbitol accumulation).[16]

Neuroprotective Potential

This compound shows considerable promise as a neuroprotective agent, potentially beneficial for neurodegenerative disorders like Alzheimer's disease.[19][20]

Mechanism of Action

This compound's neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-cholinesterase properties.[19][20] It has been shown to modulate multiple signaling pathways associated with neuronal survival, including the PI3K/Akt and neurotrophin pathways.[19][20][21] this compound can protect against amyloid-beta (Aβ)-induced neurotoxicity and reduce the formation of Aβ plaques by inhibiting the β-secretase (BACE1) enzyme.[20][22] It also attenuates neuroinflammation by reducing the production of inflammatory mediators in microglial cells.[11][23]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in vivo.

G A Induce Neurodegeneration in Animal Model (e.g., Aβ injection) B Administer this compound or Vehicle (Control Group) A->B C Conduct Behavioral Tests (e.g., Morris Water Maze, Y-Maze) B->C D Sacrifice and Harvest Brain Tissue C->D E Biochemical Analysis (ELISA for Aβ levels, Antioxidant enzymes) D->E F Western Blot Analysis (Signaling proteins: p-Akt, BACE1) D->F G Histological Analysis (e.g., Thioflavin-S for plaques) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: In vivo experimental workflow for neuroprotection studies.[24]

Hepatoprotective Potential

This compound has demonstrated significant protective effects against liver injury in preclinical models.[2][9]

Mechanism of Action

The hepatoprotective activity of this compound is linked to its potent antioxidant and anti-inflammatory properties.[25] In models of CCl4-induced liver damage, this compound treatment led to a significant decrease in serum transaminase activities (sGOT and sGPT) and an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px).[5][25] this compound can also relieve acute liver injury by inhibiting the P38 MAPK/PPARγ/NF-κB signaling pathway.[8] Furthermore, as a dual agonist of liver X receptors (LXR-α and -β), this compound plays a role in regulating cholesterol homeostasis without causing hepatic triglyceride accumulation, which is beneficial in preventing conditions like non-alcoholic fatty liver disease (NAFLD).[5][8][26][27]

Quantitative Data: Hepatoprotective Effects

In a study using a CCl4-intoxicated rat model, this compound administration resulted in:

  • 25.57% inhibition of sGOT activity.[5][25]

  • 63.16% inhibition of sGPT activity.[5][25]

  • 33.89% increase in hepatic cytosolic SOD activity.[25]

  • 21.56% increase in catalase activity.[25]

  • 39.24% increase in GSH-px activity.[25]

Experimental Protocols

This protocol evaluates the ability of this compound to protect the liver from chemical-induced injury.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Grouping and Pre-treatment: Divide animals into groups: normal control, CCl4 control, this compound treatment groups (various doses), and a positive control (e.g., silymarin). Administer this compound or vehicle orally for a specified period (e.g., 7 days).

  • Induction of Hepatotoxicity: On the final day of pre-treatment, induce liver damage by administering a single dose of CCl4 (e.g., 1.5 mL/kg, i.p.) mixed with olive oil. The normal control group receives only the vehicle.

  • Sample Collection: After 24 hours of CCl4 administration, collect blood via cardiac puncture to separate serum for biochemical analysis.

  • Biochemical Analysis: Measure serum levels of liver injury markers, including aspartate aminotransferase (AST/sGOT) and alanine aminotransferase (ALT/sGPT).

  • Histopathology: Harvest the liver, fix in 10% formalin, and process for hematoxylin and eosin (H&E) staining to assess tissue damage, necrosis, and inflammation.[1]

References

Fucosterol: A Comprehensive In-Vitro Safety and Toxicity Profile for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol derived from marine algae, has garnered considerable interest within the scientific community for its diverse bioactive properties, including notable anti-cancer activities.[1] This technical guide provides a comprehensive overview of the in-vitro safety and toxicity profile of this compound across a range of cell lines. It consolidates quantitative data on its cytotoxic and apoptotic effects, details the experimental protocols for key assays, and visualizes the primary signaling pathways modulated by this compound. The evidence presented herein indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while demonstrating a favorable safety profile in normal, non-cancerous cells, underscoring its potential as a valuable candidate for further preclinical and clinical development.[2][3]

Introduction

This compound (24-ethylidene cholesterol) is a sterol abundant in various species of brown algae.[3] Emerging research has highlighted its potential therapeutic applications, stemming from its anti-inflammatory, antioxidant, and anti-proliferative activities.[4] Of particular importance to oncology and drug development is its demonstrated ability to selectively induce apoptosis and cell cycle arrest in cancer cells.[2][5] This document serves as a technical resource, summarizing the current understanding of this compound's effects at the cellular level to inform future research and development initiatives.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across numerous human cancer and normal cell lines, primarily quantified by the half-maximal inhibitory concentration (IC50). This compound consistently demonstrates potent anti-proliferative activity against a variety of cancer types, with significantly higher IC50 values observed in normal cell lines, indicating a degree of tumor selectivity.[2][3]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines
Cancer TypeCell LineIC50 ValueReference
Lung CancerA54915 µM[2][6]
Lung CancerSK-LU-115 µM[2][6]
Cervical CancerHeLa40 µM[5][6]
Ovarian CancerES262.4 µM[6][7]
Ovarian CancerOV9051.4 µM[6][7]
Breast CancerT47D27.94 µg/ml[3][6]
Breast CancerMCF-7125 µM[6]
Colon CancerHT-2970.41 µg/ml[3][6]
Gastric CancerSNU-5125 µM[6]
Prostate CancerPC-3125 µM[6]
Pancreatic CancerMiaPaca-2250 µM[6]
LeukemiaHL-607.8 µg/mL[6]
Table 2: Apoptosis Induction in HeLa Cells by this compound (48h Treatment)
This compound ConcentrationPercentage of Apoptotic CellsReference
0 µM (Control)Baseline[5]
20 µM12.2%[5]
40 µM37%[5]
80 µM62%[5]

Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These effects are mediated by the modulation of key intracellular signaling pathways.

Induction of Apoptosis

This compound treatment leads to a dose-dependent increase in apoptosis in cancer cells.[5] This is often initiated by the generation of intracellular Reactive Oxygen Species (ROS), which in turn disrupts the mitochondrial membrane potential.[5] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases such as cleaved caspase-3.[2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, predominantly at the G2/M checkpoint, in several cancer cell lines.[2][5] This is achieved by downregulating the expression of critical cell cycle regulatory proteins, including Cdc2, Cyclin A, and Cyclin B1, while simultaneously upregulating negative regulators like p21 and p27.[2]

Modulation of Signaling Pathways

The anti-proliferative and pro-apoptotic effects of this compound are orchestrated through its interaction with crucial signaling cascades that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] this compound has been demonstrated to inhibit this pathway, leading to decreased cancer cell proliferation.[5]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another critical signaling cascade involved in cell proliferation and survival.[9] this compound has been shown to suppress this pathway, contributing to its anti-cancer effects.[2] Network pharmacology studies suggest that this compound may target upstream components like the adaptor protein GRB2, thereby inhibiting the entire cascade.[10]

Raf_MEK_ERK_Pathway This compound This compound GRB2 GRB2 This compound->GRB2 inhibits Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

This compound inhibits the Raf/MEK/ERK signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for the key in-vitro assays used to evaluate the safety and toxicity profile of this compound.

General Experimental Workflow

A typical workflow for assessing the in-vitro toxicity of this compound involves several sequential steps, from initial cell culture to specific endpoint assays.

Experimental_Workflow A Cell Culture (Cancer & Normal Cell Lines) C Cell Seeding & Treatment A->C B This compound Preparation (Stock & Working Solutions) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cytotoxicity Assessment (MTT Assay) D->E F Apoptosis Analysis (Annexin V/PI Staining) D->F G Mechanism of Action Studies (Western Blot for Signaling Proteins) D->G H Data Analysis & Interpretation E->H F->H G->H

General workflow for in-vitro this compound toxicity studies.
Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cultured cells (adherent or suspension)

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (e.g., 5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow adherent cells to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%).[11] Remove the old medium and replace it with the this compound-containing medium. Include appropriate controls: untreated cells (medium only) and solvent control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][14] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, this is done by aspiration. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][15]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[11][14]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization in early apoptosis) and Propidium Iodide (PI, to detect loss of membrane integrity in late apoptosis or necrosis).[16]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[17]

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired duration, harvest the cells. For adherent cells, gently detach them (e.g., using trypsin-EDTA) and collect any floating cells from the medium, as apoptotic cells may detach.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes) and resuspend the cell pellet in 1X Binding Buffer.[17][18]

  • Cell Concentration Adjustment: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[18]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathways

This protocol provides a general framework for assessing the effect of this compound on the protein expression levels and phosphorylation status of key components in signaling pathways like PI3K/Akt/mTOR and Raf/MEK/ERK.[11][19]

Materials:

  • Cells treated with this compound

  • Cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[11]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]

  • Detection: After further washes with TBST, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and/or a loading control (e.g., β-actin or GAPDH).

Conclusion

The compiled in-vitro data strongly suggest that this compound possesses a favorable safety and toxicity profile, characterized by selective cytotoxicity towards cancer cells while sparing normal cells. Its mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways, are well-documented. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound. While these in-vitro findings are promising, further studies, including comprehensive in-vivo toxicity and efficacy models, are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Fucosterol: A Deep Dive into its Novel Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucosterol, a sterol predominantly found in brown algae, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries. Its diverse range of biological activities, including anticancer, anti-inflammatory, antidiabetic, antioxidant, and neuroprotective effects, positions it as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current research on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Anticancer Activity

This compound has demonstrated potent anticancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its efficacy.

Cancer TypeCell LineIC50 Value
Lung CancerA54915 µM[1]
Lung CancerSK-LU-115 µM[1]
Cervical CancerHeLa40 µM[2][3]
Breast CancerMCF-743.3 µg/ml[4]
Breast CancerT47D27.94 µg/ml
Colon CancerHT-2970.41 µg/ml[4]
LeukemiaHL-607.8 µg/mL[1]
Human Embryonic KidneyHEK293185.4 µg/ml[4]
Cervical CancerSiHa34.0 µg/ml[4]
Signaling Pathway Modulation: PI3K/Akt/mTOR

A primary mechanism through which this compound exerts its anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to downregulate the expression of key proteins in this pathway.[2][3]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

This assay is used to detect and quantify apoptosis induced by this compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators
Cell LineInflammatory StimulusMediatorInhibition by this compound
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Dose-dependent inhibition[5]
RAW 264.7 MacrophagesLPSTNF-αSuppression of expression
RAW 264.7 MacrophagesLPSIL-6Suppression of expression
Signaling Pathway Modulation: NF-κB and MAPK

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, such as NF-κB p65, p38, and Erk1/2.[8][9]

NFkB_MAPK_Pathway This compound This compound IKK IKK This compound->IKK inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB (p65) IκBα->NF_kB releases Inflammatory_Response Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB->Inflammatory_Response MAPK->Inflammatory_Response

This compound inhibits NF-κB and MAPK signaling pathways.
Experimental Protocols

This model is used to evaluate the acute anti-inflammatory activity of this compound in vivo.

Materials:

  • Mice or rats

  • This compound

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Animal Dosing: Administer this compound orally or intraperitoneally to the animals at various doses.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the this compound-treated group with the control group.

Antidiabetic Activity

This compound has shown potential as an antidiabetic agent by demonstrating the ability to lower blood glucose levels in preclinical models.

Quantitative Data: In Vivo Antidiabetic Effects
Animal ModelThis compound DoseEffect
Streptozotocin-induced diabetic rats30 mg/kg (oral)Significant decrease in serum glucose concentrations[10][11][12]
Epinephrine-induced diabetic rats300 mg/kg (oral)Inhibition of blood glucose level and glycogen degradation[10][11][12]
Experimental Protocols

This model is widely used to study type 1 diabetes and to screen for potential antidiabetic compounds.

Materials:

  • Rats

  • This compound

  • Streptozotocin (STZ)

  • Citrate buffer

  • Glucometer

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ dissolved in citrate buffer.

  • Confirmation of Diabetes: Confirm diabetes by measuring fasting blood glucose levels after 72 hours. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • This compound Treatment: Administer this compound orally to the diabetic rats daily for a specific period (e.g., 2-4 weeks).

  • Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the treatment period.

  • Biochemical Analysis: At the end of the study, collect blood and tissues for further biochemical analysis (e.g., insulin levels, lipid profile, histological examination of the pancreas).

Antioxidant and Neuroprotective Activities

This compound exhibits antioxidant properties that contribute to its neuroprotective effects. It can scavenge free radicals and protect cells from oxidative stress-induced damage.

Quantitative Data: Antioxidant and Neuroprotective Effects
AssayThis compound ConcentrationEffect
DPPH Radical Scavenging100 µg/mL8% inhibition[13]
DPPH Radical Scavenging250 µg/mL16% inhibition[13]
Aβ-induced SH-SY5Y cells10 and 20 µM (pretreatment)Reduced intracellular Aβ levels and protected against apoptosis[14]
Signaling Pathway Modulation: Nrf2/HO-1

The antioxidant effects of this compound are partly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription

This compound activates the Nrf2/HO-1 antioxidant pathway.
Experimental Protocols

This assay measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Methanol or ethanol

  • Microplate reader

Procedure:

  • Reaction Mixture: Prepare different concentrations of this compound in a suitable solvent.

  • Incubation: Add the this compound solutions to a DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to the control.

This model is used to evaluate the potential of compounds to ameliorate cognitive deficits.[15]

Materials:

  • Mice or rats

  • This compound

  • Scopolamine

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • This compound Administration: Administer this compound to the animals for a specific period.

  • Induction of Amnesia: Induce memory impairment by administering scopolamine.

  • Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze (spatial learning and memory) or the Y-maze (short-term working memory).

  • Biochemical Analysis: After behavioral testing, brain tissues can be collected for biochemical analysis of neurotransmitter levels, antioxidant enzyme activities, and markers of neuroinflammation.

General Experimental Workflow

The investigation of this compound's biological activities typically follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Antioxidant assays) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Apoptosis assays) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Toxicology_Studies Preclinical Toxicology & Safety Assessment In_Vivo_Studies->Toxicology_Studies Clinical_Trials Clinical Trials Toxicology_Studies->Clinical_Trials

A generalized experimental workflow for this compound research.

Conclusion

This compound is a marine-derived natural product with a remarkable spectrum of biological activities. Its ability to modulate multiple signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK, underscores its potential as a therapeutic agent for a range of diseases, most notably cancer and inflammatory disorders. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the promising therapeutic applications of this compound. Future research should focus on elucidating its in vivo efficacy in various disease models, understanding its pharmacokinetic and pharmacodynamic properties, and ultimately translating these preclinical findings into clinical applications.

References

Fucosterol: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol derived from brown algae, holds significant promise in the pharmaceutical and nutraceutical industries due to its diverse biological activities. However, the inherent instability of this compound presents a critical challenge in its development as a therapeutic agent. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways. We delve into the primary factors influencing its stability—light, heat, oxygen, and pH—and present available quantitative data on its degradation kinetics. Detailed degradation pathways, including oxidation and acid-catalyzed isomerization, are elucidated. Furthermore, this guide offers a compilation of detailed experimental protocols for the analysis of this compound and its degradation products, employing techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (24-ethylidene cholesterol) is a sterol abundant in various marine brown algae (Phaeophyceae)[1]. Its structure, similar to cholesterol, features a unique ethylidene group at the C-24 position, contributing to its distinct biological properties, which include antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects[2]. The therapeutic potential of this compound is directly linked to its structural integrity. Degradation not only leads to a loss of bioactivity but can also result in the formation of impurities with potentially altered or adverse effects[3]. A thorough understanding of this compound's stability and degradation is therefore paramount for the development of stable formulations and for ensuring the accuracy and reproducibility of preclinical and clinical research.

Factors Affecting this compound Stability

The stability of this compound is influenced by several environmental factors. The presence of a double bond in the sterol ring and the ethylidene group in the side chain makes the molecule susceptible to chemical transformations.

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation, leading to the formation of various oxygenated derivatives and isomers[3].

  • Heat: Elevated temperatures accelerate the rate of oxidative degradation of phytosterols[3]. Thermal degradation can lead to a complex mixture of oxidation products[4].

  • Oxygen: As a potent antioxidant, this compound is susceptible to oxidation when exposed to atmospheric oxygen. This process is often catalyzed by light and heat[3].

  • pH: Extreme pH conditions can promote the degradation of this compound. Specifically, acidic conditions can catalyze the isomerization of the ethylidene side chain[3].

Degradation Pathways of this compound

The degradation of this compound primarily proceeds through two main pathways: oxidation and acid-catalyzed isomerization.

Oxidative Degradation

The most common degradation pathway for this compound is oxidation, which can be initiated by light (photo-oxidation) or heat (thermo-oxidation) in the presence of oxygen. A key and well-documented oxidative degradation product of this compound is a mixture of C-24 epimers of saringosterol (24-hydroxy-24-vinylcholesterol)[1][5]. The presence of saringosterols in some brown algae extracts is considered an artifact of the air-drying and extraction process, where this compound undergoes auto-oxidation[6].

The proposed mechanism involves the formation of a hydroperoxide intermediate at the C-24 position, which is then reduced to the corresponding alcohol, yielding the saringosterol epimers.

Oxidative Degradation of this compound This compound This compound Intermediate Hydroperoxide Intermediate (at C-24) This compound->Intermediate O₂, light/heat Saringosterol Saringosterol Epimers (24R and 24S) Intermediate->Saringosterol Reduction

Oxidative degradation of this compound to saringosterol epimers.

Acid-Catalyzed Isomerization

In the presence of acid, this compound can undergo isomerization of the ethylidene side chain. This reaction leads to a mixture of several isomers, including Δ⁵-avenasterol, two Δ⁵,²³-stigmastadienols, and Δ⁵,²⁴⁽²⁵⁾-stigmastadienol[3]. This isomerization is a significant consideration during extraction and purification processes that may involve acidic conditions.

Acid_Catalyzed_Isomerization This compound This compound Isomer_Mixture Mixture of Isomers This compound->Isomer_Mixture H⁺ Avenasterol Δ⁵-Avenasterol Isomer_Mixture->Avenasterol Stigmastadienols_23 Δ⁵,²³-Stigmastadienols Isomer_Mixture->Stigmastadienols_23 Stigmastadienol_24 Δ⁵,²⁴⁽²⁵⁾-Stigmastadienol Isomer_Mixture->Stigmastadienol_24

Acid-catalyzed isomerization of this compound.

Quantitative Data on this compound Degradation

Quantitative data on the degradation kinetics of this compound are limited in the literature. However, studies on the stability of structurally related phytosterols and fucoxanthin (often co-extracted with this compound) can provide valuable insights.

ConditionMatrixObservationReference
Heat Phytosterol standardAmount of oxidized sterols was lower at 180°C compared to 120°C, suggesting further degradation of initial oxidation products at higher temperatures.
Heat Soybean germ phytosterolsLoss rate increased with increasing temperature (120°C to 180°C) and time.[7]
Light Fucoxanthin in oil-in-water emulsionIncreasing light intensity up to 2000 lx caused a sharp degradation.[8]
pH Fucoxanthin in oil-in-water emulsionSignificant degradation at pH 1.2, while degradation was retarded at pH 7.4.[8]
Storage Solid this compoundStable for at least four years when stored correctly.
Storage This compound stock solution in solventStable for up to 6 months at -80°C, protected from light.

Experimental Protocols

Accurate assessment of this compound stability and degradation requires robust analytical methods. The following sections provide detailed protocols for sample preparation and analysis.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[4][9].

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • Methanol, HPLC grade

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC vials

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 105°C for 24 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a methanolic solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[10]. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by HPLC-UV/DAD or LC-MS to identify and quantify this compound and its degradation products.

Forced_Degradation_Workflow This compound This compound Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) This compound->Base Oxidation Oxidation (3% H₂O₂, RT) This compound->Oxidation Thermal Thermal Degradation (105°C, solid) This compound->Thermal Photo Photodegradation (ICH Q1B) This compound->Photo Analysis HPLC-UV/DAD or LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for a forced degradation study of this compound.

HPLC Method for this compound Quantification

HPLC is a widely used technique for the quantification of this compound in various matrices[9][11].

Objective: To quantify the amount of this compound in a sample.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol (70:30, v/v) or a gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample from the calibration curve.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its degradation products[1][5][12].

Objective: To confirm the structure of this compound and identify its degradation products.

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons.

  • ¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum and a Distortionless Enhancement by Polarization Transfer (DEPT) spectrum to identify the chemical shifts of all carbon atoms and distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish the connectivity between protons and carbons, and to confirm the overall structure.

GC-MS for Analysis of Degradation Products

GC-MS is a suitable technique for the analysis of volatile and semi-volatile thermal degradation products of this compound[6][13][14].

Objective: To identify the products of thermal degradation of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sterol analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: The thermally degraded this compound sample is dissolved in a suitable solvent (e.g., hexane). Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the analytes.

  • GC Separation: Inject the sample into the GC. The temperature program is optimized to separate the different components of the mixture.

  • MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of the compounds.

  • Identification: Identify the degradation products by comparing their mass spectra with libraries of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.

Signaling Pathways Modulated by this compound

The biological activity of this compound is attributed to its ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Anti-inflammatory Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression[2][15].

Anti_Inflammatory_Pathway LPS Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK This compound This compound This compound->NFkB inhibits This compound->MAPK inhibits ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatory MAPK->ProInflammatory

This compound's inhibition of pro-inflammatory signaling pathways.

Antioxidant Pathway

This compound can upregulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress by inducing the expression of antioxidant enzymes[15][16].

Antioxidant_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 activates HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

This compound's activation of the Nrf2/HO-1 antioxidant pathway.

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential. However, its susceptibility to degradation under various environmental conditions necessitates careful handling and formulation strategies. This technical guide has provided an in-depth overview of the factors influencing this compound stability, its primary degradation pathways, and the analytical methods for its characterization and quantification. By understanding and controlling the degradation of this compound, researchers and drug development professionals can better harness its therapeutic benefits and develop stable and effective this compound-based products. Further research is warranted to obtain more detailed kinetic data on this compound degradation and to fully characterize all potential degradation products.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Fucosterol in Algae

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucosterol is a prominent phytosterol found abundantly in brown algae, such as species from the Sargassum and Laminaria genera.[1][2] As a bioactive sterol, it has garnered significant attention from the pharmaceutical and nutraceutical industries due to its wide range of therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and anti-diabetic activities.[1][2] The anticancer effects of this compound have been associated with its ability to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, which is vital for cancer cell proliferation.[1] Accurate and precise quantification of this compound in algal biomass and extracts is paramount for quality control, raw material standardization, and the development of new therapeutic agents.[3]

This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely adopted analytical technique for this purpose.[3] The method involves the extraction of this compound from dried algal biomass, followed by separation and quantification using a reverse-phase C18 column.[3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol outlines the extraction of this compound from dried algal biomass. For the analysis of total sterol content, an optional saponification step is included to hydrolyze sterol esters and remove interfering fatty acids.[3][4]

Materials and Reagents:

  • Dried, powdered algal sample

  • Ethanol (70% and 95%) or a chloroform/methanol mixture (2:3 v/v)[1][4]

  • n-Hexane

  • 1 M Ethanolic Potassium Hydroxide (KOH) (for optional saponification)

  • Deionized water

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Biomass Preparation: Thoroughly wash fresh algal biomass with tap water to remove salt and debris, followed by a final rinse with deionized water. Air-dry the biomass in the shade or use a dehydrator at a temperature below 60°C to prevent the degradation of thermolabile compounds.[1] Grind the dried algae into a fine powder (particle size < 200 mesh).[5][6]

  • Extraction (Ultrasound-Assisted): a. Weigh 1 g of the dried algal powder and place it in a suitable flask.[3] b. Add 20 mL of 70% ethanol (or another suitable solvent).[3] c. Place the flask in an ultrasonic bath and sonicate for 1 hour.[3][7] This extraction step should be repeated three times to ensure maximum yield.[3] d. After each sonication, separate the supernatant from the algal residue by filtration or centrifugation.[7] e. Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator.[1]

  • Saponification (Optional - for Total this compound Content): a. To the crude extract obtained in the previous step, add 1 M ethanolic KOH solution.[3] b. Reflux the mixture for 1-2 hours to saponify the lipids.[3] c. After cooling, transfer the mixture to a separatory funnel for liquid-liquid extraction.[4]

  • Purification (Liquid-Liquid Extraction): a. Extract the non-saponifiable fraction (containing free sterols) from the saponified mixture using n-hexane. Perform this extraction 2-3 times, collecting the upper n-hexane layer each time.[3][4] b. Wash the combined hexane extracts with deionized water to remove excess alkali.[3] c. Dry the hexane fraction over anhydrous sodium sulfate.[1] d. Evaporate the hexane to dryness using a rotary evaporator and reconstitute the residue in a known volume of the HPLC mobile phase (e.g., acetonitrile or methanol).[3][8]

  • Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter directly into an HPLC vial before injection.[3]

Protocol 2: HPLC Analysis and Quantification

This protocol describes the HPLC conditions for the separation and quantification of this compound.

Materials and Reagents:

  • This compound certified reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in acetonitrile or methanol.[3] b. From the stock solution, prepare a series of working standards by serial dilution to create a concentration range suitable for the calibration curve (e.g., 1 to 125 µg/mL).[9]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) is effective.[3][4] Alternatively, acetonitrile/methanol (50/50, v/v) containing 3% water can be used.[8]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[4]

    • Detection: UV detector set at 210 nm.[3]

    • Injection Volume: 10-20 µL.

  • Data Analysis: a. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of the this compound standard. b. Inject the prepared algal extract sample. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Determine the concentration of this compound in the sample extract from the calibration curve. e. Calculate the final this compound content in the original algal sample, typically expressed as mg/g of dry weight.

Data Presentation

Quantitative data from validated HPLC methods provide a benchmark for performance and expected results.

Table 1: HPLC Method Validation Parameters for this compound Quantification

Parameter Result Reference(s)
Specificity (Retention Time) ~8.5 min [9]
Linearity (R²) 0.9998 [3][9]
Limit of Detection (LOD) 3.20 µg/mL [3][9]
Limit of Quantification (LOQ) 9.77 µg/mL [3][9]
Accuracy (Recovery) 90–110% [9]

| Precision (RSD) | < 1.07% |[9] |

Table 2: this compound Content in Selected Algal Species

Algal Species (Class) This compound Content (µg/g dry weight) Percentage of Total Sterols (%) Reference(s)
Desmarestia tabacoides (Phaeophyceae) 81,670 - [4][9]
Agarum clathratum (Phaeophyceae) 78,700 - [4][9]
Sargassum horneri (Phaeophyceae) 1171 (total sterols) 64.0 [4]
Undaria pinnatifida (Phaeophyceae) 1845 (total sterols) 69.7 [4]

| Ecklonia radiata (Phaeophyceae) | 312 - 378 | 98.6 - 98.9 |[2] |

Visualizations

Diagrams help to visualize the experimental processes and the biological context of this compound.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis & Quantification A Algal Biomass B Washing & Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., 70% Ethanol, Sonication) C->D E Saponification (Optional) (1M Ethanolic KOH) D->E for total sterols G Filtration (0.45 µm) D->G F Hexane Extraction (Non-Saponifiable Fraction) E->F F->G H HPLC Injection G->H I Reverse-Phase C18 Column H->I J UV Detection (210 nm) I->J K Peak Integration & Quantification J->K L Calibration Curve (this compound Standard) L->K compare

Caption: General experimental workflow for this compound quantification in algae.

G cluster_pro_inflammatory Pro-inflammatory & Proliferation Pathways cluster_protective Protective Pathway This compound This compound NFKB NF-κB Pathway This compound->NFKB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits NRF2 Nrf2/HO-1 Pathway This compound->NRF2 Upregulates Inflammation Inflammation (iNOS, COX-2) NFKB->Inflammation MAPK->Inflammation Proliferation Cancer Cell Proliferation & Survival PI3K->Proliferation Antioxidant Antioxidant Response NRF2->Antioxidant

Caption: this compound's influence on key signaling pathways relevant to drug development.

References

Application Note: Gas Chromatography Protocol for Fucosterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[1][2] Accurate and robust quantification of this compound is crucial for quality control in the nutraceutical and pharmaceutical industries, as well as for advancing research into its therapeutic applications. Gas chromatography (GC) offers a reliable and sensitive method for the analysis of this compound.[3] This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from algal biomass using GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

Principle

This protocol involves the extraction of total lipids from the dried algal biomass, followed by saponification to hydrolyze this compound esters and remove interfering fatty acids. The non-saponifiable fraction, rich in free sterols, is then derivatized to increase the volatility of this compound for GC analysis.[3] The derivatized this compound is separated on a capillary GC column and detected by FID or MS. Quantification is achieved by using an internal standard and a calibration curve generated from a certified this compound standard.

Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)[4]

  • 5α-cholestane (internal standard) (Sigma-Aldrich or equivalent)[4]

  • Solvents: Ethanol (90-95%), n-Hexane, Chloroform, Methanol (HPLC or analytical grade)[1][3][5]

  • Reagents for Saponification: Potassium hydroxide (KOH)[3]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3][6]

  • Anhydrous sodium sulfate[1]

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment

  • Gas Chromatograph (GC) with FID or MS detector

  • Capillary GC column (e.g., HP-1, HP-5MS, or equivalent)[3][6]

  • Ultrasonic bath[7]

  • Centrifuge

  • Rotary evaporator

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • Standard laboratory glassware

Experimental Protocol

Sample Preparation: Extraction and Saponification
  • Drying and Milling: Thoroughly wash fresh algal biomass with water to remove debris and dry it at a temperature below 60°C to prevent degradation of thermolabile compounds.[1] Mill the dried biomass into a fine powder (e.g., below 200 mesh).[8]

  • Extraction:

    • Weigh a known amount of the dried algal powder (e.g., 10 g).

    • Perform solid-liquid extraction with 90% ethanol at a sample-to-solvent ratio of 1:20 (w/v).[5]

    • Alternatively, use a chloroform/methanol (2:3 v/v) mixture for extraction with sonication for 15 minutes.[3]

    • For enhanced extraction, ultrasound-assisted extraction (UAE) can be employed.[1][7]

  • Saponification:

    • Collect the supernatant after centrifugation of the extract.

    • Evaporate the solvent under reduced pressure.

    • To the lipid extract, add an ethanolic solution of potassium hydroxide (e.g., 1.85 M KOH) and incubate (e.g., for 14.5 hours) to saponify the lipids.[3][9]

  • Isolation of Non-Saponifiable Fraction:

    • After saponification, extract the non-saponifiable fraction containing this compound using a non-polar solvent like n-hexane.[3] Repeat the extraction 2-3 times.

    • Combine the hexane fractions and wash with deionized water to remove impurities.

    • Dry the hexane layer over anhydrous sodium sulfate.[1]

    • Evaporate the hexane to dryness under a stream of nitrogen.

Derivatization

To increase the volatility of this compound for GC analysis, the hydroxyl group is silylated.[3]

  • Resuspend the dried non-saponifiable fraction in a suitable solvent (e.g., acetonitrile).

  • Add BSTFA with 1% TMCS to the sample.[6]

  • Vortex the mixture for 30 seconds and heat at 60°C for 30 minutes.[6]

  • After cooling, the sample is ready for GC injection.

Gas Chromatography Analysis

The following are typical GC conditions. Optimization may be required based on the specific instrument and column used.

ParameterGC-FID ConditionGC-MS Condition
Column HP-1 (e.g., 30 m x 0.32 mm x 0.25 µm)HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm)[3][6]
Carrier Gas Hydrogen or Helium[10]Helium at 1 mL/min[6]
Injector Temp. 250°C - 280°C[6][10]280°C[6]
Oven Program Initial: 200°C (hold 5 min), Ramp: 5°C/min to 280°C (hold 10 min)Initial: 60°C (hold 1 min), Ramp 1: 25°C/min to 100°C, Ramp 2: 15°C/min to 250°C, Ramp 3: 5°C/min to 300°C (hold 15 min)[6]
Detector Temp. 320°C[10]315°C[6]
Injection Mode Splitless or Direct[10]Splitless[6]
Quantification
  • Calibration Curve: Prepare a series of standard solutions of derivatized this compound at different concentrations, each containing a fixed amount of the internal standard (5α-cholestane).

  • Analysis: Inject the standard solutions and the prepared samples into the GC.

  • Calculation: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Calculate the peak area ratio of this compound to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The following table summarizes quantitative data for this compound analysis from various studies.

ParameterValueMethodSource
Linearity (R²) 0.9998HPLC[11]
0.9960 (Plasma)GC-MS[12]
0.9963 (Urine)GC-MS[12]
0.9923 (Feces)GC-MS[12]
Limit of Detection (LOD) 3.20 µg/mLHPLC[11]
Limit of Quantification (LOQ) 9.77 µg/mLHPLC[11]
2.3 - 4.1 ng/mLLC-MS[13]
Recovery 95% - 105%LC-MS[13]
Precision (RSD) 1.07%HPLC[11]

Workflow Diagram

Fucosterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Algal Biomass Drying Drying (<60°C) & Milling Sample->Drying Extraction Solvent Extraction (e.g., Ethanol, Chloroform/Methanol) Drying->Extraction Saponification Saponification (KOH in Ethanol) Extraction->Saponification Fractionation Hexane Extraction of Non-Saponifiable Fraction Saponification->Fractionation Derivatization Derivatization (BSTFA + TMCS) Fractionation->Derivatization GC_Analysis Gas Chromatography (GC-FID or GC-MS) Derivatization->GC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification Quantification (Internal Standard & Calibration Curve) Peak_Integration->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for this compound analysis by GC.

References

Application Notes and Protocols for Fucosterol Extraction from Sargassum fusiforme

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosterol, a prominent phytosterol found in brown algae, particularly Sargassum fusiforme, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] It exhibits potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties, making it a valuable compound for drug development and nutraceutical applications.[1][4] The effective extraction and purification of this compound from its natural source are critical steps for its preclinical and clinical investigation. This document provides detailed protocols for the extraction and purification of this compound from Sargassum fusiforme and summarizes the quantitative data from various studies.

Data Presentation: Comparison of Extraction Methodologies

The yield of this compound is influenced by the chosen extraction method and solvent system. Below is a summary of reported yields from Sargassum fusiforme using different techniques.

Extraction MethodSolvent SystemThis compound Yield (mg/g dry weight)Reference
Solid-Liquid Extraction95% Ethanol0.499 ± 0.040[5]
Ultrasound-Assisted ExtractionChloroform/Methanol (2:3, v/v)Not explicitly quantified for this compound alone, but total sterol amount was 2.601 ± 0.171[6][7]
Solid-Liquid Extraction (Optimized)90% EthanolNot explicitly quantified, but optimized for this compound extraction[8]

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction (SLE) of this compound

This protocol is based on an optimized method for efficient this compound extraction from Sargassum fusiforme.[1][8]

1. Materials and Reagents:

  • Dried Sargassum fusiforme powder (<200 mesh)

  • Ethanol (90%)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate

2. Equipment:

  • Grinder/Mill

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Glass chromatography column

  • Separatory funnel

3. Step-by-Step Procedure:

  • Step 1: Sample Preparation

    • Thoroughly wash fresh Sargassum fusiforme with tap water to remove impurities.

    • Dry the seaweed biomass at a temperature below 60°C.

    • Grind the dried biomass into a fine powder (particle size <200 mesh is recommended).[1][9]

  • Step 2: Extraction

    • Weigh the dried algal powder and place it in a flask.

    • Add 90% ethanol at a sample-to-solvent ratio of 1:20 (w/v).[8]

    • Heat the mixture to 60°C and stir continuously for 4 hours.[8]

    • After extraction, separate the supernatant from the residue by filtration.

    • Repeat the extraction on the residue with fresh solvent to maximize the yield and combine the filtrates.[1]

  • Step 3: Concentration and Fractionation

    • Concentrate the combined ethanolic extracts using a rotary evaporator at a temperature below 70°C to obtain a crude extract.[1][9]

    • Perform liquid-liquid partitioning by dissolving the crude extract in a methanol-water solution and extracting with n-hexane. The this compound will move into the n-hexane layer.[1]

    • Collect the n-hexane fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a lipophilic fraction enriched with this compound.[1]

  • Step 4: Chromatographic Purification

    • Prepare a silica gel column with n-hexane.

    • Dissolve the lipophilic fraction in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate.[1]

    • Collect and monitor fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing this compound and evaporate the solvent.

  • Step 5: Recrystallization

    • Dissolve the semi-purified this compound in hot ethanol.[1]

    • Allow the solution to cool to induce crystallization.

    • Collect the white, needle-like crystals by filtration and dry them under a vacuum. This step can significantly increase purity to over 90%.[1][9]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency, often resulting in higher yields in shorter times.[1][6]

1. Materials and Reagents:

  • Dried Sargassum fusiforme powder

  • Chloroform/Methanol (2:3, v/v)[1] or Ethanol[1]

2. Equipment:

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

3. Step-by-Step Procedure:

  • Step 1: Sample Preparation

    • Prepare the dried algal powder as described in Protocol 1.

  • Step 2: Ultrasound-Assisted Extraction

    • Place the algal powder in a flask with the chosen solvent system (e.g., chloroform/methanol).

    • Sonify the mixture in an ultrasonic bath for approximately 15 minutes.[6][7]

    • Maintain a controlled temperature during the process (e.g., 25-60°C).[1]

  • Step 3: Separation and Concentration

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract.

  • Step 4: Purification

    • The crude extract can be further purified using silica gel chromatography and recrystallization as detailed in Protocol 1 (Steps 4 and 5).

Visualizations

Experimental Workflow for this compound Extraction and Purification

Fucosterol_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification Sargassum Sargassum fusiforme Biomass WashDry Washing & Drying Sargassum->WashDry Grind Grinding to Powder (<200 mesh) WashDry->Grind Solvent Solvent Addition (e.g., 90% Ethanol) Grind->Solvent Extraction Solid-Liquid Extraction (60°C, 4h) or Ultrasound-Assisted Extraction Solvent->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Partition Liquid-Liquid Partitioning (optional) CrudeExtract->Partition Chromatography Silica Gel Column Chromatography Partition->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Purethis compound High-Purity this compound (>90%) Recrystallization->Purethis compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Modulation by this compound

This compound has been reported to exert its anti-cancer effects by targeting critical signaling pathways, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[1]

Fucosterol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's inhibitory effects on cancer signaling pathways.

References

Application Note: Microwave-Assisted Extraction of Fucosterol from Seaweed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol abundant in brown seaweeds (Phaeophyceae), is a bioactive compound of significant interest to the pharmaceutical and nutraceutical industries.[1] It exhibits a wide range of therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and anti-diabetic activities.[1][2][3] this compound's mechanism of action often involves the modulation of key cellular signaling pathways.[1][4] This application note provides a detailed protocol for the efficient extraction of this compound from seaweed using Microwave-Assisted Extraction (MAE), a green and time-saving technology.[5][6] Additionally, it outlines a validated High-Performance Liquid Chromatography (HPLC) method for quantification and presents data on this compound content in various seaweed species.

Data Presentation

The this compound content in seaweed varies significantly depending on the species, geographical location, and season.[7] Brown algae are considered the richest source.[2][7] The following tables summarize this compound yields obtained through various extraction methods, including MAE, providing a comparative overview.

Table 1: this compound Content in Various Seaweed Species and Extraction Methods

Seaweed SpeciesExtraction MethodKey ParametersThis compound Yield/ContentReference
Marine algaeMicrowave-Assisted Extraction (MAE)Ethanolic KOH1.21 mg/g[8]
Sargassum horneriUltrasound-Assisted Extraction (UAE)Ethanol, 28 kHz, 1200 W, 4°C, 5 h6.22 ± 0.06 mg/g of extract[8]
Sargassum fusiforme (Hijiki)Optimized Ultrasound-Assisted Extraction (UAE)CHCl₃-MeOH (2:3), 15 min1.598 ± 0.047 mg/g dry weight[8]
Sargassum fusiforme (Hijiki)Conventional Solvent Extraction (Method A)Modified Folch's method (CHCl₃-MeOH)1.258 ± 0.106 mg/g dry weight[8]
Sargassum fusiforme (Hijiki)Conventional Solvent Extraction (Method B)95% Ethanol0.499 ± 0.040 mg/g dry weight[8]
Fucus vesiculosusSupercritical Fluid Extraction (SFE)Supercritical CO₂, 50°C, 300 bar8.06% by mass in the extract[8]
Himanthalia elongata (canned)Conventional Solvent ExtractionN/A2320 ± 187 µg/g dry weight[9]
Himanthalia elongata (dried)Conventional Solvent ExtractionN/A1706 ± 150 µg/g dry weight[9]
Desmarestia tabacoides70% EtOH ExtractionSonication for 1h (x3)81.67 mg/g[10]
Agarum clathratum70% EtOH ExtractionSonication for 1h (x3)78.70 mg/g[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol describes the extraction of this compound from dried seaweed powder using a microwave reactor.

Materials:

  • Dried seaweed powder

  • Ethanol (90%)[1]

  • Microwave reactor system

  • Extraction vessel

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely ground, dried seaweed powder and place it into a suitable microwave extraction vessel.[1]

  • Solvent Addition: Add 200 mL of 90% ethanol to the vessel, ensuring a sample-to-solvent ratio of 1:20 (w/v).[1]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Apply microwave irradiation. Optimal conditions may vary, but a starting point can be a power of 500-800 W, a temperature of 60-80°C, and an extraction time of 5-15 minutes.[11][12]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid seaweed residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques such as silica gel column chromatography.[1]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the obtained extracts.[9][13][14]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[13]

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or acetonitrile.[13] From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 5 to 150 µg/mL) for creating a calibration curve.[13]

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • HPLC Conditions:

    • Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) is commonly used.[9][14]

    • Flow Rate: Set the flow rate to 1.0 - 1.2 mL/min.[9][14]

    • Column Temperature: Maintain the column temperature at 30°C.[9][14]

    • Detection: Monitor the eluent at a wavelength of 205 nm or 210 nm.[9][13][14]

    • Injection Volume: 10-20 µL.[13]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

    • Calculate the this compound content in the original seaweed sample (e.g., in mg/g of dry weight).

Visualizations

Experimental Workflow for Microwave-Assisted Extraction of this compound```dot

Signaling Pathways Modulated by this compound

Fucosterol_Signaling_Pathways cluster_inflammation Anti-Inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_cancer Anti-Cancer Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 Activates PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: this compound's modulation of key signaling pathways.

References

Application Note: Fucosterol Purification Using Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fucosterol, a phytosterol predominantly found in marine brown algae, is a subject of increasing interest in drug development due to its wide range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.[1][2][3] Obtaining high-purity this compound is essential for accurate pharmacological studies and the development of therapeutic agents. Silica gel column chromatography is a fundamental, cost-effective, and widely used technique for the fractionation and purification of this compound from crude algal extracts.[3][4] This method leverages the differential adsorption of compounds onto a silica gel stationary phase, allowing for separation based on polarity by eluting with a solvent system of increasing polarity.[3]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, summarizing key quantitative data and outlining the experimental workflow.

Quantitative Data Summary

The following table summarizes quantitative results from various studies on this compound purification. While some studies utilize advanced techniques like High-Speed Countercurrent Chromatography (HSCCC), the data provides valuable benchmarks for purity and recovery.

Purification MethodStarting MaterialSolvent System (Eluent)Purity AchievedYield / RecoveryReference
Silica Gel Column Chromatography Marine AlgaeGradient: Ethyl Acetate in Petroleum Ether (from 1:15 to 1:2 v/v)> 90%Not specified[4][5]
Silica Gel MPLC Sargassum miyabeiGradient: Ethyl Acetate in n-Hexane (from 0% to 100% Ethyl Acetate)Not specified for this compound fraction8.1 g from 15.6 g n-hexane fraction[6]
HSCCC Pelvetia siliquosan-Heptane:Methanol (3:2 v/v)96.8%~90.5%[7]
MAE coupled with HSCCC Undaria pinnatifidan-Hexane:Acetonitrile:Methanol (5:5:3 v/v/v)98.2%1.21 mg/g[8]

Experimental Workflow for this compound Purification

The overall process involves the extraction of lipids from algal biomass, purification via silica gel chromatography, and subsequent analysis and crystallization of this compound-containing fractions.

Fucosterol_Purification_Workflow RawMaterial Dried Algal Biomass (e.g., Sargassum sp.) Extraction Solvent Extraction (e.g., Ethanol, Methylene Chloride) RawMaterial->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Lipid Extract Concentration->CrudeExtract ColumnPrep Silica Gel Column Chromatography CrudeExtract->ColumnPrep Sample Loading Fractionation Fraction Collection (Monitoring by TLC) ColumnPrep->Fractionation Gradient Elution Analysis Analysis of Fractions (HPLC, NMR) Fractionation->Analysis Pooling Pool this compound-Rich Fractions Analysis->Pooling Crystallization Crystallization (e.g., Ethanol) Pooling->Crystallization FinalProduct High-Purity this compound Crystallization->FinalProduct

Caption: General experimental workflow for this compound purification.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common practices described in the literature.[3][4][5][6]

1. Materials and Reagents

  • Stationary Phase: Silica gel (70-230 mesh or 200-400 mesh)

  • Solvents (HPLC or analytical grade):

    • Ethanol or Methylene Chloride (for extraction)

    • Petroleum Ether or n-Hexane

    • Ethyl Acetate

  • Glassware: Chromatography column, beakers, Erlenmeyer flasks, round-bottom flasks, fraction collection tubes.

  • Equipment: Rotary evaporator, heating mantle, TLC plates (silica gel 60 F254), UV lamp, sonicator.

  • Algal Source: Dried and powdered brown algae (e.g., Sargassum, Pelvetia).

2. Extraction of Crude Lipids

  • Mechanically crush the dried seaweed to a fine powder (<200 mesh).[5]

  • Suspend the algal powder in an appropriate solvent (e.g., 70-95% ethanol or methylene chloride) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[5]

  • Facilitate extraction using ultrasonication for 15-30 minutes, followed by maceration for 12-24 hours at room temperature.[5][7]

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 70°C to yield the crude lipid extract.[5]

3. Preparation of Silica Gel Column (Wet Packing Method)

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or n-hexane).

  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle into a packed bed, and let the excess solvent drain until it is level with the top of the silica bed. Do not let the column run dry.

4. Sample Loading

  • Dissolve the crude lipid extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial elution solvent).

  • Alternatively, for less soluble extracts, perform a "dry loading":

    • Adsorb the crude extract onto a small amount of silica gel (e.g., 1-2 times the weight of the extract).

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed silica gel column.

5. Gradient Elution and Fraction Collection The principle of separating this compound relies on gradually increasing the polarity of the mobile phase.

Gradient_Elution_Logic Start Start Elution (Low Polarity Solvent) e.g., 100% Hexane Elute_NonPolar Non-polar compounds elute (e.g., pigments, hydrocarbons) Start->Elute_NonPolar Increase_Polarity Gradually Increase Polarity (Add Ethyl Acetate) Elute_NonPolar->Increase_Polarity Elute_this compound This compound elutes (Intermediate Polarity) Increase_Polarity->Elute_this compound Increase_Further Further Increase Polarity Elute_this compound->Increase_Further Elute_Polar Highly polar compounds elute (e.g., other sterols, phospholipids) Increase_Further->Elute_Polar

Caption: Logical flow of gradient elution for compound separation.

  • Begin elution with a low-polarity solvent system, such as petroleum ether:ethyl acetate (15:1 v/v).[4][5]

  • Collect fractions of a consistent volume.

  • Monitor the composition of the eluted fractions using Thin Layer Chromatography (TLC). A common visualization agent for sterols is a sulfuric acid spray followed by heating.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is as follows[4][5]:

    • Petroleum Ether:Ethyl Acetate (15:1)

    • Petroleum Ether:Ethyl Acetate (10:1)

    • Petroleum Ether:Ethyl Acetate (8:1)

    • Petroleum Ether:Ethyl Acetate (5:1)

    • Petroleum Ether:Ethyl Acetate (2:1)

  • This compound is expected to elute in the fractions of intermediate polarity. Combine the fractions that show a prominent spot corresponding to a this compound standard on TLC.

6. Post-Purification and Analysis

  • Saponification (Optional): To hydrolyze any sterol esters and obtain total this compound, the pooled fractions can be saponified using an ethanolic potassium hydroxide (KOH) solution.[1][2]

  • Crystallization: Concentrate the pooled, purified fractions to dryness. Dissolve the resulting solid in a minimal amount of hot ethanol (>85% concentration) and allow it to cool slowly, possibly at <4°C, to induce crystallization.[4]

  • Filtration: Collect the white, needle-like crystals of this compound by vacuum filtration.[4]

  • Purity Analysis: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) with UV detection (205-210 nm) on a C18 column.[1][2] The identity and structure can be further confirmed by NMR and mass spectrometry.[3][7]

Biological Context: this compound's Therapeutic Potential

The purification of this compound is driven by its significant biological activities. Research has highlighted its potential to modulate various cellular processes, making it a valuable compound for drug development.

Fucosterol_Bioactivity This compound This compound AntiInflammatory Anti-inflammatory This compound->AntiInflammatory Antioxidant Antioxidant This compound->Antioxidant AntiDiabetic Anti-diabetic This compound->AntiDiabetic AntiCancer Anti-cancer (e.g., vs. HL-60 cells) This compound->AntiCancer Hepatoprotective Hepatoprotective This compound->Hepatoprotective AntiObesity Anti-obesity This compound->AntiObesity

Caption: Documented biological activities of this compound.

References

Application Note: Fucosterol Isolation and Characterization Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosterol is a prominent phytosterol found abundantly in various marine brown algae (Phaeophyceae), such as species from the Sargassum, Fucus, and Ecklonia genera.[1][2] Structurally known as 24-ethylidene cholesterol, it has attracted significant attention in the pharmaceutical and nutraceutical industries for its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][3] For quality control and further drug development, the efficient isolation of this compound from its natural sources and its unambiguous structural confirmation are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique for the complete structural elucidation of natural products like this compound.[1] This application note provides detailed protocols for the isolation of this compound from algal biomass and its complete structural characterization using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Part 1: Isolation and Purification Protocols

The isolation of this compound involves the extraction of lipids from dried algal biomass, followed by purification to separate this compound from other metabolites.

Experimental Workflow for this compound Isolation

G raw_material Dried & Powdered Algae extraction Solvent Extraction (e.g., Ethanol, Hexane) raw_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Lipophilic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (optional) crude_extract->partitioning chromatography Silica Gel Column Chromatography crude_extract->chromatography partitioning->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions crystallization Crystallization (e.g., from Ethanol) fractions->crystallization pure_this compound Pure this compound (>95%) crystallization->pure_this compound

Caption: General workflow for this compound extraction and purification.[4]
Protocol 1: Conventional Solvent Extraction and Silica Gel Chromatography

This protocol describes a standard laboratory procedure for isolating this compound.[2][4][5]

1. Preparation of Algal Biomass: a. Thoroughly wash fresh brown algae (e.g., Sargassum species) with tap water to remove salt and debris, followed by a rinse with deionized water.[4] b. Air-dry the biomass in a shaded, well-ventilated area or use a dehydrator at a temperature below 60°C to prevent degradation of thermolabile compounds.[4] c. Grind the dried algae into a fine powder using a mechanical grinder.[5]

2. Extraction: a. Weigh 100 g of the dried algal powder and place it in a large flask. b. Add a 1:10 to 1:20 (w/v) ratio of solvent. For example, add 1 L of 95% ethanol or methylene chloride.[4][5] c. For enhanced extraction, place the mixture in an ultrasonic bath for 15-30 minutes.[5][6] d. Macerate the mixture for 12-24 hours at room temperature with continuous stirring.[5] e. Separate the supernatant from the algal residue by filtration or centrifugation.[4] f. Repeat the extraction process on the residue to maximize yield and combine the supernatants.[5]

3. Concentration and Fractionation: a. Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 70°C to obtain a viscous crude extract.[4][5] b. Dissolve the crude extract in a methanol-water solution (e.g., 9:1 v/v) and perform liquid-liquid partitioning with n-hexane. The lipophilic this compound will move to the n-hexane layer.[4] c. Collect the n-hexane layer and repeat the partitioning 2-3 times. Combine all n-hexane fractions.[4] d. Evaporate the n-hexane to yield a lipophilic fraction enriched with this compound.[4]

4. Chromatographic Purification: a. Prepare a silica gel column using n-hexane as the mobile phase. b. Dissolve the dried lipophilic fraction in a minimal amount of n-hexane and load it onto the column.[4] c. Elute the column with a gradient of ethyl acetate in n-hexane, starting with a low polarity (e.g., 15:1 n-hexane:ethyl acetate) and gradually increasing the polarity.[5] d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. e. Combine the pure fractions and evaporate the solvent.

5. Crystallization: a. Dissolve the purified this compound residue in a minimal amount of hot ethanol (>85% concentration).[5] b. Allow the solution to cool slowly to room temperature and then place it at 4°C to facilitate crystallization. c. Collect the resulting white, needle-like crystals by filtration.[5] d. Dry the crystals under vacuum to obtain pure this compound. Purity can be assessed by HPLC, which should be >95%.[5][7]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts this compound yield. Modern techniques often offer higher efficiency and are more environmentally friendly.

Extraction MethodAlgal SourceKey ParametersThis compound Yield/ContentReference
Supercritical Fluid (SFE)Fucus vesiculosusSupercritical CO₂, 50°C, 300 bar8.06% by mass in the extract[8]
Ultrasound-Assisted (UAE)Sargassum horneriEthanol, 28 kHz, 1200 W, 4°C, 5 h6.22 ± 0.06 mg/g of extract[8]
Optimized UAESargassum fusiformeCHCl₃-MeOH (2:3), 15 min1.598 ± 0.047 mg/g dry weight[8]
Microwave-Assisted (MAE)Undaria pinnatifidan-hexane:acetonitrile:methanol1.21 mg/g[9]

Part 2: NMR Spectroscopic Analysis Protocol

NMR analysis is performed on the purified this compound to confirm its chemical structure.

Materials and Equipment
  • Sample: Purified this compound (≥98% purity).[1]

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.[1]

  • Equipment: NMR spectrometer (400 MHz or higher) with a 5 mm probe, standard 5 mm NMR tubes, analytical balance, vials, and micropipettes.[1][10]

Protocol 2: NMR Sample Preparation and Data Acquisition

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of purified this compound.[1] b. Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution.[1] c. Transfer the solution into a 5 mm NMR tube and cap it securely.[1]

2. NMR Data Acquisition: Perform the following suite of NMR experiments to acquire comprehensive structural data.[1]

  • 1D ¹H NMR: Provides information on proton chemical environments, spin-spin coupling, and integration.[1]

  • 1D ¹³C NMR: Identifies all unique carbon signals in the molecule.[1]

  • DEPT-135: Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.[1]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is crucial for tracing proton spin systems.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[1]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is the key experiment for connecting different spin systems and establishing the overall molecular framework.[1]

Logical Workflow for NMR-Based Structural Elucidation

G sample_prep Sample Preparation (5-10 mg this compound in CDCl₃) acquisition NMR Data Acquisition sample_prep->acquisition nmr_1d 1D NMR (¹H, ¹³C, DEPT-135) acquisition->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) acquisition->nmr_2d analysis Data Analysis & Interpretation nmr_1d->analysis nmr_2d->analysis assign Assign ¹H & ¹³C signals (using HSQC & DEPT) analysis->assign spin_systems Establish ¹H-¹H Spin Systems (using COSY) assign->spin_systems connect Connect Fragments (using HMBC) spin_systems->connect elucidation Elucidated this compound Structure connect->elucidation

Caption: Workflow for this compound structural elucidation using NMR.[1]

Part 3: Data Presentation and Interpretation

The systematic analysis of the acquired NMR data allows for the complete and unambiguous assignment of all proton and carbon signals of this compound.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound recorded in CDCl₃ at 400 MHz.

Carbon No.¹³C Shift (δ ppm)¹H Shift (δ ppm)¹H Multiplicity (J in Hz)
137.31.85 (m), 1.08 (m)
231.91.85 (m), 1.55 (m)
371.83.54 (m)
442.42.25 (m)
5140.8-Quaternary
6121.75.33 (br. d)J = 5.2
732.11.98 (m)
832.11.50 (m)
950.30.92 (m)
1036.5-Quaternary
1121.31.45 (m)
1239.81.65 (m), 1.15 (m)
1342.5-Quaternary
1456.91.05 (m)
1524.41.55 (m), 1.08 (m)
1628.41.85 (m), 1.25 (m)
1756.01.18 (m)
1812.00.71 (s)
1919.61.04 (s)
2036.41.38 (m)
2119.01.01 (d)J = 6.8
2235.21.98 (m)
2325.72.25 (m)
24147.2-Quaternary
2535.02.22 (m)
2622.11.01 (d)J = 1.2
2722.21.00 (d)J = 1.2
28115.85.20 (q)J = 6.7
2913.41.59 (d)J = 6.7
(Data compiled from references[1][11])
Interpretation of Key NMR Data
  • ¹H NMR: The spectrum shows characteristic signals for the olefinic protons at δ 5.33 (H-6) and δ 5.20 (H-28). The two methyl singlets at δ 0.71 (H-18) and δ 1.04 (H-19) are typical for the steroid core. The complex multiplet at δ 3.54 corresponds to the proton on the hydroxyl-bearing carbon (H-3).[1][12]

  • ¹³C NMR and DEPT-135: The ¹³C spectrum shows 29 distinct carbon signals, consistent with the molecular formula C₂₉H₄₈O.[2] Key downfield signals at δ 147.2 (C-24), 140.8 (C-5), 121.7 (C-6), and 115.8 (C-28) correspond to the four sp² hybridized carbons of the double bonds. The signal at δ 71.8 is characteristic of the hydroxyl-bearing carbon C-3.[1]

  • COSY: This spectrum reveals ¹H-¹H spin systems. For example, the signal for H-6 at δ 5.33 shows a correlation to the protons at C-7, helping to establish connectivity in the B-ring. Similarly, the coupling between H-28 (δ 5.20) and the methyl protons H-29 (δ 1.59) confirms the ethylidene group in the side chain.[1]

  • HSQC: This experiment maps each proton signal to its directly attached carbon, allowing for the unambiguous assignment of most protonated carbons. For instance, the proton at δ 3.54 (H-3) is directly correlated to the carbon at δ 71.8 (C-3).

  • HMBC: The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying long-range (2-3 bond) ¹H-¹³C correlations. This is essential for linking fragments across quaternary carbons.

Key HMBC Correlations for Structural Confirmation

G cluster_steroid Key HMBC Correlations in this compound h19 H-19 (δ 1.04) c1 C-1 h19->c1 2-3 bonds c5 C-5 h19->c5 2-3 bonds c9 C-9 h19->c9 2-3 bonds c10 C-10 h19->c10 2-3 bonds h18 H-18 (δ 0.71) c12 C-12 h18->c12 2-3 bonds c13 C-13 h18->c13 2-3 bonds c14 C-14 h18->c14 2-3 bonds c17 C-17 h18->c17 2-3 bonds h28 H-28 (δ 5.20) c23 C-23 h28->c23 2-3 bonds c24 C-24 h28->c24 2-3 bonds c25 C-25 h28->c25 2-3 bonds c29_c C-29 h28->c29_c 2-3 bonds h29 H-29 (δ 1.59) h29->c24 2-3 bonds c28_c C-28 h29->c28_c 2-3 bonds

Caption: Diagram of key 2- and 3-bond HMBC correlations for this compound.[1]
Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for the structural elucidation of this compound.[1] The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals, confirming the precise connectivity of the steroid core and its characteristic side chain. This robust methodology, coupled with efficient isolation protocols, is essential for the characterization and quality control of this compound in academic research and its development as a potential therapeutic agent in the pharmaceutical industry.[1]

References

Application Notes and Protocols for Fucosterol in Caco-2 Cell Intestinal Absorption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the intestinal absorption of this compound is crucial for its development as a nutraceutical or therapeutic agent. The Caco-2 cell monolayer model is a well-established in vitro tool that mimics the human intestinal epithelium, providing a reliable system to study the permeability and transport mechanisms of various compounds.[3] These application notes provide detailed protocols for utilizing the Caco-2 cell model to assess the intestinal absorption of this compound.

Data Presentation

Table 1: Predicted and Comparative Permeability of this compound
CompoundPredicted/Observed Papp (cm/s)ClassificationSource
This compound>22 x 10⁻⁷High Permeability (predicted)In silico prediction[4]
β-sitosterolLower than cholesterol-Comparative study[5]
CholesterolHigher than β-sitosterol-Comparative study[5]

Note: The classification of permeability is generally categorized as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s).[6] The predicted high permeability of this compound suggests good potential for oral absorption.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Understanding the cytotoxic profile of this compound is essential for designing absorption studies and interpreting the results. The following data is from studies on various cancer cell lines, which can serve as a preliminary reference for Caco-2 cells.

Cell LineAssayIC₅₀ (µM)Exposure TimeSource
A549 (Lung Cancer)MTT15Not Specified[7]
SK-LU-1 (Lung Cancer)MTT15Not Specified[7]
HL-60 (Leukemia)Not Specified7.8 µg/mLNot Specified[1]

Note: It is recommended to perform a specific cytotoxicity assay for this compound on Caco-2 cells to determine the appropriate non-toxic concentrations for transport studies.

Experimental Protocols

Caco-2 Cell Culture and Differentiation

This protocol outlines the steps for culturing and differentiating Caco-2 cells to form a polarized monolayer, which is essential for intestinal absorption studies.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • 0.25% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

Procedure:

  • Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed in new flasks at a 1:3 to 1:6 ratio. The medium should be changed every 2-3 days.

  • Seeding on Transwell® Inserts: For transport assays, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to both the apical (0.5 mL for 12-well) and basolateral (1.5 mL for 12-well) chambers.

  • Differentiation: Culture the cells on the Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer. Change the culture medium in both chambers every 2-3 days.

  • Monolayer Integrity Assessment: Before conducting the transport assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed, tight monolayer. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be measured.

This compound Transport Assay (Bidirectional)

This protocol is designed to determine the apparent permeability coefficient (Papp) of this compound across the Caco-2 cell monolayer in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Control compounds:

    • High permeability control (e.g., propranolol)

    • Low permeability control (e.g., atenolol)

  • Analytical equipment for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation:

    • Prepare a working solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically ≤1%).

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A-to-B) Transport:

    • Add 0.5 mL of the this compound working solution to the apical chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber and replace it with an equal volume of fresh transport buffer.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B-to-A) Transport:

    • Add 1.5 mL of the this compound working solution to the basolateral chamber.

    • Add 0.5 mL of fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A-to-B transport, collecting samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in all collected samples using a validated analytical method such as HPLC.[8]

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of this compound transport (µmol/s)

      • A is the surface area of the Transwell® membrane (cm²)

      • C₀ is the initial concentration of this compound in the donor chamber (µmol/mL)

  • Calculation of Efflux Ratio (ER):

    • The efflux ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

This compound Cytotoxicity Assay (MTT Assay)

This protocol determines the potential cytotoxicity of this compound on Caco-2 cells to establish a non-toxic concentration range for transport studies.

Materials:

  • Caco-2 cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for a period that mimics the transport assay duration (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of this compound that does not significantly reduce cell viability for use in the transport assays.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Transport Assay cluster_analysis Phase 3: Analysis culture Caco-2 Cell Culture (T-75 Flasks) seeding Seeding on Transwell® Inserts culture->seeding differentiation Differentiation (21-28 days) seeding->differentiation integrity Monolayer Integrity Check (TEER Measurement) differentiation->integrity prep_assay Prepare this compound Solution integrity->prep_assay transport_ab A-to-B Transport prep_assay->transport_ab transport_ba B-to-A Transport prep_assay->transport_ba sampling Time-course Sampling transport_ab->sampling transport_ba->sampling quantification This compound Quantification (HPLC or LC-MS/MS) sampling->quantification calc_papp Calculate Papp quantification->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er sterol_transport_pathway cluster_apical Apical Membrane cluster_cell Enterocyte (Caco-2 Cell) cluster_basolateral Basolateral Membrane fucosterol_lumen This compound (in Micelles) npc1l1 NPC1L1 fucosterol_lumen->npc1l1 Active Uptake passive Passive Diffusion fucosterol_lumen->passive Passive Diffusion fucosterol_cell Intracellular This compound npc1l1->fucosterol_cell passive->fucosterol_cell abcg5_g8 ABCG5/G8 fucosterol_cell->abcg5_g8 Efflux abca1 ABCA1 fucosterol_cell->abca1 Efflux abcg5_g8->fucosterol_lumen fucosterol_blood This compound (to Circulation) abca1->fucosterol_blood

References

In Vitro Anti-inflammatory Activity of Fucosterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a prominent phytosterol isolated from brown algae, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide to the in vitro evaluation of this compound's anti-inflammatory effects, detailing its mechanism of action, quantitative data from various studies, and step-by-step experimental protocols. This compound has been shown to mitigate inflammatory responses by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, making it a compelling candidate for the development of novel anti-inflammatory therapeutics.[2][4][5]

Mechanism of Action

This compound exerts its anti-inflammatory effects through the suppression of pro-inflammatory mediators by targeting critical signaling cascades. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, cells activate signaling pathways that lead to the production of inflammatory cytokines and enzymes.[2]

This compound has been demonstrated to inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[2][5] This action prevents the transcription of genes encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4]

Furthermore, this compound can attenuate the phosphorylation of key proteins in the MAPK pathway, including p38.[4][6] The MAPK pathway plays a crucial role in regulating the production of inflammatory mediators. By inhibiting this pathway, this compound further downregulates the inflammatory response. Additionally, this compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress, which is often associated with inflammation.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Cell LineInflammatory StimulusThis compound Concentration% Inhibition of NO ProductionReference
RAW 264.7 MacrophagesLPS50 µg/mLSignificant suppression[7]
C8-B4 Microglial CellsLPS (0.1 µg/mL)12-192 µMSignificant inhibition[8]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Cell LineInflammatory StimulusThis compound ConcentrationCytokine% InhibitionReference
RAW 264.7 MacrophagesLPSNot specifiedTNF-α, IL-6Significant suppression[4]
C8-B4 Microglial CellsLPS (0.1 µg/mL)12-192 µMTNF-α, IL-1β, IL-6Significant inhibition[8]
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120 µMIL-6, IL-8, IL-1β, TNF-αDose-dependent downregulation[9]

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

Cell LineInflammatory StimulusThis compound ConcentrationEnzymeEffectReference
RAW 264.7 MacrophagesLPSNot specifiediNOS, COX-2Suppressed expression[4]

Experimental Protocols

This section provides detailed protocols for assessing the in vitro anti-inflammatory activity of this compound.

Protocol 1: Evaluation of this compound's Effect on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the use of the Griess assay to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.

    • Add the Griess reagents to the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite, a stable product of NO, by comparing the absorbance to a standard curve prepared with sodium nitrite.

  • Data Analysis: Express the results as a percentage of NO inhibition compared to the LPS-stimulated control group.

Protocol 2: Assessment of Pro-inflammatory Cytokine Levels using ELISA

This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials and Reagents:

  • Cell culture supernatant from Protocol 1

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Use the cell culture supernatants collected in Protocol 1.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits.

    • Briefly, add standards and samples to the antibody-coated wells of the ELISA plate.

    • Incubate to allow the cytokine to bind to the immobilized antibody.

    • Wash the wells and add a detection antibody conjugated to an enzyme.

    • Incubate and wash again.

    • Add a substrate solution, which will be converted by the enzyme to a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Express the results as a percentage of cytokine inhibition compared to the LPS-stimulated control group.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the investigation of this compound's effect on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials and Reagents:

  • Cells cultured and treated as described in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

Fucosterol_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound IKK IKK This compound->IKK Inhibits MKK MKKs This compound->MKK Inhibits TLR4->IKK TLR4->MKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) NFkB->p_IkBa NFkB_nuc NF-κB (p65/p50) (Nuclear) NFkB->NFkB_nuc Translocates p_IkBa->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription p_p38 p-p38 MKK->p_p38 Phosphorylates p38 p38 MAPK Mediators Pro-inflammatory Mediators p_p38->Mediators Induces Production

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Experimental Workflow

Fucosterol_Assay_Workflow start Start: Culture RAW 264.7 Cells seed Seed cells in 96-well plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa wb Western Blot for Proteins (p-p65, p-p38) collect->wb end End: Data Analysis griess->end elisa->end wb->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Fucosterol Application in Neuroblastoma SH-SY5Y Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention for its diverse bioactive properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] While extensive research has highlighted its neuroprotective effects in models of neurodegenerative diseases, its potential as a therapeutic agent against neuroblastoma is an emerging area of interest.[1][2] Neuroblastoma, a common pediatric solid tumor, often exhibits aggressive clinical behavior, necessitating the exploration of novel therapeutic strategies. This document provides detailed application notes and protocols for investigating the effects of this compound on the human neuroblastoma cell line SH-SY5Y, focusing on its potential anti-proliferative and pro-apoptotic activities.

The SH-SY5Y cell line, derived from a human neuroblastoma, is a widely used in vitro model for neurobiological studies due to its neuronal characteristics.[3] These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype, providing a versatile system to study neuroblastoma biology and response to therapeutic agents.

This document outlines the methodologies to assess the impact of this compound on SH-SY5Y cell viability, apoptosis, and the underlying signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[2][4] The provided protocols and data summaries aim to facilitate further research into the potential of this compound as a novel anti-neuroblastoma compound.

Data Presentation

Table 1: Anti-Proliferative Activity of this compound in Various Human Cancer Cell Lines

Note: The following IC50 values were determined in various cancer cell lines. Specific IC50 values for this compound-induced cytotoxicity in SH-SY5Y neuroblastoma cells are not yet firmly established in the literature and require experimental determination. The provided data can be used as a reference for designing dose-response studies.

Cancer TypeCell LineIC50 Value (µM)Reference
Lung CancerA54915[2]
Lung CancerSK-LU-115[2]
Cervical CancerHeLa40[5]
Breast CancerT47D~68 (27.94 µg/ml)[6][7]
Colon CancerHT-29~172 (70.41 µg/ml)[6][7]
Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest in Human Cancer Cell Lines

Note: The following data illustrates the effects of this compound on apoptosis and cell cycle in lung cancer cells. Similar quantitative analyses are recommended for SH-SY5Y cells to determine the specific effects of this compound on this neuroblastoma cell line.

Cell LineThis compound Concentration (µM)ObservationEffectReference
A549 & SK-LU-115Annexin V/PI StainingSignificant increase in apoptotic cells[2]
A549 & SK-LU-115Cell Cycle AnalysisG2/M phase arrest[2]
A549 & SK-LU-115Western BlotIncreased Bax, cleaved caspase-3; Decreased Bcl-2[2]

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a suitable density.

This compound Preparation and Treatment

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations.

  • Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.

  • Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Cell Viability Assay (MTT Assay)

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed SH-SY5Y cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed SH-SY5Y cells in 6-well plates and treat with this compound.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Western Blot Analysis

Materials:

  • SH-SY5Y cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Bax, Bcl-2, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat SH-SY5Y cells with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture fucosterol_prep This compound Stock Preparation cell_seeding Cell Seeding in Plates treatment This compound Treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_quant Quantitative Analysis mtt->data_quant apoptosis->data_quant cell_cycle->data_quant pathway_analysis Signaling Pathway Interpretation western_blot->pathway_analysis data_quant->pathway_analysis

Figure 1: Experimental workflow for investigating this compound's effects.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

mapk_erk_pathway This compound This compound Raf Raf This compound->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 3: Proposed modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the potential of this compound as an anti-neuroblastoma agent using the SH-SY5Y cell line. While existing literature strongly supports the anti-cancer properties of this compound in various cancer models through the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways like PI3K/Akt and MAPK/ERK, there is a clear need for further research to specifically quantify these effects in neuroblastoma cells. The protocols detailed herein provide a starting point for these crucial investigations. The successful application of these methods will contribute to a better understanding of this compound's mechanism of action in neuroblastoma and aid in the evaluation of its therapeutic potential for this challenging pediatric cancer.

References

Fucosterol as a Promising Anti-Cancer Agent for Lung Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has emerged as a significant bioactive compound with considerable potential in oncology research.[1] Extensive in vitro and in vivo studies have highlighted its anti-cancer properties, demonstrating its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines, including lung cancer.[1] this compound's multifaceted mechanism of action, which involves the modulation of critical signaling pathways, positions it as a promising candidate for development as a therapeutic agent against lung cancer.[2][3][4] These application notes provide a comprehensive overview of this compound's effects on lung cancer cells, supported by detailed protocols for key experimental assays and visual representations of the molecular pathways involved.

Mechanism of Action: A Multi-pronged Attack on Lung Cancer Cells

This compound exerts its anti-proliferative effects on human lung cancer cells through several key mechanisms:

  • Induction of Apoptosis: this compound promotes apoptosis by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as cleaved caspase-3, ultimately leading to programmed cell death.

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase in lung cancer cells. This is achieved by decreasing the expression of key cell cycle regulatory proteins, including Cdc2, Cyclin A, and Cyclin B1, while simultaneously upregulating negative regulators of cell cycle progression like p21Cip1 and p27Kip1.

  • Inhibition of Metastasis: this compound has demonstrated the ability to inhibit the migration and invasion of lung cancer cells, suggesting its potential to suppress metastasis.

  • Modulation of Signaling Pathways: The anti-cancer activities of this compound are largely attributed to its ability to target and modulate crucial intracellular signaling pathways. Notably, it has been shown to downregulate the Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR signaling cascades, both of which are pivotal for cancer cell proliferation, survival, and progression.[2][3][4][5] Network pharmacology studies have suggested that this compound may suppress non-small cell lung cancer (NSCLC) progression by targeting GRB2-activated Raf/MEK/ERK signaling.[3][4]

Data Presentation: Quantitative Effects of this compound on Lung Cancer Cells

The efficacy of this compound against various lung cancer cell lines has been quantified through determination of the half-maximal inhibitory concentration (IC50).

Cell Line Cancer Type IC50 Value (µM)
A549Non-Small Cell Lung Cancer15
SK-LU-1Non-Small Cell Lung Cancer15
HCC827Non-Small Cell Lung Cancer60

Table 1: IC50 values of this compound in human lung cancer cell lines.

Visualizations: Signaling Pathways and Experimental Workflow

Fucosterol_Signaling_Pathways cluster_Raf_MEK_ERK Raf/MEK/ERK Pathway cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival2 Cell Proliferation & Survival mTOR->Proliferation_Survival2 This compound This compound This compound->Raf This compound->PI3K

Caption: this compound inhibits the Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways.

Experimental_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Analysis Analysis Cell_Culture 1. Lung Cancer Cell Culture Fucosterol_Prep 2. This compound Stock Preparation Cell_Culture->Fucosterol_Prep Cell_Seeding 3. Cell Seeding Fucosterol_Prep->Cell_Seeding Treatment 4. This compound Treatment Cell_Seeding->Treatment Incubation 5. Incubation Treatment->Incubation Assays 6. Perform Assays (MTT, Flow Cytometry, etc.) Incubation->Assays Data_Acquisition 7. Data Acquisition Assays->Data_Acquisition Data_Analysis 8. Data Analysis Data_Acquisition->Data_Analysis Conclusion 9. Conclusion Data_Analysis->Conclusion

Caption: A general experimental workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

Here are detailed protocols for the key experiments used to evaluate the anti-cancer effects of this compound on lung cancer cells.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Lung cancer cells (e.g., A549, SK-LU-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Lung cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat lung cancer cells with this compound for the desired time in 6-well plates.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution.

Materials:

  • Lung cancer cells treated with this compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat lung cancer cells with this compound for the desired time in 6-well plates.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Lung cancer cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed lung cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane matrix

  • Serum-free medium

  • Complete medium with FBS (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend lung cancer cells in a serum-free medium.

  • Seed the cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert.

  • Add complete medium with FBS to the lower chamber as a chemoattractant.

  • Add this compound or vehicle control to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Wash the inserts and allow them to air dry.

  • Count the number of invaded cells in several microscopic fields and calculate the average.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Lung cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Raf, MEK, ERK, PI3K, Akt, mTOR, Bax, Bcl-2, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: Investigating Adipogenesis in 3T3-L1 Preadipocytes using Fucosterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obesity, a global health concern, is characterized by the excessive accumulation of adipose tissue, which arises from an increase in adipocyte number (hyperplasia) and size (hypertrophy). The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a critical event in the development of adipose tissue. The 3T3-L1 preadipocyte cell line is a well-established and widely used in vitro model for studying adipogenesis. Fucosterol, a phytosterol derived from brown algae, has emerged as a promising natural compound with anti-adipogenic properties.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to study its effects on adipogenesis in 3T3-L1 cells.

This compound has been shown to inhibit adipogenesis by modulating various signaling pathways.[1][4] Studies indicate that this compound treatment suppresses lipid accumulation and downregulates key adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4][5] The mechanisms underlying these effects involve the activation of AMP-activated protein kinase (AMPK) and Wnt/β-catenin signaling pathways, as well as the modulation of the FoxO1, Nrf2/HO-1, and MAPK signaling pathways.[1][4][5][6]

These application notes offer a comprehensive guide, including detailed experimental protocols and data presentation, to facilitate research into the anti-obesity potential of this compound.

Data Presentation

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
This compound Concentration (µM)Method of QuantificationResultReference
25Oil Red O StainingSignificant reduction in intracellular lipid accumulation[5]
50Oil Red O StainingSignificant reduction in intracellular lipid accumulation[5]
10 - 50Oil Red O StainingDose-dependent suppression of lipid accumulation[4][6]
Table 2: Effect of this compound on the Expression of Key Adipogenic Transcription Factors and Lipogenesis-Related Proteins in 3T3-L1 Cells
Target Protein/GeneThis compound Concentration (µM)MethodResultReference
PPARγ10 - 50Western BlotDownregulated[4][6]
C/EBPα10 - 50Western BlotDownregulated[4][6]
SREBP-1c10 - 50Western BlotDownregulated[4][6]
FASNot specifiedWestern BlotDecreased expression[1]
Table 3: Effect of this compound on Key Signaling Pathways in 3T3-L1 Cells
Signaling PathwayKey Proteins/MarkersThis compound EffectMethodReference
AMPK Signalingp-AMPK, p-ACCUpregulated phosphorylationWestern Blot[1][2]
Wnt/β-catenin Signalingβ-catenin, DVL2, CCND1, p-GSK3βActivated (increased β-catenin, DVL2, CCND1; inactivated GSK3β)Western Blot[1][2]
PI3K/Akt/ERK SignalingPI3K, Akt, ERKDownregulated insulin-triggered pathwaysWestern Blot[5][7]
FoxO1 SignalingSirT1, p-FoxO1Enhanced SirT1, decreased p-FoxO1 (activated FoxO1)Western Blot[5][7]
Nrf2/HO-1 SignalingNrf2 nuclear translocation, HO-1 expressionActivatedWestern Blot[4][6]
MAPK Signalingp38, ERKActivatedWestern Blot[6]

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.[8]

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S) solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% P/S at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in the desired culture vessels (e.g., 6-well plates) at a density that allows them to reach confluence.

  • Induction of Differentiation (Day 0): Two days after the cells reach confluence, replace the culture medium with a differentiation medium (DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Treat the cells with various concentrations of this compound (or vehicle control) during this step.

  • Medium Change (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin, along with the respective this compound concentrations.

  • Maintenance (Day 4 onwards): From day 4, replace the medium every two days with DMEM containing 10% FBS and 1% P/S, with the continued presence of this compound.

  • Harvesting: Cells are typically fully differentiated by day 8-10 and can be harvested for further analysis.

G 3T3-L1 Adipocyte Differentiation Workflow cluster_0 Cell Culture & Seeding cluster_1 Differentiation Induction cluster_2 Maintenance & Analysis Culture 3T3-L1 Preadipocytes Culture 3T3-L1 Preadipocytes Seed Cells Seed Cells Culture 3T3-L1 Preadipocytes->Seed Cells Induce with MDI + this compound (Day 0) Induce with MDI + this compound (Day 0) Seed Cells->Induce with MDI + this compound (Day 0) 2 days post-confluence Medium Change (Day 2) Medium Change (Day 2) Induce with MDI + this compound (Day 0)->Medium Change (Day 2) Maintain in Insulin Medium + this compound Maintain in Insulin Medium + this compound Medium Change (Day 2)->Maintain in Insulin Medium + this compound Harvest Cells (Day 8-10) Harvest Cells (Day 8-10) Maintain in Insulin Medium + this compound->Harvest Cells (Day 8-10) Downstream Assays Downstream Assays Harvest Cells (Day 8-10)->Downstream Assays

Caption: Workflow for 3T3-L1 preadipocyte differentiation with this compound treatment.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.[9][10][11]

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol

  • Distilled water

Protocol:

  • Washing: Gently wash the differentiated 3T3-L1 cells with PBS.

  • Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Washing: Wash the fixed cells with distilled water.

  • Dehydration: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.

  • Staining: Add the Oil Red O working solution (6 parts stock to 4 parts water, filtered) to the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells repeatedly with distilled water until the water runs clear.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification: For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the gene expression of adipogenic markers.[12][13][14]

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., PPARγ, C/EBPα) and a reference gene (e.g., 18S rRNA, HMBS).

Protocol:

  • RNA Extraction: Extract total RNA from the differentiated 3T3-L1 cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, primers, and the master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to a stable reference gene.

Western Blot Analysis

This protocol is used to determine the protein expression levels of key signaling molecules.[1][5][15]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

Caption: this compound inhibits adipogenesis via AMPK and Wnt/β-catenin pathways.

G Additional Signaling Pathways Modulated by this compound cluster_PI3K_FoxO1 PI3K/Akt & FoxO1 Pathways cluster_Nrf2_MAPK Nrf2/HO-1 & MAPK Pathways This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt downregulates FoxO1 FoxO1 This compound->FoxO1 activates Nrf2_HO1 Nrf2/HO-1 This compound->Nrf2_HO1 activates MAPK p38/ERK This compound->MAPK activates PI3K_Akt->FoxO1 Adipogenesis Adipogenesis FoxO1->Adipogenesis Nrf2_HO1->Adipogenesis indirectly inhibits MAPK->Adipogenesis modulates

Caption: this compound's modulation of PI3K/Akt, FoxO1, Nrf2/HO-1, and MAPK pathways.

References

Fucosterol as an amyloid-beta aggregation inhibitor in vitro assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides, particularly the Aβ1-42 isoform, from soluble monomers into neurotoxic oligomers and insoluble fibrils is considered a central pathological event in AD. Consequently, the inhibition of Aβ aggregation represents a promising therapeutic strategy. Fucosterol, a phytosterol found predominantly in brown algae, has emerged as a potential natural compound with anti-amyloidogenic properties. In vitro studies have demonstrated its ability to interfere with Aβ aggregation and protect neuronal cells from Aβ-induced toxicity.

These application notes provide a comprehensive overview of the in vitro assays used to evaluate this compound as an Aβ aggregation inhibitor, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting Aβ aggregation and protecting against its neurotoxicity.

Assay Test System This compound Concentration Observed Effect Reference
Aβ1-42 AggregationThioflavin T (ThT) Assay100 µMPrevention of Aβ1-42 oligomerization[1][2][3][4]
NeuroprotectionSH-SY5Y cells + Aβ10 µMNeuroprotective effects[5]
Intracellular Aβ LevelsSH-SY5Y cells + Aβ10 µM and 20 µMReduction in intracellular Aβ levels[5]

Note: Specific IC50 values and detailed dose-response percentages for Aβ aggregation inhibition by this compound are not consistently reported in the currently available literature. The provided data is based on observed effects at specific concentrations.

Experimental Protocols

Detailed methodologies for the key in vitro experiments to assess the anti-amyloidogenic properties of this compound are provided below.

Preparation of Amyloid-Beta (Aβ1-42) Aggregates

This protocol describes the preparation of both oligomeric and fibrillar forms of Aβ1-42, which are essential for conducting inhibition assays.[6][7][8][9]

Materials:

  • Lyophilized synthetic human Aβ1-42 peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

Procedure for Monomeric Aβ1-42 Preparation:

  • Resuspend the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

  • Incubate the solution at room temperature for 1-2 hours to ensure the peptide is fully dissolved and monomeric.

  • Aliquot the solution into microcentrifuge tubes.

  • Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.

  • Store the dried peptide films at -80°C until use.

Procedure for Aβ1-42 Oligomer Preparation:

  • Resuspend a dried Aβ1-42 peptide film in DMSO to a concentration of 5 mM.

  • Vortex briefly to dissolve the peptide.

  • Dilute the stock solution to 100 µM with ice-cold PBS (pH 7.4).

  • Incubate the solution at 4°C for 24 hours.

Procedure for Aβ1-42 Fibril Preparation:

  • Resuspend a dried Aβ1-42 peptide film in DMSO to a concentration of 5 mM.

  • Vortex briefly to dissolve the peptide.

  • Dilute the stock solution to 100 µM with PBS (pH 7.4).

  • Incubate the solution at 37°C for 72 hours with gentle agitation.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay is used to monitor the kinetics of Aβ fibrillization and to screen for potential inhibitors.[10][11][12][13][14]

Materials:

  • Prepared Aβ1-42 monomers

  • This compound stock solution (in DMSO)

  • Thioflavin T (ThT) stock solution (1 mM in deionized water, filtered)

  • Glycine-NaOH buffer (50 mM, pH 8.5)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of Aβ1-42 monomers at 20 µM in Glycine-NaOH buffer.

  • Prepare serial dilutions of this compound in Glycine-NaOH buffer. Ensure the final DMSO concentration is below 1% in all wells to avoid solvent effects.

  • In a 96-well plate, add 50 µL of the 20 µM Aβ1-42 solution to each well.

  • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Add 10 µL of 100 µM ThT working solution to each well.

  • Incubate the plate at 37°C, with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

MTT Assay for Neuroprotection Assessment

This colorimetric assay assesses cell viability and is used to determine the protective effect of this compound against Aβ-induced cytotoxicity in neuronal cell lines like SH-SY5Y.[15][16][17][18][19][20][21][22][23]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Prepared Aβ1-42 oligomers

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO).

  • After pre-treatment, add Aβ1-42 oligomers to the wells to a final concentration of 10 µM (or a pre-determined toxic concentration).

  • Incubate the plate for an additional 24 hours.

  • Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action.

G cluster_prep Aβ1-42 Preparation cluster_assay Inhibition & Neuroprotection Assays cluster_treatment Treatment A_prep Lyophilized Aβ1-42 A_mono Monomeric Aβ1-42 (HFIP Treatment) A_prep->A_mono A_oligo Oligomeric Aβ1-42 (4°C Incubation) A_mono->A_oligo A_fibril Fibrillar Aβ1-42 (37°C Incubation) A_mono->A_fibril MTT MTT Assay (Neuroprotection) A_oligo->MTT ThT ThT Assay (Aβ Aggregation Inhibition) A_fibril->ThT This compound This compound This compound->ThT This compound->MTT G This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB BDNF_exp BDNF Expression CREB->BDNF_exp Increases Neuronal_Survival Neuronal Survival & Neuroprotection BDNF_exp->Neuronal_Survival Abeta Amyloid-β Toxicity Neuronal_Survival->Abeta Counters Abeta->Neuronal_Survival Inhibits

References

Organic Synthesis of Fucosterol Derivatives and Secosteroids: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organic synthesis of fucosterol derivatives, with a particular focus on the generation of bioactive secosteroids. This compound, a phytosterol abundant in brown algae, serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.[1][2] This guide includes methodologies for key synthetic transformations, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in the exploration of this compound-based drug candidates.

Introduction to this compound and its Derivatives

This compound (24-ethylidene cholesterol) is a bioactive sterol found in various marine algae.[1] It has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties.[3][4] The unique structural features of this compound, particularly the ethylidene group in its side chain, offer opportunities for chemical modifications to generate novel derivatives with enhanced or new biological functions.[1] Among these derivatives, secosteroids, which are characterized by a cleaved steroid ring, are of particular interest due to their structural similarity to vitamin D and its metabolites, suggesting potential roles in calcium homeostasis and immune modulation.[5][6]

Synthetic Protocols

Synthesis of this compound Acetate

A common first step in the derivatization of this compound is the protection of the C3-hydroxyl group, typically through acetylation. This protected intermediate can then be used in subsequent reactions.

Protocol:

  • Dissolve this compound (1 equivalent) in pyridine.

  • Add acetic anhydride (e.g., 3 mL per 988 mg of this compound) to the solution.

  • Stir the reaction mixture at 45 °C for approximately 3.5 hours.

  • Quench the reaction by carefully adding ice to the mixture.

  • Extract the product with an organic solvent such as chloroform.

  • Wash the organic layer with 2 N HCl to neutralize the pyridine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound acetate.[5]

Synthesis of this compound-Derived Secosteroids

The conversion of this compound to secosteroids involves a multi-step process that includes allylic bromination, dehydrobromination to form a diene, photochemical ring-opening, and thermal isomerization.

Experimental Workflow for Secosteroid Synthesis:

G This compound This compound Acetylation Acetylation (Acetic Anhydride, Pyridine) This compound->Acetylation Fucosterol_Acetate This compound Acetate Acetylation->Fucosterol_Acetate Bromination Allylic Bromination (NBS) Fucosterol_Acetate->Bromination Bromo_Intermediate 7-Bromo Intermediate Bromination->Bromo_Intermediate Dehydrobromination Dehydrobromination (TBAF) Bromo_Intermediate->Dehydrobromination Diene_Intermediate 5,7-Diene Intermediate Dehydrobromination->Diene_Intermediate UV_Irradiation Photochemical Ring Opening (UV light) Diene_Intermediate->UV_Irradiation Pre_Secosteroid Pre-Secosteroid UV_Irradiation->Pre_Secosteroid Thermal_Isomerization Thermal Isomerization (Reflux) Pre_Secosteroid->Thermal_Isomerization Secosteroids This compound-Derived Secosteroids Thermal_Isomerization->Secosteroids

Caption: General workflow for the synthesis of this compound-derived secosteroids.

Protocol for Secosteroid Synthesis from this compound Acetate:

  • Allylic Bromination: Dissolve this compound acetate (1 equivalent) in cyclohexane at 65 °C. Add N-Bromosuccinimide (NBS) (1.5 equivalents) and reflux the mixture at 100 °C for 1.5 hours. After cooling, add water and extract the product with n-hexane.[5]

  • Dehydrobromination: Treat the crude bromo-intermediate with tetrabutylammonium fluoride (TBAF) to induce elimination and form the 5,7-diene intermediate.

  • Photochemical Ring Opening: Dissolve the 5,7-diene intermediate in a suitable solvent (e.g., cyclohexane containing 0.1% BHA as a stabilizer) and irradiate with a high-pressure mercury lamp to induce cleavage of the B-ring.[5]

  • Thermal Isomerization: The resulting pre-secosteroid is then thermally isomerized by refluxing in a solvent like cyclohexane at 100 °C for 2 hours to yield the final secosteroid products.[5]

  • Purification: The resulting mixture of secosteroids can be separated and purified using silica gel column chromatography followed by high-performance liquid chromatography (HPLC).[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives based on available literature.

Table 1: Synthesis and Physicochemical Properties of this compound Derivatives

CompoundStarting MaterialKey ReagentsYield (%)Melting Point (°C)
This compound AcetateThis compoundAcetic anhydride, Pyridine>90 (typical)113-114
This compound Secosteroid (Compound 3)This compoundNBS, TBAF, UV, HeatNot explicitly statedN/A
This compound Secosteroid (Compound 4)This compoundNBS, TBAF, UV, HeatNot explicitly statedN/A

Table 2: Biological Activity of this compound and its Derivatives

CompoundCell Line/ModelBiological ActivityIC50/EC50Reference
This compoundHuman Lung Cancer CellsAntiproliferative15-60 µM[7]
This compoundRAW 264.7 MacrophagesAnti-inflammatory (NO inhibition)-[1]
This compoundStreptozotocin-induced diabetic ratsAntidiabetic (glucose lowering)-[1]
This compound Secosteroid (Compound 3)Caco-2 cellsIntestinal TransportApprox. half of Vitamin D3[5]
This compound Secosteroid (Compound 4)Caco-2 cellsIntestinal TransportComparable to Vitamin D3[5]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of both the parent compound and its synthetic derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit this pathway, which contributes to its anticancer effects.[7]

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and differentiation. This compound has been shown to modulate this pathway, contributing to its anticancer and anti-inflammatory activities.[7]

G This compound This compound Raf Raf This compound->Raf Inhibition Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Caption: this compound's modulation of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The synthetic protocols and biological data presented here highlight the potential of this compound as a versatile scaffold for the development of novel therapeutic agents. The successful synthesis of secosteroids with notable intestinal absorption underscores the promise of this class of derivatives.[5] Future research should focus on the synthesis of a broader range of this compound derivatives, including esters, ethers, and glycosides, to expand the chemical space for drug discovery. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways of these novel synthetic compounds, which will be crucial for their preclinical and clinical development.

References

Troubleshooting & Optimization

Improving fucosterol extraction yield from macroalgae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of fucosterol from macroalgae.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low this compound Yield

Question: Why is my this compound yield consistently low, and what steps can I take to improve it?

Answer: Low this compound yield can stem from several factors, ranging from the initial sample preparation to the chosen extraction parameters. Here are key areas to troubleshoot:

  • Algal Biomass Preparation: Incomplete drying of the macroalgae can lead to poor extraction efficiency. Ensure the biomass is thoroughly dried, preferably at temperatures below 60°C to prevent degradation of thermolabile compounds, and finely ground (e.g., below 200 mesh) to increase the surface area for solvent penetration.[1][2]

  • Solvent Selection and Ratio: The choice of solvent is critical. While traditional methods use solvents like ethanol, methanol, or n-hexane, mixtures such as chloroform/methanol (e.g., 2:3 v/v) have demonstrated high efficiency.[1][3] The sample-to-solvent ratio also plays a significant role; a ratio of 1:20 (w/v) is often recommended to ensure complete extraction.[1][4]

  • Extraction Method and Parameters: Conventional solid-liquid extraction (SLE) can be time-consuming and require large solvent volumes.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve yields and reduce extraction time.[1] For UAE, ensure optimal parameters for sonication time, temperature, and power are utilized. For instance, a 15-minute sonication period has been shown to be effective.[3][5]

  • Incomplete Cell Wall Disruption: The complex polysaccharide matrix of the algal cell wall can hinder solvent access to intracellular this compound. Advanced methods like Enzyme-Assisted Extraction (EAE), which uses enzymes like cellulases and alginate lyases, can break down these cell walls and improve release of the target compound.[5]

  • Saponification Step: A saponification step using a reagent like potassium hydroxide (KOH) in ethanol is crucial to hydrolyze sterol esters and remove interfering fatty acids, thereby improving the purity and yield of this compound in the non-saponifiable fraction.[5][6]

Issue 2: Co-extraction of Impurities

Question: My extract contains a high level of chlorophyll and other pigments. How can I obtain a purer this compound extract?

Answer: The presence of impurities is a common challenge. Here’s how you can address it:

  • Chromatographic Purification: Post-extraction, column chromatography is a standard and effective method for purification. Silica gel is commonly used as the stationary phase, with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in n-hexane) to separate this compound from other compounds.[1][2]

  • Solvent Partitioning: A liquid-liquid partitioning step can effectively separate this compound from more polar impurities. After the initial extraction (e.g., with ethanol), the extract can be partitioned between n-hexane and water. The less polar this compound will preferentially move into the n-hexane layer.[1]

  • Crystallization: Crystallization is a powerful technique for purifying the final product. Ethanol (at concentrations >85%) is an effective and non-toxic solvent for this compound crystallization, yielding high-purity, white, needle-like crystals.[2][7]

  • Activated Charcoal Treatment: The use of activated charcoal can help decolorize the extract by adsorbing pigments and other colored impurities.[7]

Issue 3: Inconsistent Results Between Batches

Question: I am observing significant variation in this compound yield across different extraction batches, even with the same macroalgae species. What could be the cause?

Answer: Inconsistent results can be frustrating. The variability often lies in factors that influence the this compound content of the raw material itself or subtle changes in the experimental procedure.

  • Biological and Environmental Variation: The this compound content in macroalgae can vary significantly depending on the geographical location, season of harvest, and even the specific part of the alga analyzed.[6] It is crucial to document these details for each batch of raw material.

  • Standardization of Protocol: Ensure that all experimental parameters, including drying and grinding of the algae, solvent ratios, extraction times, and temperatures, are kept consistent across all batches.

  • Accurate Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for accurate quantification.[6] Ensure proper calibration with a this compound standard for each analytical run.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about this compound extraction.

1. Which macroalgae species are the best sources of this compound?

Brown macroalgae (Phaeophyceae) are the richest sources of this compound.[6] Species from the genera Sargassum, Fucus, Laminaria, Undaria, and Ecklonia are known to have high this compound content.[1][8] For example, in Ecklonia radiata, this compound can constitute up to 98.9% of the total sterols.[8]

2. What is the most efficient and environmentally friendly extraction method?

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is considered a "green" and highly efficient method.[1] It avoids the use of large volumes of organic solvents. Ultrasound-Assisted Extraction (UAE) is another efficient method that often leads to higher yields in shorter times and at lower temperatures compared to conventional methods.[1]

3. How can I confirm the identity and purity of my extracted this compound?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to monitor the presence of this compound during purification.[1][9]

  • High-Performance Liquid Chromatography (HPLC): Used for both quantification and purity assessment, typically with UV detection at around 205-210 nm.[6][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed structural information and quantification, often after derivatization to increase volatility.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for definitive structural elucidation.[9]

4. What are the key safety precautions to take during this compound extraction?

When working with organic solvents such as hexane, chloroform, and methanol, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure proper storage and disposal of chemical waste according to your institution's guidelines.

Data Presentation

Table 1: Comparison of Different this compound Extraction Methodologies

Extraction MethodAlgal SourceKey ParametersThis compound Yield/ContentReference
Supercritical Fluid Extraction (SFE)Fucus vesiculosusSupercritical CO₂, 50°C, 300 bar8.06% by mass in the extract[5]
Optimized Ultrasound-Assisted Extraction (UAE)Hijiki (Sargassum fusiforme)CHCl₃-MeOH (2:3), 15 min1.598 ± 0.047 mg/g dry weight[3][5]
Ultrasound-Assisted Extraction (UAE)Sargassum horneriEthanol, 28 kHz, 1200 W, 4°C, 5 h6.22 ± 0.06 mg/g of extract[5]
Microwave-Assisted Extraction (MAE)Marine algaeEthanolic KOH1.21 mg/g[5]
Conventional Solvent ExtractionSargassum fusiforme95% Ethanol0.499 ± 0.040 mg/g dry weight[3]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) followed by Saponification

This protocol is based on an efficient method for this compound extraction from brown algae.[3][5]

  • Sample Preparation:

    • Thoroughly wash fresh macroalgae with tap water to remove debris, followed by a rinse with deionized water.[1]

    • Dry the biomass in a dehydrator at a temperature below 60°C.[1]

    • Grind the dried algae to a fine powder (<200 mesh).[2]

  • Extraction:

    • Weigh 750 mg of the dried algal powder and place it in a suitable vessel.[3]

    • Add a solvent mixture of chloroform and methanol (CHCl₃:MeOH, 2:3 v/v).[3][6]

    • Perform ultrasound-assisted extraction in an ultrasonic bath for 15 minutes.[3][5]

    • Separate the supernatant from the solid residue by centrifugation.[6]

  • Saponification:

    • Evaporate the solvent from the supernatant under vacuum.[6]

    • To the resulting lipid extract, add 1.65 mL of 1.85 M potassium hydroxide (KOH) in ethanol.[5][11]

    • Incubate the mixture for 14.5 hours to saponify the lipids and sterol esters.[5][11]

  • Purification:

    • After saponification, perform a liquid-liquid extraction using a non-polar solvent like n-hexane to isolate the non-saponifiable fraction containing this compound.[6]

    • Wash the hexane extract with water to remove any remaining impurities.[6]

    • Dry the hexane phase over anhydrous sodium sulfate and evaporate the solvent to yield the this compound-rich extract.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol outlines a common method for the quantitative analysis of this compound.[6][10]

  • Sample and Standard Preparation:

    • Reconstitute the dried this compound extract in a suitable solvent like acetonitrile or the HPLC mobile phase.[10][11]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[10]

    • Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) and create a series of working standards for calibration by serial dilution.[10]

  • HPLC Conditions:

    • Chromatographic System: An HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 15 cm x 0.4 cm).[6]

    • Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v).[6][10]

    • Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[6][10]

    • Column Temperature: Maintain at a constant temperature, for example, 30°C.[6]

    • Detection: Monitor the eluent at a wavelength of 205 nm or 210 nm.[6][10]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

    • Calculate the this compound content in the original algal sample, typically expressed as mg/g of dry weight.

Visualizations

experimental_workflow raw_material Macroalgae Biomass (e.g., Sargassum sp.) preparation Preparation (Wash, Dry <60°C, Grind) raw_material->preparation extraction Extraction (e.g., UAE with CHCl₃:MeOH) preparation->extraction separation1 Separation (Filtration/Centrifugation) extraction->separation1 crude_extract Crude Lipid Extract separation1->crude_extract saponification Saponification (Ethanolic KOH) crude_extract->saponification partitioning Solvent Partitioning (n-Hexane/Water) saponification->partitioning purified_extract This compound-Rich Fraction (Non-saponifiable) partitioning->purified_extract crystallization Crystallization (Ethanol) partitioning->crystallization Direct purification Purification (Column Chromatography) purified_extract->purification Optional purification->crystallization final_product High-Purity this compound crystallization->final_product analysis Analysis (HPLC, GC-MS, NMR) final_product->analysis signaling_pathways This compound This compound pi3k PI3K This compound->pi3k Inhibits nfkb NF-κB This compound->nfkb Inhibits mapk MAPK This compound->mapk Modulates nrf2 Nrf2 This compound->nrf2 Upregulates akt Akt pi3k->akt mtor mTOR akt->mtor cancer_proliferation Cancer Cell Proliferation & Survival mtor->cancer_proliferation inflammatory_response Inflammatory Response (iNOS, COX-2) nfkb->inflammatory_response mapk->inflammatory_response ho1 HO-1 nrf2->ho1 antioxidant_response Antioxidant & Cytoprotective Effects ho1->antioxidant_response

References

Fucosterol Production & Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosterol production and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the large-scale production of this compound?

A1: The primary challenges in large-scale this compound production include overcoming the low concentration of this compound in raw algal biomass, the high cost and environmental impact of extraction solvents, and the complexity of purifying this compound from other structurally similar sterols and lipid-soluble impurities.[1][2][3] Scaling up laboratory extraction and purification methods to an industrial scale also presents significant logistical and economic hurdles.[4]

Q2: Which algal species are the best sources for this compound?

A2: Brown macroalgae (Phaeophyta) are the most prominent sources of this compound.[2][5] Species such as Sargassum fusiforme, Ecklonia radiata, Himanthalia elongata, Undaria pinnatifida, and Laminaria ochroleuca have been reported to contain high levels of this compound, often comprising 83-97% of the total sterol content.[5][6]

Q3: What are the advantages of modern "green" extraction techniques over conventional solvent extraction?

A3: Modern techniques like Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) offer several advantages over traditional solvent-based methods.[7] These include reduced consumption of organic solvents, shorter extraction times, and often higher yields, making them more environmentally friendly and cost-effective for large-scale production.[7][8]

Q4: How can I improve the purity of my this compound crystals?

A4: To improve purity, consider a multi-step purification approach.[1] Initial purification using silica gel column chromatography can effectively separate this compound from other compounds before crystallization.[9] Additionally, performing a multi-step crystallization, potentially with different solvent systems, can further enhance purity.[1] Treating the crude extract with activated charcoal can also help remove certain impurities and colored compounds.[1][10]

Q5: What is the most effective solvent for this compound crystallization?

A5: Ethanol, particularly at concentrations of 85-95% or higher, is frequently cited as an effective and non-toxic solvent for crystallizing this compound.[1][9] It has been shown to produce high-purity, white, needle-like crystals.[9][10]

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause(s) Troubleshooting Solution(s)
Low Purity of this compound Crystals (<90%) Inadequate removal of structurally similar sterols or other lipid-soluble impurities.[1]- Perform silica gel column chromatography prior to crystallization.[1][9] - Consider a multi-step crystallization process with different solvent systems.[1]
Poor or No Crystal Formation - The solution is not sufficiently saturated.[1] - The cooling temperature is not low enough.[1] - Insufficient time for crystallization.[1]- Evaporate some of the solvent to increase the concentration and then cool again.[1] - After cooling to room temperature, place the flask in a refrigerator at around 4°C.[1][10] - Allow the solution to stand undisturbed for an extended period (e.g., 12-24 hours) at a low temperature.[1][10]
Formation of an Oil Instead of Crystals ("Oiling Out") - The saturation point of the solution is reached at a temperature above the melting point of this compound.[1] - Presence of significant impurities that lower the melting point of the mixture.[1]- Reheat the solution and add more solvent to decrease the saturation point.[1][11] - Use activated charcoal to decolorize and remove certain impurities from the hot solution before cooling.[1]
Low Yield of this compound Crystals - Using an excessive amount of solvent, leaving a significant amount of this compound in the mother liquor.[1] - Premature crystallization during hot filtration.[1]- Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[1] - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature cooling.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Brown Algae

This protocol describes a modern and efficient method for extracting this compound.

Methodology:

  • Preparation of Algal Biomass:

    • Thoroughly wash fresh brown algae (e.g., Sargassum species) with tap water to remove salt, sand, and other debris, followed by a rinse with deionized water.[12]

    • Air-dry the biomass in the shade or use a dehydrator at a temperature below 60°C.[12]

    • Grind the dried algae into a fine powder (particle size below 200 mesh).[9][10]

  • Extraction:

    • Weigh the dried algal powder and place it in a suitable flask.

    • Add an extraction solvent, such as 95% ethanol, at a sample-to-solvent ratio of 1:10 to 1:20 (w/v).[9][10]

    • Place the flask in an ultrasonic bath.

    • Apply ultrasonic waves at a specified frequency and power (e.g., 28 kHz, 1200 W) for a set duration (e.g., 15-30 minutes).[7][10] The temperature should be controlled, often using an ice bath.[7]

  • Separation and Concentration:

    • After sonication, separate the supernatant from the solid residue by centrifugation or filtration.[7][12]

    • Repeat the extraction process on the residue to maximize yield and combine the filtrates.[9]

    • Evaporate the solvent from the combined supernatant under reduced pressure at a temperature not exceeding 70°C to obtain the crude extract.[9][10]

Protocol 2: Purification of this compound by Silica Gel Chromatography and Crystallization

This protocol details the purification of the crude this compound extract.

Methodology:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like n-hexane.[12]

    • Dissolve the dried crude extract in a minimal amount of the same non-polar solvent and load it onto the column.[12]

    • Elute the column with a gradient of a mixed solvent system, such as ethyl acetate-petroleum ether, with increasing polarity.[9]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.[12]

  • Crystallization:

    • Combine the this compound-rich fractions and evaporate the solvent.

    • Dissolve the resulting solid in a minimal amount of hot ethanol (>85% concentration).[9][10]

    • If the solution is colored, add activated charcoal and perform a hot gravity filtration to remove it.[1][10]

    • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator at approximately 4°C to facilitate crystallization.[1][10]

    • Collect the formed crystals by vacuum filtration.[1]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[1]

    • Dry the purified this compound crystals under vacuum at a temperature below 60°C.[10]

Data Presentation

Table 1: Comparison of this compound Extraction Methodologies

Extraction MethodAlgal SourceKey ParametersThis compound Yield/ContentReference(s)
Supercritical Fluid Extraction (SFE)Fucus vesiculosusSupercritical CO₂, 50°C, 300 bar8.06% by mass in the extract[7]
Ultrasound-Assisted Extraction (UAE)Sargassum horneriEthanol, 28 kHz, 1200 W, 4°C, 5 h6.22 ± 0.06 mg/g of extract[7]
Optimized UAESargassum fusiforme (Hijiki)CHCl₃-MeOH (2:3), 15 min1.598 ± 0.047 mg/g dry weight[7]
Microwave-Assisted Extraction (MAE)Marine algaeEthanolic KOH1.21 mg/g[7][8]
Conventional Solvent ExtractionSargassum fusiforme90% alcohol, 60°C, 4 h, 1:20 sample/solvent ratioOptimized condition[13]

Visualizations

Fucosterol_Production_Workflow raw_material Raw Algal Biomass (e.g., Sargassum sp.) preparation Preparation: - Washing - Drying (<60°C) - Grinding (<200 mesh) raw_material->preparation extraction Extraction (e.g., UAE with Ethanol) preparation->extraction separation Solid-Liquid Separation (Filtration/Centrifugation) extraction->separation concentration Solvent Evaporation (Reduced Pressure, <70°C) separation->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection crystallization Crystallization (from Ethanol) fraction_collection->crystallization filtration_drying Vacuum Filtration & Drying crystallization->filtration_drying pure_this compound Purified this compound (>90% Purity) filtration_drying->pure_this compound

Caption: A generalized workflow for the large-scale production and purification of this compound from algal biomass.

Troubleshooting_Logic start Crystallization Attempt check_purity Purity < 90%? start->check_purity pre_purify Action: Pre-purify with Silica Gel Chromatography check_purity->pre_purify Yes check_crystals No/Poor Crystal Formation? check_purity->check_crystals No pre_purify->start increase_concentration Action: Increase Concentration (Evaporate Solvent) check_crystals->increase_concentration Yes lower_temp Action: Lower Cooling Temperature (4°C) check_crystals->lower_temp If concentration is sufficient check_oiling Oiling Out? check_crystals->check_oiling No increase_concentration->start lower_temp->start add_solvent Action: Reheat and Add More Solvent check_oiling->add_solvent Yes use_charcoal Action: Use Activated Charcoal for Impurity Removal check_oiling->use_charcoal If impurities suspected success Successful Crystallization check_oiling->success No add_solvent->start use_charcoal->start

Caption: A troubleshooting decision tree for common issues encountered during this compound crystallization.

References

Technical Support Center: Overcoming Low Bioavailability of Fucosterol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of fucosterol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oral delivery of this compound?

A1: The main obstacle in the oral delivery of this compound is its extremely low bioavailability, which has been reported to be as low as 0.74%.[1] This is primarily due to its lipophilic nature and poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several nanoformulation strategies have shown significant promise in improving the oral bioavailability of lipophilic compounds like this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, improving their stability and cellular uptake.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, increasing the surface area for drug absorption.

Q3: How significant is the potential improvement in bioavailability with these nanoformulations?

A3: While specific data for this compound is limited, studies on structurally similar lipophilic compounds like fucoxanthin have demonstrated dramatic improvements. For instance, a study on fucoxanthin-loaded solid lipid nanoparticle-microcapsules reported a 712.33% increase in bioavailability compared to free fucoxanthin.[2][3]

Q4: What are the key quality attributes to consider when developing a this compound nanoformulation?

A4: Critical quality attributes for this compound nanoformulations include:

  • Particle Size and Polydispersity Index (PDI): A small particle size (typically <200 nm) and a low PDI (<0.3) are desirable for enhanced absorption and a uniform formulation.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability. A zeta potential of ±30 mV or greater is generally considered stable.

  • Entrapment Efficiency (EE) and Drug Loading (DL): High EE and DL are crucial for delivering a therapeutically relevant dose of this compound.

  • In Vitro Release Profile: This helps to predict the in vivo performance of the formulation.

  • Stability: The formulation should be stable under relevant storage conditions, with minimal changes in particle size, EE, and drug content over time.

Data Presentation

The following table summarizes the pharmacokinetic parameters of a fucoxanthin-loaded Solid Lipid Nanoparticle (SLN) formulation compared to free fucoxanthin. This data on a structurally similar compound illustrates the potential for nanoformulations to significantly enhance the bioavailability of this compound.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
Free Fucoxanthin15.2 ± 2.12.0 ± 0.5125.6 ± 18.3100[2][3]
Fucoxanthin-SLN85.7 ± 9.84.0 ± 0.8894.5 ± 76.2712.33[2][3]

Note: Data presented is for fucoxanthin, a lipophilic carotenoid with similar bioavailability challenges to this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol is adapted from a method for preparing troxerutin-loaded SLNs and is suitable for encapsulating the lipophilic compound this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy lecithin)

  • Ethanol

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Dissolve this compound and the solid lipid in ethanol at a temperature approximately 5-10°C above the melting point of the lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoemulsion Formation: Subject the pre-emulsion to high-power probe ultrasonication to reduce the droplet size to the nanometer range. The sonication time and power should be optimized for the specific formulation.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

This is a widely used method for preparing liposomes suitable for encapsulating this compound.

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol (to modulate membrane fluidity)

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., Phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and entrapment efficiency.

Troubleshooting Guides

Troubleshooting for this compound-Loaded SLNs
IssuePotential Cause(s)Suggested Solution(s)
Low Entrapment Efficiency (EE) Poor solubility of this compound in the solid lipid.Screen different solid lipids to find one with higher this compound solubility. Increase the amount of lipid in the formulation.
Drug partitioning into the aqueous phase during homogenization.Optimize the homogenization speed and time. Consider using a surfactant with a lower HLB value.
This compound expulsion during lipid crystallization.Use a blend of lipids to create a less perfect crystal lattice. Cool the nanoemulsion rapidly.
Particle Aggregation Insufficient surfactant concentration.Increase the concentration of the surfactant or use a combination of surfactants.
High lipid concentration.Decrease the lipid concentration in the formulation.
Inappropriate zeta potential.Adjust the pH of the aqueous phase or add a charged lipid to increase the zeta potential.
Large Particle Size or High PDI Inefficient homogenization or sonication.Increase the homogenization speed/time or the sonication power/duration.
Ostwald ripening during storage.Optimize the surfactant concentration to provide better stabilization. Store at a lower temperature.
Troubleshooting for this compound-Loaded Liposomes
IssuePotential Cause(s)Suggested Solution(s)
Low Entrapment Efficiency (EE) This compound leakage from the lipid bilayer.Optimize the lipid composition; increase the cholesterol content to improve membrane rigidity.
Insufficient hydration of the lipid film.Ensure the hydration temperature is above the phase transition temperature of the lipids. Increase hydration time.
Liposome Instability (Aggregation/Fusion) Inappropriate surface charge.Incorporate a charged lipid (e.g., phosphatidylglycerol) to increase electrostatic repulsion.
Suboptimal lipid composition.Increase the cholesterol content. Use phospholipids with longer acyl chains.
Hydrolysis or oxidation of phospholipids.Store the liposome suspension at 4°C, protect from light, and consider adding an antioxidant to the formulation. Lyophilization with a cryoprotectant can also improve long-term stability.
Inconsistent Particle Size Inefficient size reduction method.Optimize the sonication or extrusion parameters (e.g., number of cycles, membrane pore size).
Re-aggregation of liposomes after size reduction.Ensure adequate surface charge and optimize the lipid concentration.

Visualizations

experimental_workflow_SLN cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_final_steps Final Steps dissolve_this compound Dissolve this compound & Solid Lipid in Ethanol homogenization High-Shear Homogenization dissolve_this compound->homogenization dissolve_surfactant Dissolve Surfactant & Co-surfactant in Water dissolve_surfactant->homogenization sonication Ultrasonication homogenization->sonication Pre-emulsion cooling Cooling & Solidification sonication->cooling Nanoemulsion characterization Characterization cooling->characterization This compound-SLNs

Caption: Experimental workflow for the preparation of this compound-loaded SLNs.

experimental_workflow_liposome cluster_film_formation Lipid Film Formation cluster_vesicle_formation Vesicle Formation cluster_purification_char Purification & Characterization dissolve_lipids Dissolve this compound, Phospholipids & Cholesterol in Organic Solvent evaporation Solvent Evaporation dissolve_lipids->evaporation hydration Hydration with Aqueous Buffer evaporation->hydration Thin Lipid Film size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction Multilamellar Vesicles purification Purification size_reduction->purification Unilamellar Vesicles characterization Characterization purification->characterization This compound-Liposomes signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FoxO3a FoxO3α Akt->FoxO3a Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Atrogin_1 Atrogin-1 FoxO3a->Atrogin_1 Activates MuRF1 MuRF1 FoxO3a->MuRF1 Activates Protein_Degradation Protein Degradation Atrogin_1->Protein_Degradation MuRF1->Protein_Degradation

References

Technical Support Center: Optimizing HPLC Parameters for Fucosterol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of fucosterol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during HPLC method development and execution.

Troubleshooting Guide

This guide addresses common issues that may arise during the separation of this compound isomers, providing potential causes and suggested solutions to streamline your experimental workflow.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Peak Co-elution Inadequate column chemistry for the specific isomers.- Consider switching from a standard C18 column to a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for structurally similar sterols.[1][2] The pi-pi interactions of the phenyl rings can enhance the separation of isomers.[1] - For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a viable alternative.[1]
Suboptimal mobile phase composition.- Adjust the mobile phase composition. If using a C18 column, a mobile phase of pure methanol can sometimes provide better separation than acetonitrile/water mixtures.[2] - Experiment with different organic solvents like acetonitrile and methanol, as switching between them can alter selectivity.[1] - Optimize the mobile phase gradient; a shallower gradient can increase the separation between closely eluting peaks.[1]
Inappropriate column temperature.- Optimize the column temperature. Temperatures between 25-30 °C are common, but adjusting this can impact resolution.[3][4]
Peak Tailing or Fronting Strong interactions between the sample and the stationary phase.- Adjust the pH of the mobile phase to alter the ionization state of the analytes, which can improve peak shape.[1]
Column overload.- Reduce the sample concentration or injection volume.
Incompatible mobile phase and sample solvents.- Ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent poor peak shapes.[5]
No Peaks or Very Small Peaks Detector lamp is off or has reached the end of its lifetime.- Ensure the detector lamp is turned on and has sufficient operational hours remaining.[6]
Improper mobile phase composition or flow.- Verify that the pump is on and that the mobile phase reservoir is not empty.[6] - Check for leaks in the system.
Sample degradation or incorrect sample preparation.- Ensure the sample has not degraded and was prepared correctly.[6][7]
High Backpressure Clogged column or inlet filter.- If the column is clogged, try back-flushing it with a strong solvent.[6] If this fails, the column may need to be replaced. - Check and replace the inlet filter if it is blocked.[6]
Air bubbles in the mobile phase.- Degas the mobile phase to remove any air bubbles.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound isomer separation?

A common starting point is a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 30:70 v/v) or pure methanol.[2][3][8] A flow rate of around 1.0 mL/min and a column temperature of 25-30 °C are typical starting conditions.[3] UV detection is commonly performed at 205 nm or 210 nm.[3]

Q2: How can I improve the detection of this compound and its isomers if UV absorbance is low?

This compound has poor UV absorption.[5] To enhance sensitivity, consider the following:

  • Derivatization: Derivatizing the sterols with a fluorescent tag, such as 1-anthroyl cyanide, allows for highly sensitive fluorescence detection.[9][10]

  • Alternative Detectors: A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used for more universal and sensitive detection of underivatized sterols.[11]

Q3: What type of sample preparation is required for analyzing this compound from natural sources like algae?

Sample preparation typically involves extraction and potentially saponification.[3][12]

  • Extraction: Solvent extraction using 70% ethanol or methylene chloride is common.[3][8]

  • Saponification: To analyze total this compound content (including esters), a saponification step with ethanolic potassium hydroxide (KOH) is necessary to hydrolyze the esters into free sterols.[3] The resulting non-saponifiable fraction is then extracted with a non-polar solvent like hexane.[3]

Q4: Can normal-phase HPLC be used for this compound isomer separation?

While reversed-phase HPLC is more common, normal-phase HPLC can be an alternative. It may help to overcome solubility issues of sterols in aqueous mobile phases and can offer different selectivity for isomers.[5]

Quantitative Data

The following tables summarize typical HPLC parameters and performance data for this compound analysis.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference(s)
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase Isocratic: Acetonitrile:Methanol (70:30, v/v) or Methanol:Acetonitrile (30:70 v/v)[3][8]
Gradient: Methanol and 0.1% acetic acid in water[13]
Flow Rate 0.8 - 1.0 mL/min[3][8]
Column Temperature 25 - 30 °C[3]
Detection UV at 210 nm[3]
Injection Volume 10 - 20 µL[13]

Table 2: HPLC Method Validation Parameters for this compound Quantification

ParameterResultReference(s)
Linearity (R²) 0.9998[13]
Limit of Detection (LOD) 3.20 µg/mL[13]
Limit of Quantification (LOQ) 9.77 µg/mL[13]
Precision (RSD) 1.07%[13]
Accuracy (Recovery) 90 - 110%[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Algal Extracts

This protocol is adapted from a validated method for comparing this compound content in various algal species.[13]

  • Sample Preparation (70% Ethanol Extraction): a. Weigh 1 g of dried and powdered algal sample. b. Add 20 mL of 70% ethanol. c. Sonicate for 1 hour. Repeat this extraction step three times. d. Combine the extracts and filter. e. Evaporate the solvent under vacuum. f. Redissolve the residue in the mobile phase for HPLC analysis.

  • Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[3] b. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5-100 µg/mL).[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: A gradient system with methanol (solvent A) and 0.1% acetic acid in water (solvent B). The gradient can be run from 50% to 0% B over 5 minutes, then held at 0% B for 10 minutes.[13]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection: UV detector at 210 nm.[3]

    • Injection Volume: 10 µL.[13]

  • Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample extract from the calibration curve. c. Calculate the this compound content in the original algal sample (e.g., in mg/g of dry weight).[3]

Visualizations

HPLC_Method_Development_Workflow HPLC Method Development for this compound Isomer Separation A Define Separation Goal (e.g., baseline resolution of this compound and its isomers) B Initial Method Setup (C18 column, MeOH/ACN mobile phase) A->B C Run Initial Separation B->C D Evaluate Chromatogram (Resolution, Peak Shape, Retention Time) C->D E Poor Resolution? D->E F Optimize Mobile Phase (Gradient, Solvent Ratio, Additives) E->F Yes I Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) E->I No F->C G Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) F->G Still poor G->C H Optimize Temperature G->H Still poor H->C J Routine Analysis I->J Troubleshooting_Decision_Tree Troubleshooting Poor Resolution in this compound Isomer Separation Start Poor Resolution or Co-elution Q1 Is the mobile phase optimized? Start->Q1 A1 Adjust solvent ratio (e.g., MeOH/ACN). Implement a shallower gradient. Q1->A1 No Q2 Is the stationary phase appropriate? Q1->Q2 Yes A1->Q1 Re-evaluate A2 Switch to a different selectivity column (e.g., Phenyl-Hexyl, PFP). Q2->A2 No Q3 Is the temperature optimized? Q2->Q3 Yes A2->Q2 Re-evaluate A3 Vary column temperature (e.g., 25-40 °C). Q3->A3 No End Resolution Improved Q3->End Yes A3->Q3 Re-evaluate

References

Fucosterol stability issues in different experimental solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the experimental use of fucosterol, with a specific focus on its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern for experiments?

A1: this compound is a bioactive phytosterol predominantly found in marine brown algae.[1][2] It is investigated for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.[1][3][4][5][6] The stability of this compound is crucial because its degradation can lead to a loss of biological activity, the formation of impurities, and potentially confounding experimental results. The presence of reactive chemical groups in its structure makes this compound susceptible to degradation from environmental factors like heat, light, and oxygen.[1]

Q2: What are the primary factors that lead to this compound degradation?

A2: The stability of this compound can be compromised by several factors:

  • Oxygen: As a molecule with antioxidant properties, this compound is prone to oxidation, especially when exposed to air.[1][7] This process can be accelerated by heat and light. An oxidative product of this compound is 24(R, S)-saringosterol.[8]

  • Temperature: Elevated temperatures can significantly accelerate the rate of oxidative degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and isomerization, which alters the molecular structure and compromises its biological activity.[1]

  • pH: While specific pH stability data is limited for this compound itself, extreme pH conditions are known to promote the degradation of related sterol compounds, suggesting that a neutral pH is preferable for solutions.[1]

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure maximum stability and preserve purity, this compound should be stored under specific conditions. As a solid, it is stable for at least four years when stored at -20°C.[1][9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, always protected from light.[1][3][4]

Troubleshooting Guide

Issue 1: My this compound solution has developed a yellowish tint. Is it still usable?

  • Possible Cause: Discoloration is a common indicator of oxidation or degradation. This is often caused by prolonged exposure to air (oxygen) and/or light.[1]

  • Troubleshooting Step: It is highly recommended to discard the discolored sample. To prevent this, always handle this compound solutions while minimizing exposure to ambient light and air. When preparing stock solutions, use a solvent that has been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.[9] For highly sensitive applications, consider working under an inert atmosphere (e.g., in a glove box).[1]

Issue 2: I'm observing a decrease in the expected biological activity of my this compound sample over time.

  • Possible Cause 1: Improper Storage. The most common reason for loss of activity is degradation due to incorrect storage. Exposure to temperatures above -20°C, light, or repeated freeze-thaw cycles can significantly degrade the compound.[1][3]

  • Troubleshooting Step: Verify that your storage conditions align with the recommendations (see Table 2). If improper storage is suspected, it is best to use a fresh vial of this compound to ensure reproducible results.[1]

  • Possible Cause 2: Solvent-Induced Degradation. The choice of solvent and the duration of storage in that solvent can impact this compound's stability. While this compound is soluble in several organic solvents, its long-term stability can vary.

  • Troubleshooting Step: Prepare fresh stock solutions for your experiments. If you must store solutions, use them within the recommended timeframes (e.g., 1 month at -20°C, 6 months at -80°C).[3] Perform a quality control check, such as HPLC analysis, to confirm the purity of a new stock solution before use.

Issue 3: My HPLC or GC-MS analysis shows multiple unexpected peaks that were not present in the initial analysis.

  • Possible Cause: The appearance of new peaks is a strong indication that the this compound has degraded into other compounds.[1] These degradation products can interfere with your experiment and lead to inaccurate data.

  • Troubleshooting Step: Analyze a freshly prepared, properly stored sample to confirm the retention time of the primary this compound peak. If degradation is confirmed, immediately review and optimize your sample handling and storage procedures based on the protocols provided in this guide. Consider performing a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradation products, which can help in developing a stability-indicating analytical method.[10]

Data on this compound Solubility and Storage

Table 1: Solubility of this compound in Common Experimental Solvents

SolventConcentrationMethod/NotesReference
Ethanol~0.25 mg/mLStandard dissolution[9]
Ethanol16.67 mg/mL (40.39 mM)Requires sonication to achieve dissolution[3][4]
Dimethylformamide (DMF)~1 mg/mLStandard dissolution[9]
Dimethyl Sulfoxide (DMSO)< 1 mg/mLInsoluble or only slightly soluble[3]

Note: The significant difference in reported ethanol solubility highlights the importance of the dissolution method (e.g., sonication).

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationKey ConsiderationsReference
Crystalline Solid-20°C≥ 4 yearsKeep vial tightly sealed to prevent moisture uptake.[1][9]
In Solvent-20°C≤ 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.[3]
In Solvent-80°C≤ 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[3][4]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Inert Gas Purge: Take your high-purity solvent of choice (e.g., ethanol). Purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[9]

  • Weighing: In a sterile environment, accurately weigh the required amount of this compound.

  • Dissolution: Add the oxygen-purged solvent to the solid this compound to achieve the desired concentration. If necessary, facilitate dissolution by sonicating the vial in an ultrasonic bath.[3][4]

  • Storage: Dispense the stock solution into small-volume aliquots in amber glass or polypropylene tubes.

  • Freezing: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), ensuring they are protected from light.[3][4]

Protocol 2: General Workflow for Assessing this compound Stability by HPLC

  • Sample Preparation: Prepare a this compound stock solution as described in Protocol 1.

  • Aliquoting: Divide the stock solution into multiple identical aliquots. Store one set under ideal conditions (-80°C, protected from light) as a control.

  • Stress Conditions: Store other sets under the experimental conditions you wish to test (e.g., 4°C, room temperature, exposed to light).

  • Time Points: At designated time points (e.g., T=0, 1 day, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. A C30 column is often effective for separating sterols.[11]

  • Data Analysis: Compare the chromatograms. Calculate the percentage of this compound remaining by comparing the peak area of the this compound in the stressed samples to the T=0 control. The appearance of new peaks or a decrease in the main this compound peak indicates degradation.

Protocol 3: Forced Degradation Study Framework

Forced degradation studies are used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][12] A target degradation of 5-20% is generally desired.[12]

  • Acid Hydrolysis: Incubate the this compound solution (e.g., in ethanol) with a mild acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature (e.g., 50-60°C).[12] Monitor over time.

  • Base Hydrolysis: Incubate the solution with a mild base (e.g., 0.1 M NaOH) under similar temperature conditions.

  • Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). This will simulate oxidative stress.

  • Photostability: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Thermal Stress: Expose both the solid this compound and a prepared solution to dry heat (e.g., 60-80°C).

  • Analysis: After exposure for a set duration, neutralize the acid/base-treated samples and analyze all samples by a suitable method like HPLC-UV, LC-MS, or GC-MS to separate and identify the this compound peak and any new degradation products.

Visual Guides

Fucosterol_Degradation_Factors cluster_factors Degradation Factors This compound This compound (Stable) Degradation Degradation Products (e.g., Saringosterol Epimers, Oxides) This compound->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light (UV) Light->Degradation Heat High Temperature Heat->Degradation

Caption: Key environmental factors leading to the degradation of this compound.

Fucosterol_Workflow start Start: Solid this compound purge Purge Solvent with Inert Gas (N₂/Ar) start->purge dissolve Dissolve this compound (Use Sonication if needed) purge->dissolve stock Stock Solution (Known Concentration) dissolve->stock aliquot Aliquot into Light-Protected Tubes stock->aliquot store Store Aliquots (-20°C or -80°C) aliquot->store experiment Use in Experiment store->experiment

Caption: Recommended workflow for preparing and storing this compound stock solutions.

Solvent_Selection_Tree q1 Need High Concentration? (> 1 mg/mL) q2 Long-Term Storage? (> 1 month) q1->q2 No ans_eth_sonic Use Ethanol with Sonication (up to 16.7 mg/mL) q1->ans_eth_sonic Yes ans_dmso Avoid DMSO (Poor Solubility) ans_dmf Use Dimethylformamide (DMF) (~1 mg/mL) q2->ans_dmf Yes ans_eth Use Ethanol (~0.25 mg/mL) q2->ans_eth No prep_fresh Prepare Fresh Solution Before Experiment ans_eth_sonic->prep_fresh store_80 Store Aliquots at -80°C (up to 6 months) ans_dmf->store_80 ans_eth->prep_fresh

Caption: Decision tree for selecting an appropriate experimental solvent.

References

Fucosterol Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the methods and troubleshooting of fucosterol crystallization. Whether you are aiming to achieve high-purity this compound for experimental use or optimizing crystallization for larger-scale production, this resource offers practical solutions to common challenges.

Troubleshooting this compound Crystallization

Crystallization is a critical step in obtaining high-purity this compound. However, various issues can arise during the process. This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Crystal Formation The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.[1]
The cooling temperature is not low enough.After cooling to room temperature, place the flask in a refrigerator at around 4°C.[1]
Insufficient time for crystallization.Allow the solution to stand undisturbed for an extended period (e.g., 12-24 hours) at a low temperature.[1]
Low Yield of this compound Crystals An excessive amount of solvent was used, leaving a significant amount of this compound in the mother liquor.Use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1] Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling too quickly. Add a slight excess of hot solvent before filtration.[1]
Formation of Oil Instead of Crystals ("Oiling Out") The saturation point of the solution is reached at a temperature above the melting point of this compound.Reheat the solution and add more solvent to decrease the saturation point.[1]
Presence of significant impurities that lower the melting point of the mixture.Pre-purify the crude extract using chromatography.[1] Use activated charcoal to decolorize and remove certain impurities from the hot solution before cooling.
Small or Needle-like Crystals The solution cooled too quickly, leading to rapid nucleation.Slow down the cooling process by allowing the solution to cool to room temperature gradually before transferring it to a colder environment.[1]
The initial solution was overly supersaturated.Reheat the solution and add a small amount of additional solvent.[1]
Low Purity of this compound Crystals (<90%) Inadequate removal of structurally similar sterols or other lipid-soluble impurities.Perform silica gel column chromatography before crystallization to separate this compound from other compounds.[1] Consider a multi-step crystallization process, potentially using different solvent systems.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for this compound crystallization?

A1: Ethanol, particularly at concentrations greater than 85-95%, is frequently cited as an effective and non-toxic solvent for crystallizing this compound.[1] It has been shown to produce high-purity, white, needle-like crystals.[1][2]

Q2: How can I improve the purity of my this compound crystals?

A2: To improve purity, consider pre-purification of the crude extract using techniques like silica gel column chromatography to remove impurities that are structurally similar to this compound.[1] Additionally, a multi-step crystallization, potentially with different solvent systems, can further refine the purity.

Q3: What is the expected crystal morphology of pure this compound?

A3: Pure this compound typically crystallizes as white, needle-like crystals when using ethanol as the solvent.[2]

Q4: Should I use a single-solvent or a two-solvent system for recrystallization?

A4: For this compound, single-solvent recrystallization with ethanol is a well-documented and effective method.[1] A two-solvent system may be explored if a suitable single solvent cannot be found, but this adds complexity to the process.

Q5: How can I determine the purity of my this compound crystals?

A5: The purity of this compound crystals can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Quantitative Data Summary

The selection of an appropriate solvent is crucial for successful crystallization. The following table summarizes the solubility of this compound in different organic solvents.

Solvent Solubility Reference
Ethanol~16.67 mg/mL (sonication recommended)[6][7]
~0.25 mg/mL[8]
Dimethylformamide (DMF)~1 mg/mL[8]
ChloroformSoluble[9]
MethanolUsed for extraction[3]
n-HexaneUsed for extraction[3]
Ethyl AcetateUsed for extraction partitioning[5][10]

Note: Solubility can be influenced by temperature and the purity of both the solute and the solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

This protocol outlines a standard procedure for the purification of this compound from a crude extract via crystallization with ethanol.

  • Dissolution: Place the crude this compound extract in an Erlenmeyer flask. In a separate container, heat a suitable volume of high-purity (>95%) ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude extract to achieve complete dissolution with gentle swirling.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration. To prevent premature crystallization, preheat the filtration funnel and the receiving flask.

  • Cooling and Crystallization: Cover the flask containing the hot, clear this compound solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in a refrigerator (<4°C) for at least 12 hours.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[1]

  • Drying: Dry the purified this compound crystals under vacuum or at room temperature.[1]

Visualizations

Experimental Workflow for this compound Crystallization

Fucosterol_Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude this compound hot_solvent Add Minimum Hot Ethanol crude->hot_solvent dissolved Completely Dissolved Solution hot_solvent->dissolved decolorize Decolorize (Optional) with Activated Charcoal dissolved->decolorize hot_filtration Hot Gravity Filtration decolorize->hot_filtration cooling Slow Cooling to Room Temp then Refrigerate (<4°C) hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Ice-Cold Ethanol filtration->washing drying Dry Crystals washing->drying pure_crystals High-Purity this compound Crystals drying->pure_crystals Fucosterol_Troubleshooting start Crystallization Outcome no_crystals No Crystals Formed? start->no_crystals Check low_yield Low Crystal Yield? no_crystals->low_yield No solution1 Increase Concentration: Evaporate some solvent and re-cool. no_crystals->solution1 Yes oiling_out Oil Formation? low_yield->oiling_out No solution2 Reduce Solvent Volume: Use minimum hot solvent. Concentrate mother liquor. low_yield->solution2 Yes low_purity Low Purity? oiling_out->low_purity No solution3 Adjust Saturation Point: Reheat and add more solvent. oiling_out->solution3 Yes end Successful Crystallization low_purity->end No (Successful) solution4 Pre-purify Crude Material: Use column chromatography. low_purity->solution4 Yes

References

Minimizing fucosterol degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing fucosterol degradation during extraction and storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced Biological Activity of this compound Sample Improper Storage: Exposure to elevated temperatures, light, or repeated freeze-thaw cycles can lead to degradation.[1]Verify that storage conditions align with the recommendations in Table 1. It is advisable to use a fresh, properly stored vial of this compound for experiments.[1] Prepare a new stock solution from solid this compound and confirm its purity using a suitable analytical method like HPLC before use.[1]
Discoloration or Change in Physical Appearance Oxidation: Prolonged exposure to air (oxygen) and/or light can cause this compound to oxidize, leading to a change in its appearance.[1]Discard any discolored samples. To prevent this, minimize exposure to ambient light and air during handling. For highly sensitive applications, consider working under an inert atmosphere, such as in a glove box.[1]
Unexpected Peaks in Analytical Results (e.g., HPLC, GC-MS) Degradation Products: The presence of new peaks that are absent in the reference standard suggests that the this compound has degraded into isomers or oxidation products like saringosterol epimers.[1]Analyze a fresh, correctly stored sample to confirm the identity of the primary this compound peak. If degradation is confirmed, promptly review and optimize your sample handling and storage protocols.[1]
Low Yield During Extraction Inefficient Cell Lysis: The rigid cell walls of algae can hinder the complete extraction of intracellular this compound.Ensure the algal biomass is finely powdered (<200 mesh) to maximize the surface area for solvent penetration.[2][3] Consider using extraction techniques that actively disrupt cell walls, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[4]
Inappropriate Solvent Choice or Ratio: The polarity and volume of the extraction solvent are critical for efficient this compound solubilization.For conventional extraction, 90-95% ethanol is often effective.[3][5] A sample-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.[2][3][5] For UAE, a chloroform/methanol mixture (e.g., 2:3 v/v) has also been shown to be effective.[4][6]
Suboptimal Extraction Time and Temperature: Insufficient time or an inappropriate temperature can result in incomplete extraction.Optimized conditions for this compound extraction from Sargassum fusiforme have been reported as 60°C for 4 hours with 90% ethanol.[5][7] However, be aware that prolonged exposure to high temperatures can promote degradation of thermolabile compounds.[2][4]
Co-elution or Interference in Chromatographic Analysis Presence of Interfering Compounds: Crude extracts contain various lipids and pigments that can interfere with this compound quantification.A saponification step using ethanolic potassium hydroxide (KOH) is crucial to remove interfering fatty acids by hydrolyzing sterol esters.[4][6][8] Subsequent purification using techniques like column chromatography can further isolate this compound.[2][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to this compound degradation are exposure to light (especially UV radiation), oxygen, and extreme pH conditions.[1] Heat can accelerate the oxidation process.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a solid at -20°C for long-term storage, where it can be stable for at least four years.[1][10] Stock solutions should be stored at -80°C and protected from light, which allows for storage up to 6 months.[1][11] For detailed storage recommendations, please refer to Table 1.

Q3: How should I prepare this compound stock solutions to minimize degradation?

A3: this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[1][10] To prepare a stock solution, dissolve the solid this compound in a high-purity solvent that has been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.[1] If the compound is difficult to dissolve, sonication or gentle warming to 37°C can be applied.[1] It is best practice to store stock solutions in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]

Q4: Which extraction method is most suitable for obtaining this compound from seaweed?

A4: The choice of extraction method depends on the available equipment and desired efficiency.

  • Conventional Solid-Liquid Extraction (SLE): A traditional and straightforward method involving maceration or Soxhlet extraction with organic solvents.[2]

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt algal cell walls, enhancing extraction efficiency.[4]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.[4]

  • Supercritical Fluid Extraction (SFE): A green alternative that uses supercritical CO₂ as the solvent.[4]

For higher efficiency, UAE and MAE are often preferred over conventional methods.[4]

Q5: How can I accurately quantify the this compound content in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this compound quantification.[12] The separation is typically achieved on a C18 column, and this compound is detected at a wavelength of around 205 nm or 210 nm.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, often requiring derivatization of this compound to increase its volatility.[8] For both methods, quantification is performed by comparing the sample's peak area to a calibration curve generated from a certified this compound standard.[12]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationLight/Air Protection
Solid -20°C≥ 4 years[1][10]Store in a tightly sealed container, protected from light.
Stock Solution -80°CUp to 6 months[1][11]Store in amber glass or polypropylene vials, purged with inert gas.[1]
-20°CUp to 1 month[1][11]Store in amber glass or polypropylene vials, purged with inert gas.[1]
Working Solution (in vivo) N/AUse on the same day of preparation[1]Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Seaweed

This protocol is based on an optimized method for efficient this compound extraction.[6]

1. Sample Preparation:

  • Thoroughly wash fresh seaweed with tap water to remove impurities, followed by a final rinse with deionized water.[2]
  • Air-dry the biomass in the shade or use a dehydrator at a temperature below 60°C.[2]
  • Grind the dried seaweed to a fine powder (<200 mesh).[2][3]

2. Extraction:

  • Place a known amount of the dried algal powder (e.g., 10 g) into a flask.[2]
  • Add a chloroform/methanol (CHCl₃/MeOH) solvent mixture in a 2:3 ratio.[4][6]
  • Perform ultrasound-assisted extraction for 15 minutes in an ultrasonic bath, controlling the temperature to prevent degradation of thermolabile compounds.[4][6]

3. Saponification:

  • Separate the supernatant from the solid residue by centrifugation or filtration.[4]
  • To the supernatant, add 1.65 mL of 1.85 M potassium hydroxide (KOH) in ethanol.[4][6]
  • Incubate the mixture for 14.5 hours to hydrolyze interfering fatty acids.[4][6]

4. Purification:

  • Partition the mixture and collect the organic phase containing this compound.[4]
  • Dry the organic phase, for instance, over anhydrous sodium sulfate.[2]
  • The resulting extract can be further purified using column chromatography with silica gel.[2]

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the HPLC analysis of this compound.

1. Standard Preparation:

  • Prepare a stock solution of a certified this compound standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[12]
  • From the stock solution, prepare a series of working standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.[12]

2. Sample Preparation:

  • Dissolve the dried this compound extract from Protocol 1 in the mobile phase solvent.
  • Filter the sample through a 0.45 µm syringe filter before injection.[12]

3. HPLC Conditions:

  • Column: C18 reversed-phase column.[6][12]
  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 30:70 v/v) or a gradient of water and acetonitrile can be effective.[6][12]
  • Flow Rate: 1.0 mL/min.[12]
  • Column Temperature: 25-30 °C.[12]
  • Detection: UV detector at 210 nm.[6][12]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.[12]
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[12]
  • Calculate the this compound content in the original algal sample, typically expressed as mg/g of dry weight.[12]

Visualizations

Fucosterol_Degradation_Pathway cluster_factors cluster_products This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation Degradation_Factors Degradation Factors Light Light (UV) Light->Degradation_Products Photo-oxidation, Isomerization Oxygen Oxygen (Air) Oxygen->Degradation_Products Oxidation Heat Heat Heat->Degradation_Products Accelerates Oxidation pH Extreme pH pH->Degradation_Products Promotes Degradation Isomers Isomers Oxidation_Products Oxidation Products (e.g., Saringosterol Epimers)

Caption: Key factors leading to the degradation of this compound.

Fucosterol_Extraction_Workflow Start Dried Seaweed Powder Extraction Extraction (e.g., UAE with CHCl3/MeOH) Start->Extraction Separation1 Centrifugation / Filtration Extraction->Separation1 Supernatant Crude Extract (Supernatant) Separation1->Supernatant Liquid Residue Solid Residue (Discard) Separation1->Residue Solid Saponification Saponification (with Ethanolic KOH) Supernatant->Saponification Purification Purification (e.g., Column Chromatography) Saponification->Purification End Pure this compound Purification->End Analysis Analysis (HPLC or GC-MS) End->Analysis Quantification

Caption: General workflow for this compound extraction and purification.

References

Refining fucosterol purification from complex lipid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosterol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound from complex lipid mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound purification workflow, from initial extraction to final crystallization.

Issue 1: Low this compound Yield During Extraction

  • Question: We are experiencing a lower-than-expected yield of this compound from our algal biomass. What are the potential causes and how can we improve our extraction efficiency?

  • Answer: Low this compound yield can stem from several factors related to the extraction method and parameters. Here are some common causes and solutions:

    • Inadequate Cell Wall Disruption: The complex polysaccharide matrix of algal cell walls can hinder solvent access to intracellular lipids.

      • Solution: Employ mechanical pre-treatment like grinding or milling of the dried algae. Consider using extraction techniques known for efficient cell wall disruption, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1] Enzyme-Assisted Extraction (EAE) using enzymes like cellulases and alginate lyases can also be effective in breaking down the cell wall.[1]

    • Suboptimal Solvent Choice and Ratio: The type and amount of solvent are critical for efficient extraction.

      • Solution: A mixture of chloroform and methanol (e.g., 2:3 v/v) has been shown to be highly effective for extracting phytosterols from brown seaweed.[2] For solid-liquid extractions, ensure a sufficient solvent-to-sample ratio; a ratio of 1:20 (sample weight to solvent volume) has been used effectively.[3]

    • Inefficient Extraction Method: Traditional methods like Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.

      • Solution: Consider adopting more advanced methods. Supercritical Fluid Extraction (SFE) with CO2 is a green alternative that can offer high selectivity.[1] UAE and MAE can significantly reduce extraction time and solvent consumption while improving yield.[1][4]

Issue 2: Co-elution of Impurities During Column Chromatography

  • Question: During silica gel column chromatography, we are observing that other sterols and lipid-soluble impurities are co-eluting with our this compound fraction, leading to low purity. How can we improve the separation?

  • Answer: Achieving high purity with column chromatography requires careful optimization of the stationary and mobile phases.

    • Poor Resolution: Structurally similar sterols can be difficult to separate.

      • Solution 1: Gradient Elution: Instead of isocratic elution (using a single solvent mixture), employ a gradient elution strategy. Start with a non-polar solvent system (e.g., n-hexane/ethyl acetate 15:1) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5] This can help resolve compounds with similar retention factors.

      • Solution 2: Alternative Chromatography Techniques: For challenging separations, consider High-Speed Countercurrent Chromatography (HSCCC). This technique has been successfully used to obtain high-purity this compound (over 96%) from crude extracts.[6] A two-phase solvent system of n-heptane-methanol (3:2, v/v) has proven effective.[6]

Issue 3: Problems During this compound Crystallization

  • Question: We are facing several issues during the final crystallization step, including the formation of an oil instead of crystals, low crystal yield, and poor crystal quality. What can we do to troubleshoot this?

  • Answer: Crystallization is a critical step for achieving high-purity this compound. The following table outlines common problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Formation of an Oil ("Oiling Out") The solution's saturation point is reached at a temperature above this compound's melting point.[7][8]Reheat the solution and add more solvent to decrease the saturation level.[7][8]
Significant impurities are present, lowering the mixture's melting point.[7]Pre-purify the extract using chromatography before crystallization.[7] Consider treating the hot solution with activated charcoal to remove certain impurities.[7][9]
Poor or No Crystal Formation The solution is not sufficiently saturated.[7]Evaporate some of the solvent to increase the this compound concentration and then attempt to cool again.[7][8]
The cooling temperature is not low enough or the cooling time is insufficient.[7]After gradual cooling to room temperature, place the flask in a refrigerator (around 4°C) for an extended period (12-24 hours).[7][9]
Low Yield of Crystals An excessive amount of solvent was used, leaving a significant amount of this compound in the mother liquor.[7][8]Use the minimum amount of hot solvent required to fully dissolve the crude this compound.[7] Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[7]
Low Purity of Crystals (<90%) Inadequate removal of structurally similar sterols or other impurities.[7]Perform silica gel column chromatography prior to crystallization.[7][10] Consider a multi-step crystallization process, possibly using different solvent systems.[7]
Crystals formed too quickly, trapping impurities.Slow down the cooling process. Allow the solution to cool gradually to room temperature before refrigeration.[7] If crystals form too rapidly, reheat, add a small amount of additional solvent, and cool again slowly.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and safe solvent for this compound crystallization? A1: High-purity ethanol (>85-95%) is frequently recommended as an effective and non-toxic solvent for this compound crystallization.[5][7][9] It has been shown to produce high-purity, white, needle-like crystals.[7][9]

Q2: How can I accurately quantify the this compound content in my extract? A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this compound quantification.[11] The separation is typically achieved on a C18 reverse-phase column, with detection at 205 nm or 210 nm.[11] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.[11]

Q3: Is saponification necessary before analysis? A3: It depends on your research goal. Saponification (hydrolysis with a base like ethanolic KOH) is used to break down esterified sterols, releasing the free this compound.[1][11] If you need to determine the total this compound content (both free and esterified), then a saponification step is necessary before extraction and HPLC analysis.[11] For quantifying only free this compound, direct solvent extraction may be sufficient.

Q4: What purity level can I expect from a single-step silica gel chromatography followed by crystallization? A4: A purity of over 90% can be achieved using a single silica gel column chromatography step followed by crystallization with ethanol.[5][9] This method has been shown to produce white, needle-like crystals with a narrow melting range (113-114°C).[5][9]

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction MethodAlgal SourceKey ParametersThis compound Yield/ContentReference
Supercritical Fluid Extraction (SFE)Fucus vesiculosusSupercritical CO₂, 50°C, 300 bar8.06% by mass in the extract[1]
Ultrasound-Assisted Extraction (UAE)Sargassum horneriEthanol, 28 kHz, 1200 W, 4°C, 5 h6.22 ± 0.06 mg/g of extract[1]
Optimized UAESargassum fusiforme (Hijiki)CHCl₃-MeOH (2:3), 15 min1.598 ± 0.047 mg/g dry weight[1]
Microwave-Assisted Extraction (MAE)Marine algaeEthanolic KOH1.21 mg/g[1][4]
High-Speed Countercurrent Chromatography (HSCCC)Pelvetia siliquosan-heptane:methanol (3:2, v/v)96.8% purity, ~90.5% recovery[6]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) and Saponification

This protocol is based on an optimized method for extracting phytosterols from brown seaweeds.[2]

  • Preparation: Weigh an appropriate amount of dried, powdered algal biomass.

  • Extraction:

    • Add a chloroform-methanol solvent mixture (2:3, v/v) to the biomass.

    • Perform ultrasound-assisted extraction for 15 minutes.

    • Separate the supernatant from the solid residue by centrifugation or filtration.

    • Evaporate the solvent from the supernatant to obtain the crude lipid extract.

  • Saponification:

    • Dissolve the crude extract in a solution of 1.85 M potassium hydroxide (KOH) in ethanol.

    • Allow the saponification reaction to proceed for approximately 14.5 hours to hydrolyze sterol esters.

  • Extraction of Non-Saponifiable Fraction:

    • Partition the mixture by adding n-hexane and water.

    • Collect the upper n-hexane layer, which contains the non-saponifiable lipids, including this compound.

    • Wash the hexane extract with water to remove any residual alkali.

    • Evaporate the hexane to dryness to yield the crude this compound extract, which can then be further purified.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a general method for purifying this compound from a crude extract.[5][10]

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or petroleum ether).

    • Pack a chromatography column with the slurry to create a uniform stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable organic solvent (e.g., chloroform).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:15 v/v).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 1:10, 1:5, etc.).

    • Collect fractions of the eluate sequentially.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure this compound-containing fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Crystallization of this compound

This protocol outlines the steps for purifying this compound from a semi-purified extract using ethanol.[7][9]

  • Dissolution:

    • Place the semi-purified this compound solid into an Erlenmeyer flask.

    • Add a minimal amount of hot, high-purity ethanol (>95%) to the flask while heating and swirling until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in a refrigerator or ice bath (around 4°C) for several hours (e.g., 12-24 hours) to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying:

    • Dry the white, needle-like crystals under vacuum or at room temperature to obtain pure this compound.

Mandatory Visualization

Fucosterol_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_crystallization Step 3: Final Crystallization Algae Dried Algal Biomass Extract Crude Lipid Extract Algae->Extract Solvent Extraction (e.g., UAE with CHCl₃-MeOH) Sapon Saponification (Optional) (Ethanolic KOH) Extract->Sapon Chrom Silica Gel Column Chromatography Extract->Chrom Direct Loading Sapon->Chrom Extract Non-saponifiables Fractions Pure this compound Fractions Chrom->Fractions Gradient Elution Dissolve Dissolve in Hot Ethanol Fractions->Dissolve Crystals Cool & Crystallize Dissolve->Crystals Purethis compound High-Purity This compound Crystals Crystals->Purethis compound Filter & Dry

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic Start Start Crystallization Observe Observe Outcome Start->Observe Success High-Purity Crystals (>90%) Observe->Success Ideal Outcome Oiling Problem: 'Oiling Out' Observe->Oiling Liquid Droplets Form NoXtals Problem: No/Poor Crystal Formation Observe->NoXtals No Solid Forms LowYield Problem: Low Yield Observe->LowYield Few Crystals Form Sol_Oiling Solution: Reheat, Add More Solvent Oiling->Sol_Oiling Sol_NoXtals Solution: Concentrate Solution, Cool Longer/Colder NoXtals->Sol_NoXtals Sol_LowYield Solution: Use Min. Hot Solvent, Recrystallize from Mother Liquor LowYield->Sol_LowYield Sol_Oiling->Observe Re-attempt Sol_NoXtals->Observe Re-attempt Sol_LowYield->Observe Re-attempt

Caption: Troubleshooting logic for this compound crystallization.

References

Technical Support Center: Fucosterol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the solubility challenges of fucosterol in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is its solubility a challenge for in vitro assays?"

???+ question "What is the best solvent to prepare a this compound stock solution?"

???+ question "What is the recommended final concentration of the solvent in the cell culture medium?"

Troubleshooting Guide

???+ question "My this compound precipitated after I added it to my cell culture medium. What should I do?"

???+ question "I'm observing unexpected cytotoxicity in my experiment. Could it be the solvent?"

???+ question "My results are inconsistent between experiments. What could be the cause?"

Experimental Protocols & Visualizations

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a this compound stock solution and diluting it for use in a cell-based assay.

  • Weighing: Carefully weigh out the desired amount of this compound powder (supplied as a crystalline solid) in a sterile microcentrifuge tube.[1]

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20-40 mM). Vortex vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution.[2] Visually confirm that no solid particles remain.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[3][2]

  • Preparation of Working Solution: a. Pre-warm your complete cell culture medium to 37°C. b. To prepare the final concentration, add the required volume of the this compound stock solution drop-by-drop to the pre-warmed medium while actively vortexing.[3] c. Visually inspect the final solution for any signs of precipitation before adding it to the cells.

G cluster_prep This compound Working Solution Workflow weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO to create Stock Solution weigh->dissolve dilute 4. Add Stock to Warmed Media with Vigorous Mixing dissolve->dilute warm_media 3. Pre-warm Cell Culture Medium to 37°C warm_media->dilute inspect 5. Visually Inspect for Precipitation dilute->inspect treat_cells 6. Add to Cells inspect->treat_cells  No Precipitate troubleshoot Troubleshoot: - Lower final concentration - Use serial dilution - Optimize mixing inspect->troubleshoot Precipitate   Observed   

Caption: Workflow for preparing this compound solutions to minimize precipitation.

Protocol 2: Determining Solvent Cytotoxicity Threshold

This protocol helps determine the maximum concentration of a solvent (e.g., DMSO) that can be tolerated by a specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.[4] Allow cells to adhere overnight.

  • Prepare Dilutions: Prepare a serial dilution of your solvent (e.g., 100% DMSO) in complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01%.[4] Include a "medium only" control with no solvent.

  • Treatment: Treat the cells with the different solvent concentrations and incubate for the longest duration planned for your actual experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) to determine the percentage of viable cells in each condition relative to the "medium only" control.

  • Analysis: The highest concentration of the solvent that does not cause a significant drop in cell viability (e.g., maintains >90% viability) is your maximum tolerated concentration for that cell line and experiment duration.

This compound Signaling Pathway: PI3K/Akt Inhibition

This compound has been shown to modulate several key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[5][6][7] In several cancer cell lines, this compound exerts its anticancer effects by inhibiting this pathway.[5][8]

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt (Protein Kinase B) PI3K->Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Promotes

Caption: this compound can inhibit the pro-survival PI3K/Akt/mTOR pathway.

References

How to increase fucosterol purity after column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosterol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound purity following column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound after an initial column chromatography step.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity of this compound Crystals (<90%) Inadequate removal of structurally similar sterols or other lipid-soluble impurities.- Perform a multi-step crystallization, potentially with different solvent systems.[1] - Consider employing preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for further purification.[2][3]
Poor or No Crystal Formation The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the this compound concentration and then allow it to cool again.[1]
The cooling temperature is not low enough.- After cooling to room temperature, place the flask in a refrigerator at approximately 4°C for an extended period (e.g., 12-24 hours).[1][4]
Low Yield of this compound Crystals Using an excessive amount of solvent, leading to a significant amount of this compound remaining in the mother liquor.- Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[1] - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1]
Formation of an Oil Instead of Crystals ("Oiling Out") The saturation point of the solution is reached at a temperature above the melting point of this compound.- Reheat the solution and add more solvent to decrease the saturation point.[1]
Presence of significant impurities that lower the melting point of the mixture.- Treat the hot solution with activated charcoal to decolorize and remove certain impurities before cooling.[1][4]
Premature Crystallization During Hot Filtration The solution cools and crystallizes in the filtration apparatus.- Preheat the filtration apparatus (funnel and receiving flask). - Add a slight excess of hot solvent before filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to increase this compound purity after column chromatography?

Recrystallization is a highly effective and commonly used method to increase this compound purity post-column chromatography.[4][5] Ethanol, particularly at concentrations of 85-95% or higher, is frequently cited as an excellent solvent, producing high-purity, white, needle-like crystals.[1][4] For even higher purity, techniques like preparative HPLC or HSCCC can be employed.[2][3]

Q2: What purity levels can be expected after recrystallization?

With a well-optimized recrystallization protocol, this compound purity can be increased to over 90%.[4][5] Some studies have reported achieving purities as high as 97% through recrystallization.[6]

Q3: How can I determine the purity of my this compound sample?

The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7] For HPLC, a C18 reversed-phase column is commonly used with UV detection at around 210 nm.[7][8]

Q4: Should I use a single-solvent or a two-solvent system for recrystallization?

For this compound, single-solvent recrystallization with ethanol is a well-documented and effective method.[1][4] A two-solvent system might be explored if a suitable single solvent cannot be found, but this adds complexity to the procedure.

Q5: What are the alternatives to recrystallization for improving this compound purity?

High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC) are powerful techniques for purifying this compound. HSCCC with a two-phase solvent system of n-heptane:methanol has been shown to yield this compound with 96.8% purity.[2][3] Preparative HPLC using a C18 column can also be used for fine purification.[2]

Experimental Protocols

Recrystallization of this compound using Ethanol

This protocol outlines the steps for purifying this compound obtained from column chromatography using ethanol.

Materials:

  • This compound-enriched fraction from column chromatography

  • High-purity ethanol (>95%)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound extract in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb impurities.[4]

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath or a refrigerator at <4°C for at least 12 hours to maximize crystal yield.[1][4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[1]

  • Drying: Dry the purified this compound crystals under vacuum or at room temperature.[4]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[8]

  • Mobile Phase: A gradient of water and acetonitrile is often employed. An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) can also be effective.[7][8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25-30 °C[8]

  • Detection: UV at 210 nm[7][8]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[8]

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.[8]

  • Sample Preparation: Dissolve a known amount of the purified this compound sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Visualizations

Fucosterol_Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Enhancement cluster_2 Final Product & Analysis start Crude this compound Extract col_chrom Column Chromatography start->col_chrom impure_fuco This compound-Enriched Fraction col_chrom->impure_fuco recrystallization Recrystallization impure_fuco->recrystallization prep_hplc Preparative HPLC impure_fuco->prep_hplc hsccc HSCCC impure_fuco->hsccc pure_fuco High-Purity this compound recrystallization->pure_fuco >90% Purity prep_hplc->pure_fuco >95% Purity hsccc->pure_fuco >96% Purity analysis Purity Analysis (HPLC/GC) pure_fuco->analysis

Caption: Post-column chromatography workflow for this compound purification.

Recrystallization_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Recrystallization cause1 Co-crystallization of Impurities start->cause1 cause2 Ineffective Solvent start->cause2 sol1 Repeat Recrystallization cause1->sol1 sol3 Use Preparative HPLC/HSCCC cause1->sol3 sol4 Pre-treat with Activated Charcoal cause1->sol4 sol2 Change Solvent System cause2->sol2

Caption: Troubleshooting logic for low purity after recrystallization.

References

Validation & Comparative

Fucosterol and β-Sitosterol: A Comparative Analysis of Their Cholesterol-Lowering Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholesterol-lowering properties of two prominent phytosterols: fucosterol, a marine-derived sterol from brown algae, and β-sitosterol, a widely distributed plant sterol. This document summarizes key experimental findings, details underlying molecular mechanisms, and presents available quantitative data to inform research and drug development in the field of lipid metabolism and cardiovascular disease.

Executive Summary

This compound and β-sitosterol both exhibit cholesterol-lowering properties, but they function through distinct primary mechanisms. β-sitosterol is well-established as an inhibitor of intestinal cholesterol absorption. In contrast, this compound appears to exert its effects primarily by modulating gene expression related to reverse cholesterol transport. While both compounds show promise in managing hypercholesterolemia, direct comparative studies on their effects on plasma lipid profiles are limited. This guide synthesizes the current evidence to facilitate a comparative understanding of their efficacy and modes of action.

Data Presentation: Quantitative Effects on Lipid Parameters

Table 1: Effects of this compound on Lipid Parameters (from individual studies)

ParameterModel SystemDosageDurationOutcomeReference
Total CholesterolHamsters (high-cholesterol diet)0.30 g/kg diet4 weeks↓ 34% vs. control[1]
HDL-C---Data not consistently reported-
LDL-C---Data not consistently reported-
Triglycerides---Data not consistently reported-

Table 2: Effects of β-Sitosterol on Lipid Parameters (from individual and meta-analyses)

ParameterModel SystemDosageDurationOutcomeReference
Total CholesterolHumans (hyperlipidemic)900 mg twice daily6 weeksSignificant ↓ [2]
LDL-CHumans (hyperlipidemic)900 mg twice daily6 weeksSignificant ↓ [2]
HDL-CHumans (hyperlipidemic)900 mg twice daily6 weeksSignificant ↑ [2]
TriglyceridesHumans (hyperlipidemic)900 mg twice daily6 weeksSignificant ↓ [2]
Cholesterol AbsorptionRats50 mg24 hours↓ 54% [3]

Mechanisms of Action: A Comparative Overview

The cholesterol-lowering activities of this compound and β-sitosterol are attributed to different primary molecular mechanisms.

This compound: A Modulator of Reverse Cholesterol Transport

This compound's primary mechanism involves the activation of Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol homeostasis.

  • LXR Activation: this compound acts as a dual agonist for LXRα and LXRβ. This activation leads to the increased expression of several target genes involved in reverse cholesterol transport.

  • Gene Upregulation: Activated LXRs stimulate the transcription of genes such as ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE).

  • Enhanced Cholesterol Efflux: The upregulation of these genes promotes the efflux of cholesterol from peripheral cells, such as macrophages, to HDL particles for transport back to the liver, a process known as reverse cholesterol transport.

dot

Fucosterol_Pathway This compound This compound LXR LXRα / LXRβ This compound->LXR Activates TargetGenes Upregulation of ABCA1, ABCG1, ApoE LXR->TargetGenes Induces Transcription CholesterolEfflux Increased Cholesterol Efflux (from macrophages) TargetGenes->CholesterolEfflux Promotes

Caption: this compound Signaling Pathway.

β-Sitosterol: An Inhibitor of Intestinal Cholesterol Absorption

β-sitosterol's well-characterized mechanism focuses on reducing the amount of cholesterol absorbed from the diet in the intestine.

  • Competition for Micellar Solubilization: In the intestinal lumen, cholesterol must be incorporated into mixed micelles to be absorbed. β-sitosterol, being structurally similar to cholesterol, competes for space within these micelles.

  • Displacement of Cholesterol: Due to this competition, less cholesterol is solubilized in the micelles and is therefore available for absorption by the enterocytes.

  • Reduced Cholesterol Uptake: The reduced micellar cholesterol content leads to a decrease in the overall absorption of dietary and biliary cholesterol into the bloodstream.

dot

Beta_Sitosterol_Workflow cluster_intestine Intestinal Lumen Cholesterol Dietary & Biliary Cholesterol Micelles Mixed Micelles Cholesterol->Micelles Incorporation Excretion Fecal Excretion Cholesterol->Excretion Increased BetaSitosterol β-Sitosterol BetaSitosterol->Micelles Competes with Cholesterol Absorption Cholesterol Absorption BetaSitosterol->Absorption Inhibits BetaSitosterol->Excretion Micelles->Absorption Facilitates

Caption: β-Sitosterol Experimental Workflow.

Experimental Protocols

This compound: LXR Activation Assay

A common method to assess the LXR-activating potential of this compound involves a luciferase reporter gene assay.

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with expression plasmids for LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a β-galactosidase expression vector (for normalization).

  • Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a known LXR agonist (e.g., T0901317) as a positive control for another 24 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings for transfection efficiency.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of LXR activation by this compound.

β-Sitosterol: In Vivo Cholesterol Absorption Assay

The inhibitory effect of β-sitosterol on cholesterol absorption can be quantified in an animal model using a dual-isotope method.

  • Animal Model: Male Sprague-Dawley rats are used for the experiment.

  • Isotope Administration: A test meal containing [¹⁴C]-cholesterol and a reference dose of [³H]-β-sitosterol is administered orally to the rats.

  • Fecal Collection: Feces are collected for 48-72 hours after administration of the test meal.

  • Sample Analysis: The fecal samples are saponified, and the non-saponifiable lipids containing the labeled sterols are extracted. The radioactivity of ¹⁴C and ³H is determined by liquid scintillation counting.

  • Calculation of Absorption: The percentage of cholesterol absorption is calculated based on the ratio of the two isotopes in the administered dose versus the ratio in the fecal samples. A higher ratio of [¹⁴C]-cholesterol to [³H]-β-sitosterol in the feces indicates lower cholesterol absorption.

Conclusion

This compound and β-sitosterol are both promising natural compounds for the management of hypercholesterolemia, albeit through different primary mechanisms of action. β-sitosterol's role in inhibiting intestinal cholesterol absorption is well-established and supported by numerous studies. This compound, on the other hand, presents a more recent area of investigation, with compelling evidence for its role as an LXR agonist that promotes reverse cholesterol transport.

The lack of direct comparative studies on their effects on the complete lipid profile (TC, LDL-C, HDL-C, and triglycerides) is a significant gap in the current research. Such studies are crucial for a definitive comparison of their therapeutic potential. Future research should focus on head-to-head clinical trials to elucidate the relative efficacy of these two phytosterols in improving the lipid profiles of hypercholesterolemic patients. This will provide valuable insights for drug development professionals and clinicians in selecting the most appropriate phytosterol-based interventions for cardiovascular health.

References

A Comparative Analysis of the Neuroprotective Effects of Fucosterol and Saringosterol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Fucosterol and saringosterol, two phytosterols predominantly found in brown algae, have emerged as promising candidates in the quest for novel neuroprotective agents. Both compounds have demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease. This guide provides a comprehensive comparative analysis of their neuroprotective effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

Comparative Efficacy: this compound vs. Saringosterol

While both this compound and saringosterol exhibit neuroprotective properties, their mechanisms and effects can diverge. The following tables summarize quantitative data from various in vitro and in vivo studies to facilitate a direct comparison of their performance.

Table 1: In Vitro Neuroprotective Effects

ParameterThis compoundSaringosterolCell/Tissue ModelKey Findings
Anti-amyloidogenic Effects Reduces intracellular Aβ levels and inhibits Aβ1-42 aggregation.[1][2][3]Reduces neuronal Aβ secretion and promotes microglial clearance of Aβ.[4][5]SH-SY5Y cells, primary hippocampal neuronsBoth compounds interfere with amyloid-beta pathology through different mechanisms.
Anti-inflammatory Effects Inhibits the production of pro-inflammatory mediators (IL-6, IL-1β, TNF-α, NO, PGE2) in LPS- or Aβ-induced microglial cells.[6]Suppresses LPS-induced IL-6 and TNF-α production in macrophages.[7][8]C8-B4 microglial cells, THP-1 macrophagesSaringosterol shows potent anti-inflammatory effects in macrophages, while this compound's effects are demonstrated in microglia.
Antioxidant Effects Attenuates oxidative stress.[9][10]Exhibits anti-oxidative effects.[4]Various cell modelsBoth compounds possess antioxidant properties, contributing to their neuroprotective capacity.
LXR Activation Activates LXRα/β.[7][8]Preferentially activates LXRβ.[4][11]HepG2, CCF-STTG1 cellsBoth are LXR agonists, but saringosterol shows selectivity for LXRβ, potentially reducing side effects like hepatic steatosis.[4][11]
Gene Expression (LXR Targets) Upregulates ABCA1, ABCG1, and ApoE.[12]Upregulates ABCA1, ABCG1, and APOE in a dose-dependent manner.[4]CCF-STTG1 glial cellsBoth compounds modulate genes involved in cholesterol homeostasis and Aβ clearance.

Table 2: In Vivo Neuroprotective Effects

ParameterThis compoundSaringosterolAnimal ModelKey Findings
Cognitive Enhancement Ameliorates Aβ1-42-induced cognitive impairment.[9]Prevents cognitive decline in object location and recognition tasks.[4][13][14]Aging rats, APPswePS1ΔE9 miceBoth compounds have shown efficacy in improving cognitive function in Alzheimer's disease models.
Aβ Plaque Load Reduces Aβ pathology.[15]No significant effect on Aβ plaque load.[4][13][14]APPswePS1ΔE9 miceThis compound appears to directly impact Aβ plaque deposition, whereas saringosterol's cognitive benefits seem independent of plaque reduction.
Neuroinflammation Targets neuroinflammation.[15]Prevents the increase in the inflammatory marker Iba1 in the cortex.[11][13][14]APPswePS1ΔE9 miceBoth compounds exhibit anti-inflammatory effects in the brain.
Signaling Pathway Modulation Modulates BDNF signaling.[16] Primarily modulates synaptic signaling and hormonal pathways.[7][8]Affects protein quality control and neurodegenerative pathways.[7][8]Aging rats, APPswePS1ΔE9 miceThe two phytosterols appear to influence distinct neuronal pathways.

Signaling Pathways and Mechanisms of Action

This compound and saringosterol exert their neuroprotective effects through the modulation of several key signaling pathways. While they share some common mechanisms, such as the activation of Liver X Receptors (LXRs), they also exhibit divergent effects.

This compound's Neuroprotective Signaling

This compound's neuroprotective actions are multifaceted, involving the reduction of amyloid-beta (Aβ) pathology, mitigation of oxidative stress, and suppression of neuroinflammation.[15] A key mechanism is its ability to activate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[9]

Fucosterol_Signaling This compound This compound BACE1 BACE1 This compound->BACE1 TrkB TrkB This compound->TrkB NFkB NFkB This compound->NFkB Nrf2 Nrf2 This compound->Nrf2 Abeta Abeta BACE1->Abeta PI3K_Akt PI3K_Akt TrkB->PI3K_Akt ERK ERK TrkB->ERK Inflammation Inflammation NFkB->Inflammation OxidativeStress OxidativeStress Nrf2->OxidativeStress NeuronalSurvival NeuronalSurvival Abeta->NeuronalSurvival PI3K_Akt->NeuronalSurvival ERK->NeuronalSurvival Inflammation->NeuronalSurvival OxidativeStress->NeuronalSurvival

Saringosterol's Neuroprotective Signaling

Saringosterol's neuroprotective effects are strongly linked to its role as a preferential Liver X Receptor beta (LXRβ) agonist.[4][11] This activation leads to the upregulation of genes involved in cholesterol transport and Aβ clearance, such as ABCA1 and APOE.[4] Additionally, saringosterol exerts potent immunomodulatory effects, contributing to the prevention of cognitive decline.[4][13][14]

Saringosterol_Signaling Saringosterol Saringosterol LXRb LXRb Saringosterol->LXRb Microglia Microglia Saringosterol->Microglia LXR_Targets LXR_Targets LXRb->LXR_Targets Inflammation Inflammation Microglia->Inflammation Cholesterol Cholesterol LXR_Targets->Cholesterol Abeta_Clearance Abeta_Clearance LXR_Targets->Abeta_Clearance Cognition Cognition Cholesterol->Cognition Abeta_Clearance->Cognition Inflammation->Cognition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo and in vitro models and behavioral tests cited in this guide.

In Vivo Models

1. APPswePS1ΔE9 Mouse Model of Alzheimer's Disease

  • Purpose: To evaluate the long-term effects of this compound or saringosterol on cognitive function and AD-like pathology.

  • Procedure: Six-month-old male APPswePS1ΔE9 mice and wildtype littermates receive daily administration of the test compound (e.g., 0.5 mg/25 g body weight for saringosterol) or vehicle for a period of 10 weeks.[11][13][14] Following the treatment period, cognitive function is assessed using behavioral tests. Brain tissue is then collected for immunohistochemical and biochemical analyses of Aβ plaques, inflammatory markers (e.g., Iba1), and gene expression of LXR target genes.[4][13][14]

2. Soluble Amyloid-Beta (sAβ₁₋₄₂) Induced Cognitive Dysfunction in Aging Rats

  • Purpose: To model the early stages of Alzheimer's disease by inducing neurotoxicity and cognitive deficits.

  • Procedure: Soluble Aβ₁₋₄₂ peptides are prepared and unilaterally injected into the dentate gyrus of the dorsal hippocampus of aging rats.[15] The test compound, such as this compound, is co-infused via an osmotic pump.[15] Behavioral tests are conducted to assess cognitive function. Post-mortem analysis of brain tissue is performed to evaluate neuronal survival and signaling pathway modulation.[15]

Behavioral Tests

1. Object Location Task (OLT)

  • Purpose: To assess spatial memory.

  • Procedure: Mice are habituated to an open-field arena. During the training phase, two identical objects are placed in the arena, and the mouse is allowed to explore freely. After a retention interval, one of the objects is moved to a novel location. The time spent exploring the object in the novel location versus the familiar location is measured. A preference for the object in the novel location indicates intact spatial memory.[4]

2. Object Recognition Task (ORT)

  • Purpose: To assess non-spatial memory.

  • Procedure: The procedure is similar to the OLT. However, during the testing phase, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.[4]

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Lines: Human neuroblastoma SH-SY5Y cells, human astrocytoma CCF-STTG1 cells, and murine microglial cells (C8-B4) are commonly used.[4][6][10]

  • Procedure: Cells are cultured under standard conditions. For neurotoxicity studies, cells are pre-treated with various concentrations of this compound or saringosterol before being exposed to a neurotoxic agent like Aβ₁₋₄₂ or lipopolysaccharide (LPS).[1][6]

2. Cell Viability Assay (MTT Assay)

  • Purpose: To quantify the protective effect of the compounds against neurotoxin-induced cell death.

  • Procedure: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cell culture medium. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells.

3. Measurement of Inflammatory Mediators (ELISA and Griess Test)

  • Purpose: To quantify the anti-inflammatory effects of the compounds.

  • Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6] The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the supernatant using the Griess reagent.[6]

4. Gene Expression Analysis (Quantitative Real-Time PCR)

  • Purpose: To determine the effect of the compounds on the expression of target genes (e.g., LXR target genes like ABCA1, ABCG1, APOE).[4]

  • Procedure: Total RNA is extracted from treated cells or brain tissue and reverse-transcribed into cDNA. Quantitative PCR is then performed using specific primers for the genes of interest. The relative gene expression is calculated after normalization to a housekeeping gene.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of the neuroprotective effects of this compound and saringosterol.

Experimental_Workflow start Hypothesis: This compound and Saringosterol have neuroprotective effects cell_culture cell_culture start->cell_culture animal_model animal_model start->animal_model data_analysis Data Analysis and Comparison conclusion Conclusion on Comparative Efficacy and Mechanisms data_analysis->conclusion gene_expression gene_expression gene_expression->data_analysis tissue_analysis tissue_analysis tissue_analysis->data_analysis

Conclusion

Both this compound and saringosterol demonstrate significant neuroprotective potential, positioning them as valuable lead compounds for the development of therapeutics for neurodegenerative diseases. This compound appears to exert its effects through a combination of anti-amyloidogenic, anti-inflammatory, and neurotrophic factor-modulating activities.[9][15] In contrast, saringosterol's benefits are prominently linked to its preferential activation of LXRβ, leading to improved cholesterol homeostasis and potent immunomodulation, which collectively prevent cognitive decline.[4][11]

A key divergence lies in their impact on Aβ plaque load in vivo, with this compound showing a direct reduction while saringosterol's cognitive improvements appear to be independent of this pathology.[4][13][14][15] This suggests that they may be beneficial at different stages of Alzheimer's disease or for different patient populations. The choice between these two compounds for further drug development may depend on the specific therapeutic strategy being pursued, whether it is targeting Aβ pathology directly or enhancing the brain's resilience to neurodegeneration through metabolic and inflammatory modulation. Further head-to-head comparative studies in the same animal models are warranted to definitively conclude their relative efficacy.

References

A Comparative Analysis of the Antioxidant Activities of Fucosterol, Ergosterol, and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of three key sterols: fucosterol, primarily found in brown algae; ergosterol, the main sterol in fungi; and cholesterol, the principal sterol in most animal tissues. Understanding the relative antioxidant capacities of these molecules is crucial for research into novel therapeutics for oxidative stress-related pathologies. This document synthesizes available experimental data, details common methodologies, and visualizes relevant pathways to support further investigation and development.

Quantitative Data Summary

The antioxidant activities of this compound, ergosterol, and cholesterol have been evaluated through various in vitro and in vivo studies. While direct comparative studies measuring all three under identical conditions are limited, the existing literature provides valuable insights into their individual capacities. The following table summarizes key quantitative findings.

SterolAssay TypeKey Quantitative FindingsSource
This compound DPPH Radical Scavenging8% inhibition at 100 µg/mL; 16% inhibition at 250 µg/mL.[1]
Cellular Antioxidant Activity (In Vivo)Increased hepatic cytosolic Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GSH-px) activities by 33.89%, 21.56%, and 39.24%, respectively, in CCl4-intoxicated rats.[2][2][3]
Cellular Antioxidant Activity (CAA)Dose-dependently reduces intracellular Reactive Oxygen Species (ROS) production.[1]
Ergosterol DPPH Radical ScavengingDisplays greater DPPH radical-scavenging activity than zymosterol. The presence of two double bonds in the B-ring confers antioxidant properties.[4][4]
Lipid Peroxidation InhibitionProtects lipids against oxidation in liposomes. The protective effect is comparable to that of tocopherol when used at the same molar ratio.[4][4][5]
Computational AnalysisProtects against oxidation via an electron transfer followed by a proton transfer mechanism.[4][6][4][6]
Cholesterol Lipid Peroxidation InhibitionIts presence in liposomes increases the vesicle's resistance to oxidation, with a protective effect comparable to that of vitamin E.[7][7]
General Antioxidant FunctionMay act as an antioxidant in lens membranes by intercepting peroxyl radicals formed during lipid peroxidation.[7] Some sources suggest it acts as a repair molecule at sites of oxidative damage in arteries.[8][7][8]

Note: The data presented is compiled from various studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate sterol antioxidant activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is observed as a color change from violet to yellow, which is quantified by measuring the decrease in absorbance.

  • Principle: Antioxidant + DPPH• (Violet) → Antioxidant-H + DPPH-H (Yellow)

  • Reagents and Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds (this compound, Ergosterol, Cholesterol) dissolved in a suitable solvent (e.g., ethanol or DMSO) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol (or other suitable solvent) as a blank.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions for each test compound and the positive control.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically ~517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the sample concentrations.

2. Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It evaluates the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals generated within the cells.

  • Principle: Cells are co-incubated with the test compound and a fluorescent probe (e.g., DCFH-DA). A radical initiator (e.g., AAPH) is then added, which generates peroxyl radicals. The antioxidant activity is quantified by measuring the inhibition of fluorescence from the oxidized probe.

  • Reagents and Materials:

    • Cell line (e.g., Human Dermal Fibroblasts - HDF).

    • Cell culture medium and supplements.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator.

    • Test compounds and a positive control (e.g., Quercetin).

    • Fluorescence microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and culture until confluent.

    • Remove the culture medium and wash the cells with a buffer solution.

    • Incubate the cells with the test compounds and the DCFH-DA probe for a set time (e.g., 1 hour).

    • Remove the solution and add the AAPH radical initiator.

    • Immediately place the plate in a fluorescence reader and record the fluorescence intensity every few minutes for a specified duration (e.g., 1 hour).

    • The antioxidant activity is determined by calculating the area under the curve from the fluorescence versus time plot. The CAA value is calculated based on the net protection provided by the compound compared to the control.

Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sterol Prepare Sterol Dilutions mix Mix Sterol/Control with DPPH Solution in 96-well plate prep_sterol->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to AOE Antioxidant Enzymes (e.g., SOD, Catalase, GSH-px) ARE->AOE activates transcription of

References

Fucosterol's Anti-Inflammatory Efficacy in RAW 264.7 Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of fucosterol in RAW 264.7 macrophages against other well-known anti-inflammatory agents. The data presented is compiled from various studies to offer an objective overview of this compound's potential as an anti-inflammatory compound.

Comparative Analysis of Anti-Inflammatory Activity

This compound has been demonstrated to exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. To contextualize its efficacy, this section compares its activity with dexamethasone, quercetin, curcumin, and resveratrol.

CompoundTarget MediatorConcentration% Inhibition / IC50Reference
This compound Nitric Oxide (NO)50 µg/mLSignificantly suppressed NO production to 12.9± 0.7 µM from 44.5±1.0 µM (LPS control)[1]
TNF-α5 µM & 10 µMDose-dependently decreased mRNA levels[2]
IL-65 µM & 10 µMInhibited mRNA levels by 53.3% at 5 µM[2]
IL-1β5 µM & 10 µMDose-dependently decreased mRNA levels[2]
Dexamethasone Nitric Oxide (NO)1 µg/mLUsed as a positive control, significantly suppressed NO production[1]
TNF-α1 µMSignificantly suppressed LPS-induced secretion[3]
IL-1β-Inhibited gene expression[4]
IL-6-Inhibited LPS-induced production[5]
Quercetin Nitric Oxide (NO)5, 10, 25, 50 µMSignificantly inhibited NO production[6]
TNF-αup to 50 µMSignificantly inhibited production[6]
IL-6up to 50 µMSignificantly inhibited production[6]
IL-1β-Reduced in LPS-stimulated cells[7]
Curcumin Nitric Oxide (NO)-IC50 = 7.4 µM[8]
TNF-α-IC50 = 7.4 µM[8]
IL-65 & 10 µMPotently inhibited expression[9]
IL-1β-Reduced in LPS-stimulated cells[10]
Resveratrol Nitric Oxide (NO)1, 5, 10 µMSignificantly inhibited production[11]
TNF-α25 µg/mLDecreased abundance[12]
IL-625 µg/mLDecreased abundance[12]
IL-1β25 µg/mLDecreased abundance[12]

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and its comparators in RAW 264.7 macrophages.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response. Typical concentrations range from 100 ng/mL to 1 µg/mL.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound (this compound or alternatives) for 1-2 hours before stimulation with LPS. The incubation period with LPS and the compound usually lasts for 24 hours.

Key Experimental Assays
  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Nitric Oxide (NO) Production Assay (Griess Reagent): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This assay is a common method to quantify NO production, a key inflammatory mediator.

  • Pro-inflammatory Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis (RT-qPCR): Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators, such as iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), TNF-α, IL-6, and IL-1β.

  • Protein Expression Analysis (Western Blot): Western blotting is employed to detect the protein levels of key signaling molecules involved in the inflammatory pathways, such as phosphorylated and total forms of NF-κB, p38 MAPK, ERK1/2, and JNK.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and the compared compounds are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Effects

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Macrophage Culture seed Seed cells in plates start->seed pretreat Pre-treatment with this compound/Alternatives seed->pretreat lps LPS Stimulation pretreat->lps viability MTT Assay (Viability) lps->viability no_assay Griess Assay (NO) lps->no_assay elisa ELISA (Cytokines) lps->elisa qpcr RT-qPCR (Gene Expression) lps->qpcr western Western Blot (Protein Expression) lps->western data_analysis Analyze and Compare Results viability->data_analysis no_assay->data_analysis elisa->data_analysis qpcr->data_analysis western->data_analysis fucosterol_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascades cluster_this compound This compound Action cluster_nucleus Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Genes Activate Transcription NFkB_nuc->Genes Activate Transcription Mediators Inflammatory Mediators Genes->Mediators

References

Fucosterol vs. Cholesterol: A Comparative Guide to Their Effects on Lipid Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of cellular membranes is critical to their function, influencing everything from signal transduction to drug permeability. Sterols, such as cholesterol in mammals and fucosterol in brown algae, are key regulators of membrane biophysics. While both are essential components of their respective biological membranes, their distinct structural differences lead to varied effects on the physical properties of lipid bilayers. This guide provides an objective comparison of the effects of this compound and cholesterol on lipid membrane properties, supported by experimental data, to aid researchers in understanding and exploiting these differences in their work.

At a Glance: this compound vs. Cholesterol

FeatureThis compoundCholesterol
Primary Source Brown algaeAnimals
Key Structural Difference Ethylidene group at C-24 in the side chainSaturated side chain
Membrane Ordering Effect Less effective at ordering acyl chainsMore effective at ordering acyl chains
Effect on Phase Transition More effective at suppressing the main phase transitionLess effective at suppressing the main phase transition
Domain Formation Induces liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistenceInduces liquid-ordered (Lo) and liquid-disordered (Ld) phase coexistence

Experimental Data Summary

The following tables summarize quantitative data from various biophysical studies comparing the effects of this compound and cholesterol on model lipid membranes, primarily composed of dipalmitoylphosphatidylcholine (DPPC).

Table 1: Effect on Acyl Chain Order

Higher acyl chain order parameters (SCD) indicate a more ordered and less fluid membrane. Experimental data consistently shows that cholesterol is more effective at inducing order in the acyl chains of phospholipids compared to this compound.[1][2] The order of effectiveness is reported as: cholesterol > ergosterol > desmosterol > this compound.[1][2]

SterolLipid SystemAcyl Chain Order Parameter (SCD)Reference
Cholesterol DPPCHigher[1][2]
This compound DPPCLower[1][2]
Table 2: Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the phase transition temperature (Tm) of lipid bilayers from a gel phase to a liquid-crystalline phase. Sterols modulate this transition. This compound has been shown to be more effective than cholesterol at suppressing the main phase transition of DPPC membranes, indicating it is more disruptive to the packing of the gel-state bilayer.[2]

SterolLipid SystemEffect on Main Phase Transition (Tm)Reference
Cholesterol DPPCLess suppression[2]
This compound DPPCGreater suppression[2]

Note: Specific Tm values are dependent on sterol concentration and the specific lipid composition of the membrane.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of lipid membranes in the presence of this compound or cholesterol.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired lipids (e.g., DPPC) and sterol (cholesterol or this compound) in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution (e.g., PBS) and vortexed to form MLVs.

  • DSC Measurement: A known amount of the MLV dispersion is loaded into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The samples are scanned over a defined temperature range (e.g., 20°C to 60°C) at a constant heating rate (e.g., 1°C/min).

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Fluorescence Anisotropy

Objective: To measure membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Methodology:

  • Probe Labeling: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the lipid vesicles during their preparation.

  • Fluorescence Measurement: The labeled vesicle suspension is placed in a fluorometer. The sample is excited with vertically polarized light at a specific wavelength (e.g., 360 nm for DPH). The emission intensities are measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light at the emission maximum (e.g., 430 nm for DPH).

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light. A higher anisotropy value indicates lower membrane fluidity.

Atomic Force Microscopy (AFM)

Objective: To visualize the topography of lipid bilayers and the formation of sterol-induced domains at the nanoscale.

Methodology:

  • Substrate Preparation: A freshly cleaved mica surface is used as a solid support.

  • Bilayer Formation: Small unilamellar vesicles (SUVs) containing the lipid and sterol mixture are deposited onto the mica surface. The vesicles fuse to form a supported lipid bilayer (SLB).

  • AFM Imaging: The SLB is imaged in a liquid environment (buffer) using an AFM operating in tapping mode. The cantilever with a sharp tip scans the surface, and the deflection of the cantilever is used to generate a topographical image of the bilayer. The height difference between different regions can reveal the presence of distinct lipid domains (e.g., Lo and Ld phases).

This compound's Role in Cholesterol Efflux: A Signaling Perspective

Beyond its direct effects on membrane biophysics, this compound has been shown to influence cellular cholesterol homeostasis through signaling pathways. This compound acts as an agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating the expression of genes involved in reverse cholesterol transport.

Activation of LXR by this compound leads to the upregulation of genes such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). These transporters are responsible for effluxing cholesterol from cells to high-density lipoprotein (HDL) particles. This mechanism suggests a potential therapeutic application of this compound in conditions associated with cholesterol accumulation, such as atherosclerosis.

Fucosterol_Signaling cluster_nucleus Nucleus This compound This compound LXR LXR/RXR Heterodimer This compound->LXR Activates LXRE LXR Response Element (LXRE) LXR->LXRE Binds to Nucleus Nucleus ABCA1_mRNA ABCA1 mRNA LXRE->ABCA1_mRNA Upregulates Transcription ABCG1_mRNA ABCG1 mRNA LXRE->ABCG1_mRNA Upregulates Transcription ABCA1_Protein ABCA1 Transporter ABCA1_mRNA->ABCA1_Protein Translation ABCG1_Protein ABCG1 Transporter ABCG1_mRNA->ABCG1_Protein Translation HDL HDL ABCA1_Protein->HDL Mediates Efflux ABCG1_Protein->HDL Mediates Efflux Cholesterol Intracellular Cholesterol Cholesterol->ABCA1_Protein Cholesterol->ABCG1_Protein Efflux Cholesterol Efflux

Caption: this compound-mediated activation of LXR signaling pathway leading to cholesterol efflux.

Experimental Workflow for Studying Sterol Effects

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and cholesterol on lipid membrane properties.

Experimental_Workflow start Start: Define Lipid and Sterol Composition prep Vesicle Preparation (e.g., MLVs, SUVs) start->prep dsc Differential Scanning Calorimetry (DSC) prep->dsc fluo Fluorescence Spectroscopy prep->fluo afm Atomic Force Microscopy (AFM) prep->afm md Molecular Dynamics Simulations prep->md data_analysis Data Analysis and Comparison dsc->data_analysis fluo->data_analysis afm->data_analysis md->data_analysis conclusion Conclusion on Differential Effects of Sterols data_analysis->conclusion

Caption: A generalized workflow for the biophysical characterization of sterol effects on lipid membranes.

Conclusion

The available experimental evidence clearly demonstrates that while both this compound and cholesterol induce the formation of liquid-ordered domains in lipid membranes, they exhibit distinct effects on membrane properties. Cholesterol is a more potent ordering agent for phospholipid acyl chains, leading to a more tightly packed and less fluid membrane environment. In contrast, this compound is more disruptive to the gel phase of lipid bilayers. These differences, rooted in their subtle structural variations, have significant implications for the biological functions of the membranes they inhabit. Furthermore, the ability of this compound to modulate cholesterol efflux through LXR signaling highlights its potential as a bioactive compound for applications in drug development and nutraceuticals. This guide provides a foundational understanding for researchers seeking to leverage the unique properties of these sterols in their scientific endeavors.

References

Fucosterol Content: A Comparative Analysis of Brown Algae (Phaeophyta) and Red Algae (Rhodophyta)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of fucosterol content in Phaeophyta (brown algae) versus Rhodophyta (red algae), supported by experimental data and detailed methodologies. This compound, a prominent phytosterol, has garnered significant attention for its diverse therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and anti-diabetic activities.[1][2] Understanding its distribution across different algal phyla is crucial for sourcing and developing novel therapeutics.

Comparative this compound Content

Quantitative analysis reveals a significant disparity in this compound content between Phaeophyta and Rhodophyta. Brown algae are a rich source of this compound, where it is often the predominant sterol.[3] In contrast, red algae primarily synthesize cholesterol, with this compound present in much lower concentrations, if at all.[3] The table below summarizes this compound content from various studies.

Algal SpeciesPhylumThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoidesPhaeophyta81.67[4]
Agarum clathratumPhaeophyta78.70[4]
Sargassum fusiforme (Hijiki)Phaeophyta2.601 (total phytosterols)[4][5]
Ecklonia radiata (stipes)Phaeophyta0.3781[4]
Ecklonia radiata (leaves)Phaeophyta0.3120[4]
Various Rhodophyta speciesRhodophytaCholesterol is the principal sterol; this compound in minor quantities.[3]

Note: The quantitative data are derived from different studies that may have employed varied analytical methodologies, contributing to potential variations in reported values.

Experimental Protocols

Accurate quantification of this compound is essential for comparative analysis. The following protocols outline a general workflow for extraction and quantification.

Optimized this compound Extraction and Saponification

This method is adapted from a validated procedure for extracting phytosterols from brown seaweeds.[4][5]

  • Extraction:

    • Combine powdered, dried seaweed with a chloroform/methanol (CHCl₃/MeOH) solvent mixture (2:3 v/v).

    • Perform ultrasound-assisted extraction for 15 minutes to disrupt the algal cell walls.

    • Separate the liquid extract from the solid algal residue.

  • Saponification:

    • Add 1.65 mL of 1.85 M potassium hydroxide (KOH) in ethanol to the extract.

    • Incubate the mixture for 14.5 hours to hydrolyze any sterol esters, ensuring the quantification of total this compound.

  • Purification:

    • The resulting solution contains the unsaponifiable matter, which includes this compound. This fraction is then typically purified using chromatographic techniques before quantification.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the precise quantification of this compound.[6][7]

  • Sample and Standard Preparation:

    • Dissolve the purified this compound fraction in a suitable solvent, such as acetonitrile or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Prepare a series of standard solutions of known this compound concentrations (e.g., 5 to 150 µg/mL) to generate a calibration curve.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

    • Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) or a gradient of methanol and 0.1% acetic acid in water can be effective.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at 210 nm.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram based on the retention time of the this compound standard (typically around 8.5 minutes).[7]

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the final this compound content in the original algal sample, usually expressed as mg/g of dry weight.

This compound's Impact on Cellular Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress.[1][2] Its anticancer properties, for instance, have been linked to the inhibition of the PI3K/Akt/mTOR pathway, which is critical for cancer cell growth and survival.[1][8] Furthermore, its anti-inflammatory effects are attributed to the modulation of the NF-κB and MAPK pathways and the upregulation of the protective Nrf2/HO-1 signaling pathway.[1][3]

Fucosterol_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathway cluster_antioxidant Antioxidant Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 Upregulates Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β, COX-2) NFkB->Inflammation Promotes MAPK->Inflammation Promotes CellGrowth Cancer Cell Proliferation & Survival PI3K_Akt->CellGrowth Promotes Antioxidant Antioxidant Enzyme Expression (SOD, CAT) Nrf2->Antioxidant Promotes

Caption: Key signaling pathways modulated by this compound.

Conclusion

The evidence strongly indicates that Phaeophyta, or brown algae, are a significantly more abundant and viable source of this compound compared to Rhodophyta. For researchers and pharmaceutical professionals, this distinction is critical for the efficient isolation and development of this compound-based products. The provided experimental protocols offer a robust framework for the quantification of this compound, enabling consistent and comparable results across different species and studies. Further investigation into the diverse signaling pathways affected by this compound will continue to unveil its full therapeutic potential.

References

Fucosterol vs. Galantamine: A Comparative Guide to Aβ1-42 Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease (AD) research, the inhibition of amyloid-beta (Aβ) peptide aggregation, particularly the Aβ1-42 variant, remains a primary therapeutic target. The accumulation of Aβ1-42 into toxic oligomers and fibrils is a central event in AD pathogenesis. This guide provides an objective comparison between fucosterol, a marine-derived phytosterol, and galantamine, an established AD drug, in their capacity as Aβ1-42 aggregation inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

This compound and galantamine inhibit Aβ1-42 aggregation and confer neuroprotection through distinct mechanisms.

This compound: This unique phytosterol derived from algae exhibits a multi-faceted neuroprotective profile, including antioxidant, anti-inflammatory, and anticholinesterase properties.[1][2][3] Its primary anti-aggregation mechanism involves direct interaction with Aβ1-42 monomers. In silico studies show that this compound recognizes and binds to hydrophobic regions of the monomer, thereby preventing the crucial first step of oligomerization.[4] Beyond direct inhibition, this compound protects neurons from Aβ-induced toxicity by activating critical cell survival pathways. It has been shown to activate Tropomyosin receptor kinase B (TrkB) and its downstream signaling cascades, including the ERK1/2 and PI3K/Akt pathways, which are vital for neuronal growth and survival.[2][5]

Galantamine: As a licensed treatment for mild to moderate AD, galantamine operates via a dual mechanism of action.[6][7] It is primarily a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[8][9] By increasing acetylcholine levels, it improves cholinergic neurotransmission. Secondly, it acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine.[7][10] While not its primary function, studies have demonstrated that galantamine can directly inhibit the aggregation of both Aβ1-40 and Aβ1-42 in a concentration-dependent manner.[11][12] It also appears to promote Aβ clearance by sensitizing microglial α7 nAChRs, which enhances the phagocytosis (engulfment) of Aβ by these immune cells of the brain.[13][14]

Quantitative Comparison of Performance

The following tables summarize the available data on the efficacy of this compound and galantamine in inhibiting Aβ aggregation and protecting against its neurotoxic effects.

Table 1: Inhibition of Aβ1-42 Aggregation

CompoundMethodKey FindingsSource
This compound ThT Assay, AFM, Gel ElectrophoresisDemonstrated a greater ability to decrease Aβ1-42 oligomer formation compared to galantamine (used as a positive control).[4][15]
BACE1 Inhibition AssayInhibits β-secretase (BACE1), an enzyme involved in Aβ production, with an IC50 value of 64.12 ± 1.0 µM.[16]
Galantamine ELISAShowed concentration-dependent inhibition of Aβ1-42 aggregation.[11][12]

Note: A direct side-by-side IC50 comparison for Aβ1-42 aggregation inhibition was not found in the reviewed literature. One study directly states this compound is more effective than galantamine at preventing oligomerization.[4]

Table 2: Neuroprotective Effects Against Aβ-Induced Cytotoxicity

CompoundCell LineAssayKey FindingsSource
This compound SH-SY5Y Human NeuroblastomaMTT Assay, Flow CytometryProtects against Aβ-induced neurotoxicity and apoptosis.[16][17] Pretreatment with 10 and 20 µM this compound reduced intracellular Aβ levels.[18]
Primary Hippocampal NeuronsCell Viability AssayAttenuated sAβ1-42-induced decrease in cell viability in a dose-dependent manner (5-10 µM).[5][19]
Galantamine SH-SY5Y Human NeuroblastomaMTT, LDH, Apoptosis AssaysReduced Aβ1-40-induced cytotoxicity and dramatically reduced cellular apoptosis.[11][20] Capable of significantly reducing Aβ1-42-induced cytotoxicity and genotoxicity.[21]
PC12 CellsMTT AssayReversed Aβ-induced cell growth inhibition and apoptosis in a dose-dependent manner.[22]

Impact on Aβ Fibril Morphology

The two compounds interfere with the aggregation process differently, resulting in distinct fibrillar structures.

  • This compound: By binding to monomers, this compound effectively prevents the formation of early-stage oligomers, which are considered the most neurotoxic species.[4]

  • Galantamine: Electron microscopy studies reveal that in the presence of galantamine, Aβ peptides form fibrils that are disordered and clumped in appearance, rather than the well-ordered fibrils typically seen.[11][12][20]

Experimental Protocols & Methodologies

The following are generalized protocols for key experiments used to evaluate the efficacy of Aβ aggregation inhibitors.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This is the most common method for quantifying amyloid fibril formation in vitro. The ThT dye exhibits enhanced fluorescence upon binding to the cross-β sheet structure of amyloid fibrils.

  • Preparation of Aβ1-42 Monomers: Synthetic Aβ1-42 peptide is pre-treated to ensure it is in a soluble, monomeric state. This often involves dissolving the peptide in a solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).[23][24]

  • Incubation: Monomeric Aβ1-42 (e.g., 10-20 µM) is incubated at 37°C, with or without shaking, in the presence of various concentrations of the test inhibitor (this compound or galantamine) or a vehicle control (e.g., DMSO).[23]

  • ThT Measurement: At specified time points, aliquots of the incubation mixture are transferred to a 96-well plate. A ThT working solution (e.g., 10-20 µM) is added to each well.[25][26]

  • Fluorescence Reading: Fluorescence intensity is measured using a microplate reader with excitation typically around 440-450 nm and emission around 482-485 nm.[25][27] A decrease in fluorescence intensity in the presence of the inhibitor compared to the control indicates inhibition of fibril formation.

ThT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Aβ1-42 Monomer Solution Incubate Mix Aβ1-42 + Compound Incubate at 37°C A->Incubate B Test Compound (this compound/Galantamine) B->Incubate C ThT Working Solution Add_ThT Add ThT Solution to Incubation Mixture C->Add_ThT Incubate->Add_ThT Measure Measure Fluorescence (Ex: 450nm, Em: 485nm) Add_ThT->Measure Analyze Compare Fluorescence: Inhibitor vs. Control Measure->Analyze

Caption: Workflow for Thioflavin T (ThT) Assay.
MTT Assay for Neuroprotection Assessment

This colorimetric assay measures cell viability to determine if a compound can protect neuronal cells from Aβ-induced toxicity.

  • Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is cultured in an appropriate medium in a 96-well plate.[28]

  • Pre-treatment: Cells are incubated with various concentrations of the test compound (this compound or galantamine) for a set period (e.g., 24 hours).[28]

  • Toxicity Induction: A solution of aggregated or oligomeric Aβ1-42 (e.g., 2 µM) is added to the wells (except for the control wells) to induce neurotoxicity, and the cells are incubated for another 24-48 hours.[28]

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Absorbance Reading: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader (typically around 570 nm).[29] An increase in absorbance in the compound-treated, Aβ-exposed cells compared to cells exposed to Aβ alone indicates a neuroprotective effect.

Signaling Pathways and Broader Mechanisms

The neuroprotective effects of these compounds extend beyond direct interaction with Aβ peptides, involving the modulation of complex cellular signaling pathways.

Fucosterol_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K ERK ERK1/2 TrkB->ERK Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival ERK->Survival Abeta Aβ-induced Neurotoxicity Survival->Abeta Inhibits

Caption: this compound's TrkB-mediated neuroprotective pathway.

Galantamine_MoA cluster_cholinergic Cholinergic Enhancement cluster_amyloid Anti-Amyloid Effects Galantamine Galantamine AChE AChE Galantamine->AChE Inhibits nAChR nAChRs Galantamine->nAChR Modulates Aggregation Aβ Aggregation Galantamine->Aggregation Inhibits Microglia Microglia Galantamine->Microglia Sensitizes α7 nAChRs ACh ↑ Acetylcholine Clearance ↑ Aβ Clearance Microglia->Clearance

Caption: Galantamine's dual mechanism of action.

Conclusion

Both this compound and galantamine demonstrate potential in mitigating Aβ1-42-mediated pathology, but through different primary mechanisms.

  • This compound emerges as a promising direct anti-aggregation agent, specifically targeting the initial, highly toxic oligomerization step.[4] Its additional ability to modulate key neuroprotective signaling pathways suggests a potential disease-modifying effect that addresses multiple facets of AD pathology.[1][2]

  • Galantamine , while an effective symptomatic treatment through its enhancement of cholinergic pathways, also possesses secondary anti-amyloid properties.[6][11] It can inhibit fibril formation and promote the clearance of existing Aβ deposits.[11][13]

For researchers, this compound represents a lead compound for developing potent, direct anti-oligomerization therapies. Galantamine, on the other hand, serves as a benchmark for a clinically approved drug with a complex mechanism that includes, but is not limited to, Aβ aggregation inhibition. The choice of compound for further study would depend on the specific therapeutic strategy being pursued: targeting the root cause of plaque formation versus a multi-pronged approach that combines symptomatic relief with some disease-modifying activity.

References

A Comparative Guide to HPLC and GC Methods for Fucosterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fucosterol, a bioactive sterol found predominantly in brown algae, is critical for quality control, formulation development, and pharmacological studies. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a comprehensive cross-validation of these methods, presenting their performance characteristics, detailed experimental protocols, and a visual workflow to aid in selecting the most suitable technique for your research needs.

Quantitative Performance Comparison

The choice between HPLC and GC for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance validation parameters for both methods, compiled from various analytical studies. While HPLC data is specific to this compound, the GC data is based on the analysis of similar sterols like cholesterol and other phytosterols, providing a reliable benchmark for comparison.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Observations
Linearity (R²) ≥ 0.9998[1][2]> 0.998[3]Both methods exhibit excellent linearity over a range of concentrations.
Limit of Detection (LOD) 3.20 µg/mL[1][2]0.001 mg/g (or 1 µg/g)[4][5]GC, particularly when coupled with Mass Spectrometry (GC-MS), generally offers significantly lower detection limits, indicating higher sensitivity.
Limit of Quantification (LOQ) 9.77 µg/mL[2]0.003 mg/g (or 3 µg/g)[4][5]Consistent with the LOD, the LOQ for GC is substantially lower than for HPLC.
Accuracy (Recovery) 90 - 110%[2]97.10 ± 0.13%[4][5]Both methods demonstrate high accuracy with excellent recovery rates.
Precision (RSD) 1.07%[2]< 0.4%[4]Both techniques offer good precision, with GC showing slightly lower relative standard deviation in some studies.

Experimental Workflows

The analytical workflows for HPLC and GC quantification of this compound share some initial sample preparation steps but diverge significantly in the chromatographic separation and detection stages. The following diagram illustrates the typical experimental pathways for both methods.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Workflow cluster_gc GC Workflow sample Algal Biomass extraction Solvent Extraction (e.g., 70% Ethanol) sample->extraction saponification Saponification (Optional) (e.g., 1M Ethanolic KOH) extraction->saponification nsf_extraction Non-Saponifiable Fraction Extraction (Hexane) saponification->nsf_extraction hplc_injection HPLC Injection nsf_extraction->hplc_injection Direct Analysis derivatization Derivatization (e.g., Silylation) nsf_extraction->derivatization Required for GC hplc_separation Reverse-Phase C18 Column hplc_injection->hplc_separation hplc_detection UV Detection (205-210 nm) hplc_separation->hplc_detection hplc_data Data Analysis & Quantification hplc_detection->hplc_data gc_injection GC Injection derivatization->gc_injection gc_separation Capillary Column (e.g., HP-5MS) gc_injection->gc_separation gc_detection FID or MS Detection gc_separation->gc_detection gc_data Data Analysis & Quantification gc_detection->gc_data

Comparative experimental workflows for HPLC and GC this compound analysis.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC and GC. These protocols are based on methodologies reported in the scientific literature and should be optimized for specific laboratory conditions and sample matrices.

HPLC-UV Method for this compound Quantification

This method is suitable for the direct analysis of this compound in algal extracts.

  • Sample Preparation (with Saponification):

    • Weigh a suitable amount of dried and powdered algal sample.

    • Add a 1 M ethanolic potassium hydroxide (KOH) solution.

    • Reflux the mixture for 1-2 hours to saponify lipids.[1]

    • After cooling, extract the non-saponifiable fraction with hexane.

    • Evaporate the hexane layer to dryness and redissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 30:70 v/v) is often effective.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25-30 °C.[1]

    • Detection: UV detector set at 210 nm.[1]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extract from the calibration curve.[1]

GC-MS Method for this compound Quantification

This method requires derivatization to increase the volatility of this compound for gas-phase analysis and is highly sensitive.

  • Sample Preparation and Saponification:

    • Follow the same saponification and extraction procedure as described for the HPLC method to obtain the non-saponifiable fraction.[6]

  • Derivatization:

    • Evaporate the hexane extract containing the sterols to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue.

    • Heat the mixture at 60-70 °C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is commonly used.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

    • Oven Temperature Program: An initial temperature of 180-200 °C, ramped up to 280-300 °C. A typical program might be: start at 180 °C, increase at 5 °C/min to 280 °C, and hold for 10-15 minutes.[7]

    • Injector Temperature: 250-280 °C.[6][7]

    • Detector: Mass Spectrometer (MS) operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6]

  • Data Analysis:

    • Prepare and derivatize a series of this compound standards to create a calibration curve.

    • Identify the this compound-TMS ether peak in the sample chromatogram based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method Comparison and Recommendations

HPLC-UV:

  • Advantages: This method is robust, straightforward, and does not require a derivatization step, which simplifies sample preparation and reduces analysis time.[4] HPLC is also advantageous for analyzing heat-sensitive compounds as it operates at or near room temperature.[4]

  • Disadvantages: HPLC with UV detection may have limited sensitivity and selectivity compared to GC-MS, especially in complex matrices where other compounds might co-elute and interfere with the this compound peak.[8]

GC-MS:

  • Advantages: GC offers high resolution and, when coupled with a mass spectrometer, provides excellent sensitivity and selectivity, allowing for very low detection and quantification limits.[4][9] The mass spectrum serves as a confirmatory tool for the identification of this compound.

  • Disadvantages: The primary drawback of GC for sterol analysis is the need for a derivatization step to make the analytes volatile. This adds time and a potential source of error to the sample preparation process.[9] The high temperatures of the GC inlet and column can also lead to the degradation of thermally labile compounds.

Both HPLC and GC are viable and effective methods for the quantification of this compound. The choice between the two will depend on the specific analytical needs. For routine quality control where high sample throughput and simplicity are desired, HPLC-UV is an excellent choice. When high sensitivity and confirmatory identification are paramount, such as in trace-level analysis or complex research applications, GC-MS is the superior method despite the more involved sample preparation.

References

A Comparative Guide to Fucosterol and Fucoxanthin Extraction from Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in marine-derived bioactive compounds has placed a spotlight on fucosterol and fucoxanthin, two prominent molecules found in algae with significant therapeutic potential. This compound, a phytosterol, and fucoxanthin, a carotenoid, are abundant in brown algae and diatoms and have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] The efficient extraction of these compounds is a critical first step for research and commercial applications in the pharmaceutical and nutraceutical industries.[1][2]

This guide provides a comprehensive comparison of the extraction efficiencies of this compound and fucoxanthin from algal biomass, supported by experimental data from various studies. We delve into different extraction methodologies, from conventional solvent-based techniques to modern, green technologies, to provide a clear overview for researchers selecting the most suitable method for their needs.

Comparative Analysis of Extraction Methods

The choice of an extraction method significantly impacts the yield, purity, and cost-effectiveness of obtaining this compound and fucoxanthin.[1] Traditional methods like maceration and Soxhlet extraction are often contrasted with advanced techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), which can offer improved efficiency and reduced environmental impact.[1][2]

This compound Extraction Efficiency

This compound is a key phytosterol found in brown algae, recognized for its diverse bioactive properties.[1] The following table summarizes quantitative data on this compound extraction from various algal sources using different methods.

Extraction MethodAlgal SourceKey ParametersThis compound Yield/ContentReference
Optimized Ultrasound-Assisted Extraction (UAE)Hijiki (Sargassum fusiforme)CHCl₃-MeOH (2:3), 15 min1.598 ± 0.047 mg/g dry weight[1][4]
Ultrasound-Assisted Extraction (UAE)Sargassum horneriEthanol, 28 kHz, 1200 W, 4°C, 5 h6.22 ± 0.06 mg/g of extract[1]
Conventional Solvent ExtractionDesmarestia tabacoides70% EtOH81.67 mg g−1 of extract[5]
Conventional Solvent ExtractionAgarum clathratum70% EtOH78.70 mg g−1 of extract[5]
Supercritical Fluid Extraction (SFE)Fucus vesiculosusSupercritical CO₂, 50°C, 300 bar8.06% by mass in the extract (total extract yield: 2.83%)[1]
Microwave-Assisted Extraction (MAE)Marine algaeEthanolic KOH1.21 mg/g[1]
Fucoxanthin Extraction Efficiency

Fucoxanthin is a major carotenoid in brown algae and diatoms, with a growing market for its use as a nutraceutical and pharmaceutical ingredient.[2][6] The efficiency of its extraction is dependent on the chosen method and solvent system.[2]

Extraction MethodAlgal SourceKey ParametersFucoxanthin Yield/ContentReference
Ultrasound-Assisted Extraction (UAE)Padina australisMethanol, chloroform, methanol mixture (1:1 v/v), then chloroform; 40 kHz, 250 W16.9 mg/g of biomass[7]
Ultrasound-Assisted Extraction (UAE)Undaria pinnatifidaEthanol, 35.16 min124.39 mg Fx/g E[8][9]
Microwave-Assisted Extraction (MAE)Undaria pinnatifidaEthanol, 3 min, 2 bar58.83 mg Fx/g E[8][9]
Conventional Solvent ExtractionPhaeodactylum tricornutumEthanol, 30°C15.71 mg/g[3]
Supercritical Fluid Extraction (SFE)Phaeodactylum tricornutumSupercritical CO₂ with ethanol as co-solvent, 30 MPa, 30°CPurity: 85.03 mg/g extract; Recovery: 66.60% w/w[10]
Conventional Solvent Extraction (Maceration)Padina australisMethanol, chloroform and methanol mixture (1:1 v/v), then with chloroform8.12 mg/g of biomass[7]

Experimental Workflows and Methodologies

The following diagram illustrates a general workflow for the extraction and analysis of this compound and fucoxanthin from algae.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis & Purification AlgalBiomass Algal Biomass Collection Washing Washing & Cleaning AlgalBiomass->Washing Drying Drying (Air/Freeze) Washing->Drying Grinding Grinding to Powder Drying->Grinding SolventExtraction Solvent Extraction (Maceration, Soxhlet) Grinding->SolventExtraction UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration/Centrifugation SolventExtraction->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Fractionation Fractionation Concentration->Fractionation Purification Purification (Chromatography) Fractionation->Purification Identification Identification (HPLC, NMR, MS) Purification->Identification Quantification Quantification Identification->Quantification

General workflow for algal bioactive compound extraction.
Detailed Experimental Protocols

Below are detailed methodologies for some of the key extraction techniques cited in this guide.

1. Ultrasound-Assisted Extraction (UAE) of this compound from Sargassum horneri [1]

  • Apparatus: Ultrasonic bath, centrifuge.

  • Procedure:

    • Suspend the dried and powdered Sargassum horneri in ethanol.

    • Apply ultrasonic waves at a frequency of 28 kHz and a power of 1200 W for 5 hours. Maintain the temperature at 4°C using an ice bath.

    • After sonication, separate the supernatant from the solid residue by centrifugation or filtration.

    • Evaporate the solvent from the supernatant to obtain the crude extract containing this compound.

2. Supercritical Fluid Extraction (SFE) of Fucoxanthin from Phaeodactylum tricornutum [10]

  • Apparatus: A laboratory-scale SFE system equipped with a high-pressure pump, an extractor vessel, and a back-pressure regulator.

  • Procedure:

    • Dry and mill the Phaeodactylum tricornutum biomass to a fine powder.

    • Load the ground algae into the extractor vessel.

    • Pressurize the system with supercritical CO₂ to 30 MPa and maintain the temperature at 30°C.

    • Introduce ethanol as a co-solvent.

    • Maintain a constant flow of the supercritical fluid mixture through the vessel to extract the fucoxanthin.

    • Depressurize the CO₂ in a separator vessel to precipitate the extract.

    • Collect the extract for further analysis and purification.

3. Conventional Solvent Extraction of Fucoxanthin from Phaeodactylum tricornutum [3]

  • Apparatus: Shaker, filtration setup, rotary evaporator.

  • Procedure:

    • Mix the dried algal powder with ethanol.

    • Agitate the mixture at 30°C for a specified duration.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude fucoxanthin extract.

Comparative Discussion

A direct comparison of the extraction efficiency between this compound and fucoxanthin is complex due to the different algal species, extraction conditions, and reporting units used across various studies. However, some general trends can be observed.

  • Modern vs. Conventional Methods: For both this compound and fucoxanthin, modern extraction techniques like UAE and SFE generally demonstrate higher or comparable yields in shorter extraction times compared to conventional solvent extraction methods.[1][7] For instance, UAE significantly increased the yield of fucoxanthin from Padina australis compared to simple maceration.[7] Similarly, optimized UAE for this compound from Hijiki was highly efficient.[1][4]

  • Solvent Choice: The polarity of the solvent system is a crucial factor. For fucoxanthin, a semi-polar compound, mid-polar solvents like ethanol and acetone are effective.[2] For this compound, solvent systems like chloroform/methanol are also shown to be efficient.[4] The use of "green" solvents is a growing trend, with supercritical CO₂ and ethanol being preferred for their low toxicity and environmental impact.[2][11]

  • Yields: The reported yields vary significantly depending on the algal species. For this compound, yields can range from approximately 1.6 mg/g in Sargassum fusiforme using UAE to as high as 81.67 mg/g of extract in Desmarestia tabacoides with conventional ethanol extraction.[1][4][5] Fucoxanthin yields also show a wide range, from 8.12 mg/g in Padina australis with maceration to a remarkable 124.39 mg/g of extract from Undaria pinnatifida using UAE.[7][8][9]

Conclusion

The selection of an optimal extraction method for this compound and fucoxanthin from algae is a multi-faceted decision that depends on the target compound, algal species, desired yield and purity, and considerations of cost, time, and environmental impact. While conventional solvent extraction can be effective, modern techniques like Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer significant advantages in terms of efficiency and sustainability. The data presented in this guide highlights the potential of various methods and provides a foundation for researchers to develop and optimize their extraction protocols for these valuable marine bioactives. Further research focusing on the direct comparison of this compound and fucoxanthin extraction from the same algal source under identical conditions would be invaluable for a more definitive assessment of their relative extraction efficiencies.

References

Fucosterol's Anti-Diabetic Efficacy in Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-diabetic activity of fucosterol with established alternative treatments, supported by experimental data from studies on rat models. This compound, a phytosterol found in brown algae, has demonstrated significant potential in mitigating diabetic markers. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways.

Performance Comparison: this compound vs. Standard Anti-Diabetic Agents

This compound has been evaluated in chemically-induced diabetic rat models, showing promising results in glycemic control and the reduction of diabetic complications. While direct head-to-head comparative studies with standard drugs like metformin and glibenclamide in the same study are limited, this section compiles available data from independent studies to offer a comparative perspective.

Table 1: Comparative Efficacy of this compound, Metformin, and Glibenclamide in Streptozotocin-Induced Diabetic Rats

ParameterThis compoundMetforminGlibenclamide
Dosage 30 mg/kg (oral)[1]100 - 300 mg/kg (oral)[2][3]5 - 10 mg/kg (oral)[4][5]
Effect on Blood Glucose Significant decrease[1]Significant decrease[2][3][6]Significant decrease[4][5]
Effect on Sorbitol Accumulation in Lens Inhibition of accumulation[1]Data not availableData not available
Effect on Liver Glycogen Inhibition of glycogen degradation (at 300 mg/kg in epinephrine-induced model)[1]Generally promotes glycogen synthesis[7]May increase glycogen storage[4]

Disclaimer: The data for this compound, metformin, and glibenclamide are derived from separate studies. Direct comparative efficacy can only be conclusively determined through head-to-head clinical trials.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, focusing on the in vivo validation of this compound's anti-diabetic activity.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This is the most common model used to induce Type 1 diabetes in rodents.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose ranging from 45 to 65 mg/kg body weight.

  • Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

  • Treatment: this compound (30 mg/kg) is administered orally, typically once daily, for the duration of the study.[1]

Epinephrine-Induced Hyperglycemia Model

This model is used to assess the effect of compounds on glycogenolysis.

  • Animals: Male rats are fasted overnight.

  • Induction: Hyperglycemia is induced by a subcutaneous injection of epinephrine.

  • Treatment: this compound (300 mg/kg) is administered orally prior to the epinephrine injection.[1]

  • Measurement: Blood glucose levels are monitored at regular intervals to assess the inhibitory effect on hyperglycemia. Liver glycogen content is also measured at the end of the experiment.

Biochemical Parameter Analysis
  • Blood Glucose Measurement: Blood samples are collected from the tail vein, and glucose levels are measured using a glucometer or a glucose oxidase-peroxidase reactive kit.

  • Sorbitol Accumulation Assay: Lenses are dissected from the eyes of the rats at the end of the treatment period. The sorbitol content is determined using a sorbitol dehydrogenase-based enzymatic assay coupled with a fluorometric or colorimetric detection method.

  • Liver Glycogen Assay: Liver tissue is excised, and glycogen content is determined by measuring the amount of glucose released after hydrolysis with amyloglucosidase.

Mechanism of Action: Signaling Pathways

This compound is believed to exert its anti-diabetic effects through the modulation of key signaling pathways involved in glucose metabolism and insulin sensitivity.

AMPK Signaling Pathway

The activation of AMP-activated protein kinase (AMPK) is a crucial mechanism for improving insulin sensitivity and promoting glucose uptake in skeletal muscle. In vitro studies have shown that this compound can activate AMPK.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicles pAMPK->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Cell Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: this compound-mediated activation of the AMPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a primary signaling cascade downstream of the insulin receptor. Its activation is essential for insulin-stimulated glucose uptake and glycogen synthesis. While direct in vivo evidence in diabetic rats is still emerging, it is hypothesized that this compound may positively modulate this pathway.

PI3K_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation GLUT4_translocation GLUT4 Translocation pAkt->GLUT4_translocation Glycogen_Synthase Glycogen Synthase pAkt->Glycogen_Synthase Activates Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake pGS Active Glycogen Synthase Glycogen_Synthase->pGS Glycogen_Synthesis Glycogen Synthesis pGS->Glycogen_Synthesis This compound This compound (Proposed Action) This compound->PI3K

Caption: Proposed involvement of this compound in the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study validating the anti-diabetic activity of this compound in a rat model.

Experimental_Workflow start Start: Acclimatization of Rats induction Induction of Diabetes (e.g., STZ injection) start->induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Random Grouping of Diabetic Rats confirmation->grouping treatment Daily Oral Administration - Vehicle (Control) - this compound - Positive Control (e.g., Metformin) grouping->treatment monitoring Regular Monitoring (Body Weight, Blood Glucose) treatment->monitoring euthanasia Euthanasia and Sample Collection (Blood, Lens, Liver, Muscle) monitoring->euthanasia After Treatment Period analysis Biochemical and Molecular Analysis euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

Caption: General experimental workflow for in vivo anti-diabetic studies.

References

Fucosterol's Anticancer Edge: A Comparative Analysis Against Other Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative anticancer activities of fucosterol reveals its promising potential in oncology. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this compound's performance against other common phytosterols—beta-sitosterol, stigmasterol, and campesterol—supported by experimental data, detailed methodologies, and signaling pathway visualizations.

This compound, a sterol primarily sourced from marine algae, has demonstrated significant anticancer properties. In the landscape of plant-derived sterols, or phytosterols, understanding the nuanced differences in their biological activities is crucial for the development of targeted cancer therapies. This comparative guide synthesizes available preclinical data to offer an objective look at where this compound stands in relation to its terrestrial counterparts.

Comparative Anticancer Activity: In Vitro Studies

The cytotoxic effects of this compound and other phytosterols have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across studies due to differing experimental conditions. However, by compiling available data, we can discern trends in their relative efficacy.

Table 1: Comparative IC50 Values of this compound and Beta-Sitosterol in Human Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)Beta-Sitosterol IC50 (µM)
A549Lung Cancer15[1]53.2 (48h), 165.3 (24h)[1]
SK-LU-1Lung Cancer15[1]-
HeLaCervical Cancer40[1]-
T47DBreast Cancer~68 (27.94 µg/ml)[1]-
HT-29Colon Cancer~172 (70.41 µg/ml)[1]-
MCF-7Breast Cancer-~455 (187.61 µg/ml)[1]
MDA-MB-231Breast Cancer-~2120 (874.156 µg/ml)[1]

Note: A direct comparison of potency can be challenging due to variations in experimental conditions across different studies. When data for the same cell lines are available, it provides valuable insights into their relative efficacy.

While direct comparative studies are limited, the available data suggests that both this compound and β-sitosterol exhibit potent anticancer activities by inducing apoptosis and cell cycle arrest through the modulation of various key signaling pathways.[1] this compound has shown particular promise against certain lung and cervical cancer cell lines, whereas β-sitosterol has demonstrated broad-spectrum activity against a variety of cancers.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of phytosterols.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of phytosterols on cancer cells and to calculate their IC50 values.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test phytosterol (e.g., this compound, beta-sitosterol) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with phytosterols.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of phytosterols for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of phytosterols on the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of a cell changes as it progresses through the cell cycle (G0/G1, S, G2/M phases). By staining the DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity using flow cytometry, the percentage of cells in each phase can be quantified.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with phytosterols, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Signaling Pathways and Mechanisms of Action

This compound and other phytosterols exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

This compound's Impact on Key Cancer Pathways

This compound has been shown to inhibit the PI3K/Akt/mTOR and Raf/MEK/ERK signaling cascades, both of which are central to cancer cell growth and survival.

fucosterol_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Raf Raf This compound->Raf inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: this compound inhibits the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.

A Generalized Experimental Workflow

The evaluation of the anticancer activity of phytosterols typically follows a structured workflow, from initial cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cancer Cell Culture StockPrep 2. Phytosterol Stock Preparation Seeding 3. Cell Seeding & Treatment StockPrep->Seeding Assay 4. Perform Assay (e.g., MTT, Apoptosis) Seeding->Assay DataCollection 5. Data Collection Assay->DataCollection DataAnalysis 6. Statistical Analysis & Interpretation DataCollection->DataAnalysis

Caption: Generalized workflow for in vitro anticancer activity assessment.

References

Safety Operating Guide

Navigating Fucosterol Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Fucosterol, a bioactive sterol derived from brown seaweed, is increasingly used in research for its various potential pharmacological properties.[1][2] While a specific set of disposal procedures for this compound is not universally established, a conservative approach based on general laboratory chemical waste guidelines is essential to ensure safety and environmental protection.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate care. Although one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, another source advises that it should be considered hazardous until more information is available. Therefore, wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol

Given the absence of explicit disposal directives for this compound, the following step-by-step procedure, which aligns with general best practices for laboratory chemical waste, should be followed. This protocol prioritizes safety and compliance, treating this compound as a chemical waste stream to be managed by professionals.

  • Consult the Safety Data Sheet (SDS) and Local Regulations : Always begin by reviewing the SDS for this compound. This document contains essential information on hazards, handling, and disposal. Crucially, familiarize yourself with your institution's and local jurisdiction's regulations for chemical waste disposal, as these can vary.

  • Segregation of Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4] Keep this compound waste separate from incompatible materials.

  • Containerization :

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container.[4]

    • For solutions containing this compound, use a leak-proof liquid waste container. Ensure the container material is compatible with the solvent used.

    • The original product container, if in good condition, can be an ideal choice for waste accumulation.

  • Labeling : The waste container must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste" (as a precautionary measure).[4]

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory responsible.[4]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.

  • Arrange for Professional Disposal : Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.[4][5] Do not attempt to dispose of this compound in the regular trash or down the drain unless explicitly approved by your EHS department after a thorough hazard assessment.[6][7][8]

Summary of this compound Disposal Procedures

For quick reference, the following table summarizes the key logistical and safety information for this compound disposal.

Aspect Procedure Rationale
Hazard Assessment Review the Safety Data Sheet (SDS) and consult with the institutional EHS office.To determine the official hazard classification and required disposal pathway.
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat.To prevent personal exposure during handling and disposal.
Waste Segregation Collect this compound waste in a dedicated, separate container.To avoid unintended chemical reactions with other waste streams.
Waste Container Use a chemically compatible, sealable, and leak-proof container.To safely contain the waste and prevent environmental release.
Labeling Affix a "Hazardous Waste" label with the full chemical name, quantity, date, and responsible party.To ensure proper identification and handling by waste management personnel.
Storage Store in a designated satellite accumulation area with secondary containment for liquids.To safely store waste prior to collection and minimize spill risk.
Final Disposal Arrange for pickup by the institutional EHS office or a licensed waste disposal contractor.To ensure compliant and environmentally sound disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

FucosterolDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated sds_review Review this compound SDS and Institutional Policies start->sds_review ehs_consult Consult with Environmental Health & Safety (EHS) Office sds_review->ehs_consult is_hazardous Is this compound Waste Considered Hazardous? ehs_consult->is_hazardous non_hazardous_disposal Follow Institutional Protocol for Non-Hazardous Chemical Waste (e.g., specific drain or trash disposal) is_hazardous->non_hazardous_disposal No hazardous_waste_protocol Treat as Hazardous Chemical Waste is_hazardous->hazardous_waste_protocol Yes / Uncertain end_non_hazardous End: Disposed per Non-Hazardous Protocol non_hazardous_disposal->end_non_hazardous segregate Segregate this compound Waste hazardous_waste_protocol->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for EHS/ Contractor Pickup store->pickup end_hazardous End: Disposed via Hazardous Waste Stream pickup->end_hazardous

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Fucosterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fucosterol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

I. Hazard Identification and Safety Data Summary

This compound is a plant sterol found in algae.[1] While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, others recommend treating it as potentially hazardous until more comprehensive toxicological data is available.[2][3] It is supplied as a crystalline solid and is considered a combustible solid.[1][4]

Key Safety Information:

PropertyValueSource
CAS Number 17605-67-3[1][2][4]
Molecular Formula C29H48O[1][2][4]
Molecular Weight 412.69 g/mol [4]
Appearance Crystalline solid[1]
Storage Temperature 2-8°C or -20°C[1][4][5]
Solubility Soluble in ethanol and dimethylformamide[1]
Hazard Classification Not classified as hazardous by some regulations, but caution is advised. Combustible Solid.[2][3][4]
Primary Routes of Exposure Inhalation (dust), skin contact, eye contact, ingestion.[1][2]

II. Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure. The following PPE is the minimum required for handling this compound powder.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use.To prevent skin contact.
Eye/Face Protection Chemical safety goggles. A face shield may be required if there is a splash hazard.To protect eyes from dust particles and splashes.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent (e.g., European Standard EN 149) is required when handling the solid compound outside of a certified chemical fume hood, or whenever dust may be generated.To prevent inhalation of airborne particles.

III. Operational Plan: Step-by-Step Handling Protocol

All work involving the handling of this compound powder, such as weighing, dissolving, or transferring, must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

1. Preparation:

  • Designate a specific area within the laboratory for handling this compound.

  • Ensure that all necessary PPE is readily available and in good condition.

  • Have a spill kit and appropriate waste containers accessible.

  • Cover the work surface with a disposable bench cover to contain any potential spills.

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use a tared weigh paper or a suitable container for the solid material.

  • Handle the container with care to avoid creating dust.

  • Keep the container with the solid sealed when not in immediate use.

3. Solution Preparation:

  • In a chemical fume hood, slowly add the solvent to the weighed this compound solid to prevent splashing.

  • This compound is soluble in organic solvents like ethanol and dimethylformamide.[1]

  • Ensure the container is securely sealed after the solid is dissolved and before removing it from the fume hood.

4. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces, including the balance and any equipment used, with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Dispose of all contaminated materials, including the bench cover and wipes, as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan

1. Waste Segregation:

  • Collect all this compound-contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container. This includes:

    • Solid this compound waste

    • Contaminated PPE (gloves, disposable lab coats)

    • Contaminated lab supplies (weigh papers, pipette tips, vials)

    • Contaminated cleaning materials (bench covers, wipes)

2. Disposal Method:

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Fucosterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Prepare Spill Kit & Waste Container don_ppe->prep_spill_kit weigh Weigh this compound Powder prep_spill_kit->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate Complete Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste Segregate used PPE dispose Dispose via EHS Guidelines segregate_waste->dispose

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fucosterol
Reactant of Route 2
Fucosterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。